Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-10-7-6(9)3-11-12(7)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZJFOQCUQDFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=C(C=N2)Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its chemical identity, physical properties, and strategic importance in the synthesis of bioactive molecules. A significant focus is placed on its application as a scaffold for the development of potent kinase inhibitors, particularly targeting the Aurora kinase family, and its emerging role in the modulation of AMPA receptors. This guide synthesizes currently available data to offer insights into its reactivity, potential synthetic routes, and the mechanistic basis of its utility in drug discovery.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, recognized for its structural resemblance to purines, which allows it to interact with a wide array of biological targets. This scaffold is a cornerstone in the design of inhibitors for various protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases such as cancer.[1] The versatility of the pyrazolo[1,5-a]pyrimidine ring system allows for substitutions at multiple positions, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific biological targets.
This compound (CAS Number: 1823420-32-1 ) has emerged as a particularly valuable intermediate.[2][3] The presence of a bromine atom at the 3-position provides a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, facilitating the introduction of diverse molecular fragments. The methyl ester at the 6-position offers a site for further chemical modification, such as amide bond formation, allowing for the exploration of structure-activity relationships (SAR).
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1823420-32-1 | [2][3] |
| Molecular Formula | C₁₀H₇BrN₄O₂ | [2] |
| Molecular Weight | 295.09 g/mol | [2] |
| Appearance | Pale yellow crystalline powder | [2] |
| Melting Point | 145-148 °C | [2] |
| Solubility | Limited solubility in water; soluble in methanol and ethyl acetate. | [2] |
Storage and Handling: This compound should be stored in a cool, dry place, protected from light.[2] Due to its potential as an irritant, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[2]
Synthesis and Characterization: A Note on Current Data Availability
However, the synthesis of the core pyrazolo[1,5-a]pyrimidine scaffold is well-documented. A common and versatile method involves the condensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound or a related 1,3-bielectrophile.[4]
A plausible synthetic approach for this compound can be extrapolated from the synthesis of similar analogs, such as 6-Bromo-pyrazolo-[1,5-a]-pyrimidine-3-ethyl-carboxylate.[5] This would likely involve the cyclocondensation of a suitably substituted aminopyrazole with a brominated malonaldehyde derivative, followed by esterification.
Caption: A generalized workflow for the synthesis of Aurora kinase inhibitors.
The structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine-based Aurora kinase inhibitors often reveal that bulky hydrophobic groups at the 3-position and hydrogen bond donors/acceptors at the 6-position are crucial for potent inhibition.
AMPA Receptor Modulators
The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system and is implicated in synaptic plasticity, learning, and memory. [6]Positive allosteric modulators (PAMs) of the AMPA receptor are of significant interest for the treatment of cognitive disorders and depression. [7] The pyrazolo[1,5-a]pyrimidine scaffold has been explored for the development of novel AMPA receptor modulators. [2]Derivatives of this compound have been investigated as leads for agents that can enhance cognitive function. [2] The mechanism of action of pyrazolo[1,5-a]pyrimidine-based AMPA receptor PAMs is believed to involve binding to an allosteric site on the receptor complex, which stabilizes the open-channel conformation and/or slows the rate of desensitization. [6][8]This leads to an enhancement of the postsynaptic response to the neurotransmitter glutamate.
Caption: A simplified diagram of AMPA receptor positive allosteric modulation.
Future Perspectives and Conclusion
This compound is a versatile and valuable building block for the synthesis of novel therapeutic agents. Its utility in the development of Aurora kinase inhibitors and AMPA receptor modulators highlights the importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry.
While the current lack of publicly available, detailed synthetic and characterization data presents a challenge, the established chemistry of the pyrazolo[1,5-a]pyrimidine ring system provides a solid foundation for its use in research and development. As the demand for novel kinase inhibitors and CNS-active compounds continues to grow, it is anticipated that more detailed information regarding the synthesis and properties of this and related compounds will become available.
This guide serves as a foundational resource for researchers and drug development professionals, providing a comprehensive overview of the current knowledge and potential applications of this compound.
References
- Lavrov M.I., et al. Novel Nanomolar Allosteric Modulators of AMPA Receptor of Bis(pyrimidine) Series: Synthesis, Biotesting and SAR Analysis. PubMed Central.
- Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry, 56, 116576.
- Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors. Journal of Neuroscience, 25(39), 9027-9036.
- Jin, R., et al. (2005). Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors.
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Wikipedia. AMPA receptor positive allosteric modulator. Available from: [Link]
- Stypik, M., et al. (2022).
- Arias-Gomez, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses as an Antitumor Scaffold. Molecules, 26(9), 2708.
- Hammouda, M. M., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances, 12(45), 29337-29363.
- Nagaraja, D., et al. (2017). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. International Journal of Chemical Studies, 5(5), 81-86.
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PubChem. Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. Available from: [Link]
- Anderson, M., et al. (2015). Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters, 25(20), 4556-4561.
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PubChemLite. 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine. Available from: [Link]
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- Radi, M., et al. (2011). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Journal of Medicinal Chemistry, 54(11), 3889-3901.
- Wenglowsky, S., et al. (2012). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(19), 6173-6177.
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Oakwood Chemical. 6-Bromopyrazolo[1.5.-a]-pyrimidine-3-carboxylic acid. Available from: [Link]
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An In-depth Technical Guide to Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Significance of a Key Building Block
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents and clinical candidates.[1][2] Its rigid, planar structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric groups, making it an ideal framework for targeting a wide array of biological targets, particularly protein kinases.[3][4] Within this important class of compounds, Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate emerges as a crucial synthetic intermediate. The strategic placement of a bromine atom at the 3-position offers a reactive handle for a variety of cross-coupling reactions, while the methyl carboxylate at the 6-position provides a site for further functionalization or can act as a key interacting moiety with a biological target. This guide provides a comprehensive overview of the physicochemical properties, a plausible synthetic route, expected spectral characteristics, and the established applications of this valuable building block in drug discovery and materials science.
Physicochemical Properties
This compound is a pale yellow crystalline powder.[5] A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source |
| CAS Number | 1823420-32-1 | [5] |
| Molecular Formula | C₁₀H₇BrN₄O₂ | [5] |
| Molar Mass | 295.08 g/mol | [5] |
| Appearance | Pale yellow crystalline powder | [5] |
| Melting Point | 145-148 °C | [5] |
| Solubility | Limited water solubility; good solubility in methanol and ethyl acetate. | [5] |
| Storage | Store in an airtight container in a cool, dry place (below 15°C), protected from light. | [5] |
Molecular Structure and Synthesis
The structural framework of this compound is depicted below. The numbering of the bicyclic system is crucial for the correct assignment of substituents and for understanding its reactivity.
Caption: Molecular Structure of the Topic Compound.
A potential synthetic pathway is outlined below:
Caption: A plausible synthetic route to the target compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 3-amino-4-bromopyrazole in a suitable solvent such as ethanol or acetic acid, an equimolar amount of dimethyl acetylenedicarboxylate (DMAD) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectral Characterization (Expected)
While the actual spectra for this compound are not publicly available, the expected spectral characteristics can be predicted based on the analysis of closely related analogs.[6]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two distinct singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyrimidine and pyrazole rings. The exact chemical shifts and coupling constants would depend on the electronic environment.
-
Methyl Ester Protons: A sharp singlet around δ 3.8-4.0 ppm, integrating to three protons, corresponding to the methyl group of the ester.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A resonance in the downfield region (typically δ 160-170 ppm) corresponding to the ester carbonyl carbon.
-
Aromatic Carbons: A series of signals in the aromatic region (δ 100-160 ppm) for the carbons of the fused heterocyclic system. The carbon atom attached to the bromine (C3) would be expected to have a chemical shift in the lower end of this range.
-
Methyl Ester Carbon: A signal around δ 50-55 ppm for the methyl carbon of the ester.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C=N and C=C Stretching: Multiple absorption bands in the region of 1500-1650 cm⁻¹ corresponding to the stretching vibrations of the pyrazolo[1,5-a]pyrimidine ring system.
-
C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
-
C-Br Stretch: A weaker absorption in the fingerprint region (typically below 800 cm⁻¹) corresponding to the C-Br bond.
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (295.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) separated by two mass units would be observed.
Reactivity and Synthetic Utility
The primary synthetic utility of this compound lies in the reactivity of the C3-bromo substituent. This position is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a powerful tool for generating diverse libraries of compounds for biological screening.
Caption: General scheme for Suzuki-Miyaura cross-coupling.
This reactivity is fundamental to its role as a building block in the synthesis of complex molecules, particularly kinase inhibitors.
Applications in Drug Discovery and Materials Science
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[4] this compound serves as a key starting material for the synthesis of inhibitors targeting various kinases implicated in cancer and other diseases.[5] The ability to diversify the 3-position through cross-coupling allows for the exploration of the chemical space around the kinase active site to optimize potency and selectivity.
Beyond oncology, derivatives of this compound have been explored for their potential in neuropharmacology, particularly as modulators of AMPA receptors, with demonstrated cognitive-enhancing effects in preclinical models.[5]
In the realm of materials science, the electron-withdrawing nature of the bromine atom and the overall electronic properties of the pyrazolo[1,5-a]pyrimidine ring system make this compound and its derivatives suitable for applications in organic electronics. Specifically, they have been investigated for use in the electron-transporting layers of organic light-emitting diodes (OLEDs) to enhance device efficiency.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to use chemical-resistant gloves and safety goggles. The compound may cause eye irritation, and in case of contact, the eyes should be rinsed immediately with water. If inhaled, the individual should be moved to fresh air. The material should be stored away from heat and incompatible substances such as strong bases.[5]
Conclusion
This compound is a highly valuable and versatile building block for researchers in medicinal chemistry and materials science. Its well-defined physicochemical properties and, most importantly, the reactivity of its 3-bromo substituent, make it an ideal starting point for the synthesis of diverse libraries of novel compounds. The pyrazolo[1,5-a]pyrimidine core continues to be a scaffold of high interest for the development of targeted therapeutics, and a thorough understanding of the properties and reactivity of key intermediates like this one is essential for the advancement of these research endeavors.
References
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- (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.
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- (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
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- (2017). Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. Europe PMC.
- (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one.
- methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxyl
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A Technical Guide to the Solubility of Methyl 3-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: From Foundational Principles to Practical Application
This guide provides an in-depth analysis of the solubility characteristics of methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a heterocyclic compound of significant interest in contemporary drug discovery. For researchers, medicinal chemists, and formulation scientists, a comprehensive understanding of a compound's solubility is not merely a data point but a critical determinant of its potential trajectory from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Poor aqueous solubility is a primary contributor to diminished bioavailability and can introduce significant challenges and costs throughout the development pipeline.[3][4]
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide array of biological activities, including kinase inhibition.[5][6] As such, a thorough characterization of the physicochemical properties of its derivatives, like this compound, is essential for advancing research and development efforts. This document outlines the theoretical underpinnings of solubility, presents established experimental protocols for its determination, and discusses the practical implications for drug development.
Physicochemical Profile of this compound
A foundational understanding of a compound's basic physical and chemical properties is a prerequisite for any solubility investigation. These parameters provide context for its expected behavior in various solvent systems.
| Property | Value | Source |
| CAS Number | 1823420-32-1 | [5][7] |
| Molecular Formula | C₁₀H₇BrN₄O₂ | [5] |
| Molar Mass | 295.08 g/mol | [5] |
| Appearance | Pale yellow crystalline powder | [5] |
| Melting Point | 145-148 °C | [5] |
| Qualitative Solubility | Limited water solubility; Good solubility in methanol and ethyl acetate. | [5] |
The "limited water solubility" noted is a common characteristic for many heterocyclic drug candidates and underscores the necessity for precise, quantitative solubility measurements to guide further development.[3][5]
The Core Dichotomy: Kinetic vs. Thermodynamic Solubility
In the realm of drug discovery, solubility is not a single, monolithic value. It is crucial to distinguish between two key types of measurements: kinetic and thermodynamic solubility. Each provides different insights and is relevant at different stages of the development process.[8][9][10]
-
Kinetic Solubility is a measure of how readily a compound dissolves when a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) is rapidly diluted into an aqueous buffer.[11][12] This method is high-throughput and is primarily used in the early stages of discovery to quickly screen large libraries of compounds.[9][11] However, it can often overestimate the true solubility because the compound may not have sufficient time to form a stable crystalline precipitate, instead forming a supersaturated or amorphous state.[12]
-
Thermodynamic Solubility , often referred to as equilibrium solubility, is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[10][13] This measurement is more time- and resource-intensive but provides the "gold standard" value that is critical for lead optimization, formulation development, and predicting in vivo behavior.[11][13]
Experimental Protocols for Solubility Determination
The following protocols represent standard, validated methodologies for assessing the aqueous solubility of compounds like this compound.
Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)
This high-throughput method is ideal for early-stage screening. It relies on detecting the precipitation of the compound as turbidity.[13]
Rationale: The principle is that as a DMSO solution of the compound is added to an aqueous buffer, the compound will precipitate once its solubility limit is exceeded. This precipitation can be measured as an increase in light scattering (nephelometry) or absorbance (turbidimetry).[11]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well DMSO plate, perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 mM down to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).
-
Measurement: Read the absorbance or nephelometry of each well using a plate reader.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility and is considered the definitive standard.[14][15] It is guided by principles outlined in regulatory documents such as the ICH M9 guideline.[16][17][18]
Rationale: By agitating an excess of the solid compound in a solvent for an extended period, the system is allowed to reach a true thermodynamic equilibrium. The concentration of the dissolved compound in the supernatant then represents the thermodynamic solubility.[12][13]
Step-by-Step Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of vials containing a known volume (e.g., 1 mL) of different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[15][19] Ensure undissolved solid remains visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).[10][11] The time required to reach equilibrium should be scientifically justified.[20]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
pH Verification: The pH of the solution should be measured at the end of the experiment to ensure it has not shifted significantly.[16][17]
Factors Influencing Solubility and Implications for Development
The solubility of this compound is not an immutable constant. It is influenced by several factors that can be modulated during formulation.
-
pH-Dependent Solubility: The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that can be protonated at acidic pH. This ionization would likely increase the aqueous solubility. Therefore, determining the pH-solubility profile is critical to predict how the compound will behave in different regions of the gastrointestinal tract.[14]
-
Polymorphism: The compound is described as a crystalline powder.[5] Different crystalline forms (polymorphs) or an amorphous state can exhibit significantly different solubilities. The thermodynamic solubility value corresponds to the most stable crystalline form.
-
Formulation Strategies: If the intrinsic aqueous solubility is found to be low, various formulation strategies can be employed to enhance it. These include salt formation (if the compound has ionizable groups), the use of co-solvents, or the creation of amorphous solid dispersions with polymers.[3][21] The choice of strategy will be directly informed by the quantitative data obtained from the described solubility assays.
Conclusion
A rigorous and multi-faceted approach to determining the solubility of this compound is indispensable for its successful development as a drug candidate. Distinguishing between high-throughput kinetic screening and definitive thermodynamic measurements allows for informed decision-making at every stage, from hit-to-lead to preclinical formulation. The protocols and principles outlined in this guide provide a robust framework for obtaining reliable and actionable solubility data, thereby mitigating risks and paving the way for the rational design of effective medicines based on the promising pyrazolo[1,5-a]pyrimidine scaffold.
References
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Di, L., & Kerns, E. H. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1047-1055. Available at: [Link]
- Drug Discovery News. (n.d.). Substance solubility. Drug Discovery News.
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Whyte, B. (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. Available at: [Link]
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Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: A Keystone Intermediate for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure in the design of targeted therapeutics, particularly protein kinase inhibitors.[1][2] This guide provides a comprehensive technical overview of the synthesis and characterization of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a highly versatile intermediate. The strategic placement of the bromine atom at the 3-position and the methyl carboxylate at the 6-position provides orthogonal chemical handles for subsequent diversification, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. We will delve into the strategic rationale behind the synthetic pathway, provide a detailed experimental protocol, and outline the analytical techniques required for unambiguous structural confirmation.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates a planar, bicyclic heteroaromatic system with a unique distribution of nitrogen atoms that are ideal for forming key hydrogen bond interactions within the ATP-binding pocket of protein kinases.[3][4] This has led to the development of numerous potent and selective kinase inhibitors for oncology and inflammatory diseases.[5][6] Compounds based on this scaffold can function as ATP-competitive or allosteric inhibitors, targeting critical kinases such as Pim-1, PI3Kδ, and Tropomyosin receptor kinases (Trk).[3][6][7]
The subject of this guide, this compound, is not an end-product but a crucial building block. Its value lies in its potential for controlled, site-selective modification:
-
The 3-Bromo Group: Serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups.[1][8] This position is often critical for modulating kinase selectivity and potency.
-
The 6-Carboxylate Group: Can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides, introducing another vector for diversity and interaction with the target protein.
This dual functionality makes it an invaluable platform for generating focused libraries aimed at optimizing pharmacological properties.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this target molecule is most effectively approached via a two-step sequence: formation of the core heterocyclic system followed by regioselective halogenation.
Retrosynthetic Analysis
A logical retrosynthetic approach breaks the target molecule down into simpler, commercially available precursors. The bromination is identified as a late-stage functionalization of the core. The pyrazolo[1,5-a]pyrimidine core itself is classically formed via a condensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic partner.
Caption: Retrosynthetic pathway for the target compound.
Forward Synthesis: A Two-Step Protocol
Step 1: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core
The most common and efficient method for constructing the pyrazolo[1,5-a]pyrimidine skeleton involves the reaction of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[9] In this case, reacting 3-aminopyrazole with dimethyl acetylenedicarboxylate (DMAD) provides a direct route to the desired core structure.
The reaction proceeds via an initial Michael addition of the exocyclic amino group of the pyrazole onto one of the electrophilic alkyne carbons of DMAD. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the newly formed enamine's ester carbonyl group, leading to the fused bicyclic system after tautomerization. Acetic acid is often used as a solvent and catalyst, as it facilitates the proton transfer steps involved in the cyclization.
Step 2: Regioselective Bromination
With the core synthesized, the next step is the introduction of the bromine atom. The pyrazolo[1,5-a]pyrimidine system is electron-rich, making it susceptible to electrophilic aromatic substitution. The 3-position of the pyrazole ring is particularly activated and is the most common site for halogenation.[10] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it is a mild and selective source of electrophilic bromine, minimizing side reactions.[11] The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile.
Caption: Overall two-step synthetic workflow.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Part A: Synthesis of Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminopyrazole (5.0 g, 60.2 mmol).
-
Add glacial acetic acid (30 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add dimethyl acetylenedicarboxylate (DMAD) (8.55 g, 7.4 mL, 60.2 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.
-
A precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold diethyl ether (2 x 20 mL).
-
Dry the solid under vacuum to yield the product as an off-white powder. The material is typically of sufficient purity for the next step.
Part B: Synthesis of this compound
-
To a 250 mL round-bottom flask, add the Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (9.5 g, 50 mmol) from the previous step.
-
Add acetonitrile (100 mL) and stir to form a suspension.
-
Add N-Bromosuccinimide (NBS) (9.3 g, 52.5 mmol, 1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to afford the final product. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexanes can be employed.[12]
Characterization and Data Interpretation
Unambiguous confirmation of the structure and purity of the final compound is critical. The following are representative data expected from standard analytical techniques.
Spectroscopic Data
| Technique | Data Type | Expected Observation |
| ¹H NMR | Chemical Shift (δ, ppm) | ~8.9 (s, 1H, H5), ~8.7 (s, 1H, H7), ~8.3 (s, 1H, H2), ~3.9 (s, 3H, OCH₃) |
| ¹³C NMR | Chemical Shift (δ, ppm) | ~165 (C=O), ~152 (C7), ~148 (C5), ~145 (C8a), ~135 (C2), ~115 (C6), ~95 (C3-Br), ~53 (OCH₃) |
| Mass Spec (ESI+) | m/z | Expected [M+H]⁺ at 270.9/272.9 (characteristic isotopic pattern for Bromine) |
| FT-IR | Wavenumber (cm⁻¹) | ~1720-1730 (C=O stretch of ester), ~1620 (C=N stretch), ~1580 (C=C stretch) |
Note: NMR shifts are predicted and may vary based on solvent and instrument. The proton numbering is based on the pyrazolo[1,5-a]pyrimidine ring system.
Purity Assessment
| Technique | Purpose | Typical Specification |
| HPLC/UPLC | Quantify purity | >95% peak area |
| Melting Point | Assess purity and identity | A sharp melting range is expected (e.g., 145-148 °C)[12] |
Applications in Drug Discovery: A Gateway to New Chemical Entities
The title compound is a powerful intermediate for creating novel derivatives for biological screening. The distinct reactivity of the bromo and ester groups allows for sequential or orthogonal chemical modifications.
Caption: Diversification potential of the target molecule.
This strategic approach allows medicinal chemists to systematically explore the chemical space around the pyrazolo[1,5-a]pyrimidine core, fine-tuning properties like potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles to develop new drug candidates.[13][14]
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Jana, S., et al. (2021). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega. Available at: [Link][10]
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ResearchGate (2018). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. Available at: [Link][18]
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Ali, T.E., et al. (2018). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Science Publishing Group. Available at: [Link][20]
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The Versatile Scaffold: A Deep Dive into the Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic N-heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities.[1][2][3] This privileged structure, formed by the fusion of pyrazole and pyrimidine rings, serves as a robust framework for the design and synthesis of novel therapeutic agents.[1][2] Its unique electronic properties and the ability to be functionalized at various positions allow for the fine-tuning of pharmacological profiles, leading to the development of compounds with potent and selective activities.[4][5] This guide provides a comprehensive overview of the diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazolo[1,5-a]pyrimidines have emerged as a prominent class of anticancer agents, primarily through their ability to inhibit protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][3][4]
Mechanism of Action: Protein Kinase Inhibition
A significant number of pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by acting as ATP-competitive or allosteric inhibitors of various protein kinases.[4] These kinases play crucial roles in cell cycle progression, proliferation, and survival. Key kinase targets for this class of compounds include:
-
Cyclin-Dependent Kinases (CDKs): By inhibiting CDKs, such as CDK1 and CDK2, these derivatives can halt the cell cycle, leading to apoptosis in cancer cells.[4]
-
Epidermal Growth Factor Receptor (EGFR): Derivatives targeting EGFR have shown promise in the treatment of non-small cell lung cancer (NSCLC).[4]
-
B-Raf and MEK: Inhibition of the B-Raf/MEK pathway is particularly relevant in the treatment of melanoma.[4]
-
Pim-1 Kinase: Overexpression of Pim-1 is associated with various cancers, making it an attractive target for pyrazolo[1,5-a]pyrimidine-based inhibitors.
-
FMS-like Tyrosine Kinase 3 (FLT3): Potent and selective inhibitors of FLT3 with internal tandem duplications (FLT3-ITD) have been developed, showing promise for the treatment of acute myeloid leukemia (AML).[6]
-
Tropomyosin Receptor Kinases (Trks): This scaffold is a prominent framework for Trk inhibitors, with some compounds already approved for the treatment of solid tumors.[7][8]
The following diagram illustrates the general mechanism of pyrazolo[1,5-a]pyrimidine derivatives as protein kinase inhibitors.
Caption: Mechanism of Protein Kinase Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to evaluate the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives is through an in vitro kinase assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test pyrazolo[1,5-a]pyrimidine derivatives
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent.
-
The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed that the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine ring significantly influence their anticancer potency and selectivity.[4] For instance, modifications at the C2, C5, and C7 positions have been extensively explored to optimize kinase inhibitory activity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | FLT3-ITD | 0.4 | [6] |
| Compound 19 | FLT3-ITD | 0.4 | [6] |
| CPL302415 | PI3Kδ | 18 | [9] |
| Compound 6t | CDK2 | 90 | [10] |
| Compound 6s | TRKA | 450 | [10] |
Antimicrobial Activity: A Broad Spectrum of Action
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[11][12]
Mechanism of Action
The antimicrobial mechanisms of these compounds are diverse. Some derivatives are known to inhibit essential enzymes in microbial metabolic pathways. For example, some have been investigated as inhibitors of RNA polymerase, a crucial enzyme for bacterial transcription.[13] Others may disrupt the bacterial cell wall synthesis, as seen with MurA inhibitors.[14]
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Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide to the Mechanism of Action of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate and its Derivatives
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their remarkable ability to bind to a wide array of biological targets with high affinity. The pyrazolo[1,5-a]pyrimidine core is a quintessential example of such a scaffold.[1] This fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, offers a rigid, planar structure with versatile points for chemical modification, making it an ideal starting point for the development of potent and selective therapeutic agents.[2][3] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2]
This guide focuses on a key exemplar of this class: This compound . While this specific molecule is often utilized as a crucial synthetic intermediate, its core structure is representative of a class of compounds whose primary mechanism of action is the inhibition of protein kinases.[4][5] The strategic placement of the bromine atom at the 3-position and the methyl carboxylate at the 6-position provides synthetic handles for creating extensive libraries of derivatives to probe structure-activity relationships (SAR).[4][6]
This document will provide an in-depth exploration of the predominant mechanism of action for this compound class—protein kinase inhibition. We will delve into the molecular interactions that govern this activity, present a logical, field-proven experimental workflow for elucidating the precise mechanism of novel derivatives, and discuss the critical SAR insights that drive the optimization of these molecules into clinical candidates.
Part 1: The Core Mechanism of Action: Inhibition of Protein Kinases
The vast majority of biologically active compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold function as protein kinase inhibitors (PKIs) .[1][3] Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrate proteins. The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3]
ATP-Competitive Inhibition: A Privileged Binding Mode
Pyrazolo[1,5-a]pyrimidine derivatives typically function as ATP-competitive inhibitors .[3] They are designed to mimic the purine ring of adenosine triphosphate (ATP) and bind to the highly conserved ATP-binding pocket in the catalytic domain of a target kinase. By occupying this site, the inhibitor physically obstructs the binding of ATP, thereby preventing the phosphorylation of downstream substrates and effectively shutting down the signaling cascade.
The pyrazolo[1,5-a]pyrimidine nucleus is particularly adept at this role. It forms critical hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. This hinge interaction anchors the inhibitor in the active site, a crucial factor for high-affinity binding.[7] For instance, in Tropomyosin Receptor Kinase (Trk) inhibitors, this scaffold is essential for forming a hinge interaction with the Met592 residue.[7]
Caption: ATP-Competitive Inhibition by a Pyrazolo[1,5-a]pyrimidine Derivative.
Key Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for its modification to selectively target a wide range of kinases implicated in cancer and other diseases. Notable examples include:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the NTRK genes lead to constitutively active Trk kinases that drive various solid tumors. Several approved and clinical-stage Trk inhibitors feature the pyrazolo[1,5-a]pyrimidine core.[7][8]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are frequently overactive in cancer. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDKs, such as CDK2.[9][10]
-
RAF/MEK/ERK Pathway Kinases: This signaling cascade is central to cell proliferation and survival. Derivatives have been identified that inhibit B-Raf and MEK, which are critical in melanomas and other cancers.[3][11]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K pathway is crucial for cell growth and survival. Selective inhibitors of the PI3Kδ isoform, based on this scaffold, have been developed for inflammatory diseases.[12]
-
Epidermal Growth Factor Receptor (EGFR): Mutations leading to EGFR overactivation are common in non-small cell lung cancer (NSCLC). This scaffold has been used to develop EGFR inhibitors.[3]
Part 2: A Practical Guide to Mechanistic Elucidation
As a Senior Application Scientist, the critical question is not just what a compound does, but how we rigorously prove it. For a novel derivative of this compound, a systematic, multi-step approach is required to move from a hypothetical mechanism to validated proof.
Experimental Workflow: From Synthesis to Cellular Validation
Caption: Experimental workflow for elucidating the mechanism of action.
Step 1: Synthesis and Library Generation
The foundation of any mechanistic study is a well-designed set of molecules. This compound is an ideal starting material.
-
Causality: The bromine at the 3-position is a versatile chemical handle. It readily participates in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic introduction of a wide variety of chemical groups.[3][6] This diversification is essential for exploring the chemical space around the core scaffold to identify potent and selective inhibitors.
-
Protocol: Suzuki Coupling for Derivatization
-
To a microwave vial, add this compound (1 equivalent).
-
Add the desired boronic acid or boronic ester (1.2 equivalents).
-
Add a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a base, typically 2M aqueous sodium carbonate (3 equivalents).
-
Add a solvent, such as 1,2-dimethoxyethane (DME).
-
Seal the vial and heat under microwave irradiation to 100-120 °C for 30-60 minutes.
-
Upon completion, perform an aqueous workup followed by purification via column chromatography to isolate the desired product.
-
Step 2: Antiproliferative Screening
The first biological test determines if the synthesized compounds have an effect on cancer cell viability.
-
Causality: An antiproliferative assay provides a broad, phenotypic readout. By testing against a panel of cancer cell lines with known genetic backgrounds (e.g., the NCI-60 panel), we can generate a preliminary hypothesis. For example, if a compound is highly potent against cell lines with a known B-Raf mutation, it suggests the RAF/MEK/ERK pathway may be the target.[9]
-
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., from 100 µM to 1 nM) for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate IC50 values (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
-
Data Presentation: IC50 Values (µM)
Compound Cell Line A (B-Raf V600E) Cell Line B (Wild-Type) Cell Line C (EGFR mutant) Derivative 1 0.05 2.5 5.1 Derivative 2 >10 >10 0.12 | Control Drug | 0.04 | 3.0 | >10 |
Step 3: Target Identification via Kinase Profiling
This is the most direct experiment to identify the molecular target(s).
-
Causality: By screening the active compounds against a large, diverse panel of purified kinases, we can directly measure their inhibitory activity in a cell-free, enzymatic assay. This provides unbiased, quantitative data on both the primary target and any potential off-target effects, which is crucial for understanding selectivity.[2]
-
Protocol: In Vitro Kinase Inhibition Assay
-
Utilize a commercial kinase profiling service or an in-house panel. Assays are typically run at a fixed ATP concentration (often near the Km for each kinase).
-
Screen the compound at a single high concentration (e.g., 10 µM) to identify initial "hits" (e.g., >80% inhibition).
-
For promising hits, perform a dose-response curve by testing an 8-point serial dilution of the compound to determine the IC50 value for each specific kinase.
-
The assay readout is typically based on quantifying the amount of phosphorylated substrate produced, often using radiometric (³³P-ATP) or fluorescence-based methods.
-
Step 4: Cellular Mechanism Validation
This step confirms that the enzymatic inhibition observed in Step 3 translates to the intended biological effect within a living cell.
-
Causality: If a compound inhibits a specific kinase, the phosphorylation of that kinase's direct downstream substrate should decrease in treated cells. Western blotting allows for the direct visualization and quantification of this effect.
-
Protocol: Western Blot for Pathway Modulation
-
Culture a relevant cell line (identified in Step 2) to ~80% confluency.
-
Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a defined period (e.g., 2 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK if B-Raf is the target).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading.
-
-
Signaling Pathway Visualization (B-Raf Example)
Caption: Inhibition of the B-Raf-MEK-ERK signaling pathway.[11]
Conclusion and Future Perspectives
This compound represents a foundational building block for a powerful class of therapeutic agents. The core mechanism of action for its derivatives is overwhelmingly centered on the ATP-competitive inhibition of protein kinases.[3] The true power of this scaffold lies in its synthetic tractability, which allows medicinal chemists to fine-tune its structure to achieve high potency and selectivity against specific kinase targets implicated in human disease.[2]
The systematic workflow presented here—from rational synthesis and broad phenotypic screening to specific target identification and cellular validation—provides a robust framework for drug development professionals to confidently elucidate the mechanism of action of novel compounds.
Future research will undoubtedly focus on leveraging this scaffold to address ongoing challenges in medicine, such as overcoming acquired resistance to existing kinase inhibitors, developing dual-targeting agents, and improving the bioavailability and safety profiles of next-generation therapeutics.[2] The pyrazolo[1,5-a]pyrimidine nucleus, with its proven track record, is certain to remain a prominent and valuable framework in this endeavor.
References
- MDPI. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- PubMed Central (PMC). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- MDPI. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- PubMed. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
- International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation.
- ResearchGate. Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs.
- ResearchGate. Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9.
- ScienceDirect. In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation.
- Benchchem. Ethyl 3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate.
- ChemShuttle. This compound.
- pubmed.ncbi.nlm.nih.gov. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors.
- ResearchGate. Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor.
- National Institutes of Health (NIH). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
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Introduction: The Privileged Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide to the Pyrazolo[1,5-a]pyrimidine Core for Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and a wide spectrum of biological activities.[1] This rigid, planar scaffold, composed of fused pyrazole and pyrimidine rings, serves as a cornerstone for the design of numerous biologically active compounds.[1] Its unique electronic properties and the ability to be readily functionalized at multiple positions have established it as a "privileged scaffold" in drug discovery.[1]
This technical guide provides a comprehensive overview of the pyrazolo[1,5-a]pyrimidine core, delving into its synthesis, chemical properties, and extensive applications in medicinal chemistry, with a particular focus on its role in the development of kinase inhibitors for cancer therapy. We will explore key structure-activity relationships, provide detailed experimental protocols, and visualize complex biological pathways to offer a practical resource for researchers and drug development professionals.
Synthetic Strategies: Constructing the Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with the most common approach involving the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds.[1] This strategy allows for the construction of the pyrimidine ring onto the pyrazole core. Several variations of this method exist, including the use of β-dicarbonyl compounds, β-enaminones, and β-ketonitriles, offering flexibility in introducing diverse substituents.[1]
Modern synthetic methodologies such as microwave-assisted synthesis and multi-component reactions have been employed to improve reaction efficiency, reduce reaction times, and access a wider range of derivatives.[2][3] Palladium-catalyzed cross-coupling reactions are also frequently utilized for the post-functionalization of the pyrazolo[1,5-a]pyrimidine core, enabling the introduction of various aryl and heteroaryl moieties.[4]
General Synthetic Workflow
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidine derivatives.
Representative Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
This protocol describes a general one-step cyclocondensation reaction to synthesize a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.[5][6]
Materials:
-
Substituted 3-amino-1H-pyrazole (1.0 eq)
-
β-ketoester (e.g., ethyl acetoacetate) (1.1 eq)
-
Glacial acetic acid (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Filtration apparatus (Büchner funnel, filter paper)
-
Ethanol (for washing)
Procedure:
-
To a round-bottom flask, add the substituted 3-amino-1H-pyrazole (1.0 eq) and the β-ketoester (1.1 eq).
-
Add glacial acetic acid as the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by the addition of cold water.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to obtain the desired pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR).
Medicinal Chemistry Applications: A Hub of Biological Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a prolific source of bioactive molecules with a diverse range of therapeutic applications.[7] Derivatives have been reported to exhibit anticancer, anti-inflammatory, antimicrobial, and central nervous system activities.[7][8] However, the most significant impact of this core has been in the field of oncology, particularly as inhibitors of protein kinases.[2]
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[4] The pyrazolo[1,5-a]pyrimidine core has proven to be an excellent template for the design of both ATP-competitive and allosteric kinase inhibitors.[4] Several approved drugs and clinical candidates for the treatment of cancer are based on this scaffold.[9]
Prominent Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase(s) | Therapeutic Area | Status |
| Larotrectinib | TrkA, TrkB, TrkC | Solid Tumors with NTRK gene fusion | Approved |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Solid Tumors with NTRK gene fusion or ROS1-positive NSCLC | Approved |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | ROS1-positive NSCLC and NTRK-positive solid tumors | Approved |
| Selitrectinib (LOXO-195) | TrkA, TrkB, TrkC | Solid Tumors with acquired resistance to other Trk inhibitors | Clinical Trials |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Various Cancers | Clinical Trials |
| Zasocitinib | JAK1 | Inflammatory Diseases | Clinical Trials |
Tropomyosin Receptor Kinase (Trk) Inhibition: A Case Study
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases that play a vital role in neuronal development and function.[7] Chromosomal rearrangements leading to fusions of the NTRK genes result in the expression of chimeric Trk fusion proteins that act as oncogenic drivers in a wide range of cancers.[10] The pyrazolo[1,5-a]pyrimidine core is a key feature of several potent and selective Trk inhibitors.[7]
The pyrazolo[1,5-a]pyrimidine moiety typically forms a crucial hinge-binding interaction with the kinase domain, anchoring the inhibitor in the ATP-binding pocket.[7]
Trk Signaling Pathway and Inhibition
Caption: Simplified Trk signaling pathway and the point of intervention by pyrazolo[1,5-a]pyrimidine-based inhibitors.
Structure-Activity Relationship (SAR) Insights
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives can be finely tuned by modifying the substitution pattern around the core.[4] SAR studies have revealed key structural features that govern potency and selectivity.
-
Position 3: Substitution at this position with groups like picolinamide has been shown to significantly enhance the inhibitory activity against Trk kinases.[7] The amide bond can form important hydrogen bond interactions within the kinase active site.
-
Position 5: The introduction of substituted pyrrolidine or similar cyclic amines at this position often leads to increased potency and can influence selectivity.[7] These groups can extend into solvent-exposed regions or interact with specific sub-pockets of the kinase.
-
Position 7: Modifications at this position can impact the overall physicochemical properties of the molecule, such as solubility and metabolic stability. For some kinase targets, substitution at this position with N-arylamino groups is crucial for activity.[1]
-
Core Modifications: The incorporation of fluorine atoms onto the pyrazolo[1,5-a]pyrimidine core or its substituents can enhance binding affinity through favorable interactions and improve metabolic stability.[7]
Experimental Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of pyrazolo[1,5-a]pyrimidine compounds against a target kinase using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., TrkA)
-
Kinase substrate (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase assay buffer.
-
Add the test compound solution or DMSO (for control wells).
-
Add the kinase and substrate mixture.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion Measurement:
-
Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic equation.
-
Conclusion and Future Perspectives
The pyrazolo[1,5-a]pyrimidine core has firmly established itself as a privileged scaffold in medicinal chemistry, leading to the successful development of several marketed drugs, particularly in the area of targeted cancer therapy.[7][10] Its synthetic tractability and the ability to modulate its biological activity through peripheral substitutions make it an attractive starting point for drug discovery campaigns.[1]
Future research will likely focus on several key areas:
-
Overcoming Drug Resistance: The development of next-generation pyrazolo[1,5-a]pyrimidine derivatives that can overcome acquired resistance mutations in kinases remains a critical challenge.[7]
-
Improving Selectivity: Designing inhibitors with improved selectivity profiles will help to minimize off-target effects and associated toxicities.[2]
-
Exploring New Biological Targets: While the focus has been on kinase inhibition, the diverse biological activities of pyrazolo[1,5-a]pyrimidines suggest that this scaffold may be effective against other therapeutic targets.[11]
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly synthetic routes will continue to be an important area of research, enabling the rapid generation of diverse compound libraries for screening.[4]
The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine core holds significant promise for the discovery of novel therapeutics to address unmet medical needs.
References
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed.
-
Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
-
Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. ResearchGate.
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd.
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. NIH.
-
Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. ResearchGate.
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI.
-
A Comparative Analysis of the Biological Activities of Pyrazolo[1,5-a]pyrimidines and Pyrazolo[3,4-b]pyridines. Benchchem.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
-
Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.
-
An efficient synthesis of pyrazolo[1,5-a]pyrimidines and evaluation of their antimicrobial activity. ResearchGate.
-
Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate.
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A Technical Guide to the Spectroscopic Characterization of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[1,5-a]pyrimidine Core in Modern Research
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and versatile substitution patterns have led to its incorporation into a wide array of bioactive molecules, including kinase inhibitors for cancer therapy, agents targeting the central nervous system, and anti-inflammatory compounds.[3][4] Furthermore, its unique photophysical properties are being explored in the development of advanced materials such as organic light-emitting diodes (OLEDs).
Molecular Structure and Numbering
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The numbering convention for the pyrazolo[1,5-a]pyrimidine ring system is crucial for assigning NMR signals.
Caption: Molecular structure and numbering of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is a primary tool for confirming the identity and purity of a synthesized compound. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the heterocyclic core and the methyl ester group.
Predicted ¹H NMR Data
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-2 | ~8.3 - 8.5 | s | - | Singlet due to no adjacent protons. Deshielded by the adjacent nitrogen and the bromine at C3. |
| H-5 | ~9.0 - 9.2 | d | ~2.0 - 2.5 | Doublet due to coupling with H-7. Highly deshielded by the adjacent nitrogen and the ester group at C6. |
| H-7 | ~8.8 - 9.0 | d | ~2.0 - 2.5 | Doublet due to coupling with H-5. Deshielded by the adjacent bridgehead nitrogen. |
| OCH₃ | ~4.0 - 4.1 | s | - | Singlet, typical for a methyl ester. |
Note: Predicted chemical shifts are based on general values for the pyrazolo[1,5-a]pyrimidine system and the electronic effects of the substituents. Actual values may vary depending on the solvent and experimental conditions.[6]
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on the sample concentration.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2 | ~140 - 145 | Aromatic carbon adjacent to two nitrogens. |
| C-3 | ~110 - 115 | Aromatic carbon bearing the bromine atom. |
| C-3a | ~150 - 155 | Bridgehead carbon. |
| C-5 | ~148 - 152 | Aromatic carbon adjacent to nitrogen and the ester-substituted carbon. |
| C-6 | ~115 - 120 | Aromatic carbon bearing the ester group. |
| C-7 | ~135 - 140 | Aromatic carbon adjacent to the bridgehead nitrogen. |
| C=O | ~160 - 165 | Carbonyl carbon of the methyl ester. |
| OCH₃ | ~52 - 55 | Methyl carbon of the ester group. |
Note: These are estimated chemical shifts based on known data for similar heterocyclic systems.[6]
Experimental Protocol for ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation and corrections.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.
Expected Mass Spectrum Data
-
Molecular Ion (M⁺): The most critical information is the molecular ion peak. For C₈H₆BrN₃O₂, the expected m/z values for the molecular ion will show a characteristic isotopic pattern for bromine:
-
[M]⁺ with ⁷⁹Br: 254.9643 g/mol
-
[M+2]⁺ with ⁸¹Br: 256.9623 g/mol
-
The relative intensity of these peaks should be approximately 1:1, which is a definitive indicator of the presence of one bromine atom.
-
-
Key Fragmentation Pathways:
-
Loss of the methoxy group (-OCH₃): [M - 31]⁺
-
Loss of the methyl carboxylate group (-COOCH₃): [M - 59]⁺
-
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation (Electrospray Ionization - ESI):
-
Ionization Mode: Positive ion mode is typically used for nitrogen-containing heterocycles.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass determination to confirm the elemental composition.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its isotopic pattern, and propose structures for the major fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2950 | Weak | C-H stretching (methyl) |
| ~1720 - 1740 | Strong | C=O stretching (ester) |
| ~1620 - 1450 | Medium-Strong | C=C and C=N stretching (aromatic rings) |
| ~1250 - 1050 | Strong | C-O stretching (ester) |
| ~600 - 500 | Medium | C-Br stretching |
Note: These are typical ranges for the indicated functional groups.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Instrument: A standard FT-IR spectrometer equipped with a diamond ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
-
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of This compound . By leveraging data from closely related analogues and fundamental spectroscopic principles, researchers can effectively identify this key synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. As a Senior Application Scientist, I am confident that this guide will be a valuable resource for scientists working with this important class of molecules.
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Functional Pyrazolo[1,5-a]pyrimidines - Encyclopedia.pub. (2021). Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - MDPI. (2022). Retrieved from [Link]
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Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor - ResearchGate. (2017). Retrieved from [Link]
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Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate | C8H6BrN3O2 - PubChem. Retrieved from [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC - NIH. (2020). Retrieved from [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing. (2020). Retrieved from [Link]
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An In-Depth Technical Guide to the Structural Elucidation of Brominated Pyrazolopyrimidines
Introduction: The Significance of Brominated Pyrazolopyrimidines in Drug Discovery
Pyrazolopyrimidines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] As bioisosteres of purines, they can interact with a wide range of biological targets, including protein kinases, which are crucial regulators of cellular processes.[2][3] The introduction of a bromine atom onto the pyrazolopyrimidine scaffold can profoundly influence the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, and can also serve as a versatile synthetic handle for further chemical modifications, for instance, through cross-coupling reactions.[4][5] Consequently, the unambiguous determination of the structure of these brominated derivatives, including the precise position of the bromine substituent and the overall molecular geometry, is of paramount importance for understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents.[6]
This technical guide provides a comprehensive overview of the modern spectroscopic and crystallographic techniques employed in the structural elucidation of brominated pyrazolopyrimidines. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the underlying rationale for experimental choices, ensuring a deep and practical understanding of the elucidation process.
The Synergy of Spectroscopic and Crystallographic Techniques: A Holistic Approach
The structural elucidation of a novel brominated pyrazolopyrimidine is rarely accomplished with a single technique. Instead, a combination of methods is employed, each providing a unique piece of the structural puzzle. This guide will focus on the three pillars of modern structural analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (XRD).
Caption: Integrated workflow for the structural elucidation of brominated pyrazolopyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution.[7] For brominated pyrazolopyrimidines, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous signal assignment and confirmation of the bromine substitution pattern.[8][9]
¹H and ¹³C NMR: The First Look at the Structure
The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The chemical shifts of the protons and carbons in the pyrazolopyrimidine core are influenced by the electronic effects of the substituents, including the bromine atom. Bromine, being an electronegative atom, will generally deshield adjacent protons and carbons, causing their signals to appear at a higher chemical shift (downfield).
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Brominated Pyrazolopyrimidine
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.5 - 9.0 | 145 - 155 |
| C-3 | - | 95 - 105 (if C-Br) |
| H-5 | 7.0 - 7.5 | 110 - 120 |
| H-6 | 8.8 - 9.2 | 150 - 160 |
| H-7 | 8.0 - 8.5 | 135 - 145 |
Note: These are approximate chemical shift ranges and can vary depending on the specific substitution pattern and solvent.
2D NMR: Unraveling Complex Connectivity
While 1D NMR provides a foundational understanding, 2D NMR techniques are indispensable for confirming the connectivity and piecing together the complete structure.[10][11][12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For a pyrazolopyrimidine, COSY can be used to trace the connectivity of the protons on the pyrimidine ring.[13][14]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons, providing a definitive link between the ¹H and ¹³C spectra.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary carbons and for confirming the position of substituents, including the bromine atom, by observing long-range correlations from protons to the carbon bearing the bromine.[13][14]
Caption: Workflow for NMR-based structural elucidation.
Experimental Protocol: A Standard NMR Analysis Workflow
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified brominated pyrazolopyrimidine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to assess sample purity and obtain initial structural information.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to one peak per carbon.
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY spectrum to establish ¹H-¹H correlations.
-
HSQC: Acquire a gradient-selected HSQC spectrum to determine one-bond ¹H-¹³C correlations.
-
HMBC: Acquire a gradient-selected HMBC spectrum, optimizing the long-range coupling delay to observe two- and three-bond ¹H-¹³C correlations.
-
-
Data Processing and Analysis: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Analyze the 1D and 2D spectra to assign all proton and carbon signals and to confirm the overall structure and regiochemistry of bromination.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the structural elucidation of brominated pyrazolopyrimidines, MS is crucial for determining the molecular weight and confirming the presence of bromine.[15][16][17]
The Isotopic Signature of Bromine
A key diagnostic feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by two mass units. The presence of this doublet is a strong indication that the molecule contains one bromine atom. For compounds with two bromine atoms, a characteristic 1:2:1 triplet ([M]⁺, [M+2]⁺, [M+4]⁺) will be observed.[5]
Fragmentation Analysis: Deconstructing the Molecule
In addition to the molecular ion, mass spectrometry, particularly with electron ionization (EI), causes the molecule to fragment into smaller, charged pieces. The pattern of these fragment ions provides valuable structural information. While the fragmentation of pyrazolopyrimidines can be complex, some general principles apply:
-
Loss of the Bromine Atom: A common fragmentation pathway is the cleavage of the C-Br bond, resulting in a peak corresponding to the loss of a bromine radical (M - 79 or M - 81).
-
Ring Cleavage: The pyrazolopyrimidine ring system can also undergo fragmentation, often involving the loss of small neutral molecules like HCN or N₂.
Caption: General principle of mass spectrometry fragmentation.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion and Ionization: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system. Electrospray ionization (ESI) is a common soft ionization technique that often preserves the molecular ion.
-
Mass Analysis: Analyze the ions using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the accurate mass to calculate the elemental composition, which should be consistent with the proposed structure.
-
Analyze the isotopic pattern to confirm the presence and number of bromine atoms.
-
If fragmentation data is available (e.g., from MS/MS), propose fragmentation pathways to further support the structure.
-
Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
While NMR and MS provide invaluable information about the connectivity and composition of a molecule, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[18][19][20] This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of the molecule.[7][21][22]
The Power of a Single Crystal
The success of an XRD experiment is contingent on the ability to grow a high-quality single crystal of the compound. A suitable crystal should be a single, well-ordered lattice with no major defects. The diffraction of X-rays by the electrons in the crystal produces a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map of the molecule.[21]
From Diffraction Pattern to Molecular Structure
The process of solving a crystal structure involves several key steps:
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of X-rays, and the diffraction pattern is collected on a detector.
-
Unit Cell Determination and Data Reduction: The positions of the diffraction spots are used to determine the dimensions of the unit cell (the basic repeating unit of the crystal). The intensities of the spots are then integrated.
-
Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods (e.g., direct methods). This allows for the calculation of an initial electron density map.
-
Structure Refinement: An atomic model is built into the electron density map and refined against the experimental data to improve the fit. This process yields the final, highly accurate molecular structure.
Caption: Simplified workflow of a single-crystal X-ray diffraction experiment.
Experimental Protocol: Small Molecule Crystallography
-
Crystal Growth: Grow single crystals of the brominated pyrazolopyrimidine using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Selection and Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. Mount the crystal on a suitable support (e.g., a cryoloop).
-
Data Collection: Mount the crystal on the diffractometer and cool it under a stream of cold nitrogen gas. Collect a full sphere of diffraction data.
-
Data Processing: Process the raw diffraction data to determine the unit cell parameters, integrate the reflection intensities, and apply corrections for absorption.
-
Structure Solution and Refinement: Use crystallographic software (e.g., SHELX, Olex2) to solve the phase problem and build an initial model of the structure. Refine the model against the experimental data until a satisfactory agreement is achieved.
-
Structure Validation and Analysis: Validate the final structure using tools like CheckCIF to ensure its quality. Analyze the geometric parameters (bond lengths, angles) and intermolecular interactions.
Conclusion: A Multi-faceted Approach to Structural Certainty
The structural elucidation of brominated pyrazolopyrimidines is a critical step in the drug discovery process. A comprehensive and synergistic approach, integrating the strengths of NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, is essential for achieving an unambiguous and complete structural assignment. By understanding the principles and practical application of each of these techniques, researchers can confidently determine the structures of these important molecules, paving the way for the rational design of new and more effective therapeutic agents.
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A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. (n.d.). IUCr Journals. Retrieved from [Link]
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An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. (n.d.). MDPI. Retrieved from [Link]
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Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022, October 24). NIH. Retrieved from [Link]
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Practical suggestions for better crystal structures. (n.d.). MIT. Retrieved from [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). NIH. Retrieved from [Link]
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Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (n.d.). PubMed. Retrieved from [Link]
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Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. (n.d.). ResearchGate. Retrieved from [Link]
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Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved from [Link]
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ChemInform Abstract: 1H and 13C NMR Study of the Pyrazolo(1,5‐a)pyrimidine System. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Practical Guide to the Design of Molecular Crystals. (2018, December 6). ACS Publications. Retrieved from [Link]
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pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, 3-bromo-5-phenyl-7-(trifluoromethyl)- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
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1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. Retrieved from [Link]
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Chapter 6: Single Crystal X-ray Structure Analysis. (2024, November 20). Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024, November 22). PMC - NIH. Retrieved from [Link]
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From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. (n.d.). PMC - NIH. Retrieved from [Link]
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Synthesis and spectral characterization of some bromo-benzothiazolo pyrazolines. (n.d.). Bioinfo Publications. Retrieved from [Link]
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Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. (2020, November 1). PubMed. Retrieved from [Link]
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2D NMR spectra of the compound: a) COSY, b) HSQC, and c) HMBC. (n.d.). ResearchGate. Retrieved from [Link]
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Structure determination of small and large molecules using single crystal X-ray crystallography. (n.d.). The University of Manchester. Retrieved from [Link]
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Supporting information Green synthesis and characterisation of novel[4][5][18]thiadiazolo/benzo[2][5]thiazolo[3,2- a]pyrimidines vi. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Methods and Tutorials – Single Crystal Diffraction. (n.d.). ORNL Neutron Sciences. Retrieved from [Link]
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Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]
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Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]
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An In-Depth Technical Guide to the Discovery of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the discovery and optimization of this important class of molecules. We will delve into the core synthetic strategies employed to construct the pyrazolo[1,5-a]pyrimidine nucleus, explore the intricate structure-activity relationships (SAR) that govern their potency and selectivity against various kinase targets, and discuss their mechanisms of action. Furthermore, this guide will highlight key experimental workflows, from initial kinase screening to cellular assays, and survey the landscape of preclinical and clinical development, including notable approved drugs. The content is designed to be a practical and insightful resource, grounded in authoritative scientific literature, to facilitate the design and development of next-generation pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
Significance of Kinase Inhibitors in Drug Discovery
Protein kinases play a pivotal role in cellular signaling pathways, regulating a vast array of processes including cell growth, differentiation, and metabolism.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] Small molecule kinase inhibitors have revolutionized the treatment of various cancers and other diseases by offering targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy.
Emergence of the Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine nucleus is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] It is considered a "privileged scaffold" as it can be decorated with various substituents to interact with a wide range of biological targets, including multiple kinase families.[2] Two of the three currently marketed drugs for NTRK fusion cancers feature a pyrazolo[1,5-a]pyrimidine core, underscoring its clinical significance.[2][3]
Overview of Key Kinase Targets
Pyrazolo[1,5-a]pyrimidine-based inhibitors have demonstrated potent activity against a diverse set of kinases implicated in oncology and other diseases. These include:
-
Tropomyosin Receptor Kinases (Trks): TrkA, TrkB, and TrkC are involved in neuronal development and have been identified as oncogenic drivers in a variety of solid tumors when subject to gene fusions.[2][3]
-
Cyclin-Dependent Kinases (CDKs): CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[4][5]
-
Pim Kinases: Pim-1, Pim-2, and Pim-3 are constitutively active serine/threonine kinases that promote cell survival and proliferation, making them attractive targets in oncology.[6][7]
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K signaling pathway is frequently overactive in cancer and inflammatory diseases.[8]
-
REarranged during Transfection (RET) Kinase: Gain-of-function mutations in the RET proto-oncogene are known oncogenic drivers in certain types of thyroid and lung cancers.[9]
Core Synthetic Strategies for the Pyrazolo[1,5-a]pyrimidine Nucleus
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is well-established, with several versatile methods available to medicinal chemists.
Foundational Synthesis: Condensation of 1H-Pyrazol-5-amines
The most common and direct route to the pyrazolo[1,5-a]pyrimidine core involves the electrophilic reaction of 1H-pyrazol-5-amine and its derivatives with various carbonyl compounds.[2] This strategy allows for the introduction of substituents at key positions of the pyrimidine ring.
Multi-Component Reactions for Structural Diversity
Multi-component reactions have been developed to rapidly generate highly substituted pyrazolo[1,5-a]pyrimidine derivatives in a one-pot fashion.[10] These methods offer significant advantages in terms of efficiency and the ability to create large compound libraries for high-throughput screening.
Advanced Methodologies: Cross-Coupling and Cyclization Strategies
Modern synthetic techniques, such as palladium-catalyzed cross-coupling and click chemistry, have been instrumental in the functionalization of the pyrazolo[1,5-a]pyrimidine scaffold.[1][11] These methods enable the introduction of a wide array of chemical moieties to fine-tune the pharmacological properties of the inhibitors.[1][11] Cascade cyclization reactions are also employed for the efficient construction of the core structure.[6]
Representative Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a general method for the synthesis of a 3-aryl-5-substituted-pyrazolo[1,5-a]pyrimidine, a common intermediate in the development of kinase inhibitors.
Step 1: Synthesis of 3-(Dimethylamino)-2-(phenyl)acrylonitrile
-
Aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal to yield the corresponding 3-(dimethylamino)-2-(phenyl)acrylonitrile.[6]
Step 2: Synthesis of 4-Phenyl-1H-pyrazol-5-amine
-
The product from Step 1 is reacted with hydrazine and glacial acetic acid in ethanol to produce 4-phenyl-1H-pyrazol-5-amine in near-quantitative yield.[6]
Step 3: Cyclization to form the Pyrazolo[1,5-a]pyrimidine Core
-
The 4-phenyl-1H-pyrazol-5-amine is then cyclized with a suitable β-dicarbonyl compound or its equivalent to afford the desired 3-aryl-pyrazolo[1,5-a]pyrimidine.
Step 4: Functionalization at the 5-position
-
A halogen leaving group can be introduced at the 5-position, which can then be displaced with various nucleophiles, such as amines or alcohols, to introduce further diversity.[6]
Structure-Activity Relationship (SAR) Studies and Lead Optimization
General SAR Insights for the Pyrazolo[1,5-a]pyrimidine Scaffold
SAR studies have revealed that substitutions at various positions of the pyrazolo[1,5-a]pyrimidine core significantly impact the potency and selectivity of these inhibitors.[11] Modifications at the 3-, 5-, and 7-positions on the pyrimidine ring, and the 4- and 6-positions on the pyrazole ring, can modulate interactions with the target kinase through hydrogen bonding, hydrophobic interactions, and π–π stacking.[11]
SAR for Specific Kinase Targets
For Trk inhibitors, a key interaction involves a 2,5-difluorophenyl-substituted pyrrolidine linked to the 5-position of the pyrazolo[1,5-a]pyrimidine core, similar to the approved drug Larotrectinib.[2] The presence of an amide bond at the 3-position has been shown to significantly enhance activity.[2]
In the development of CDK9 inhibitors, the pyrazolo[1,5-a]pyrimidine nucleus served as a replacement for a less stable scaffold in the multi-kinase inhibitor PIK-75.[4] This led to the discovery of more selective CDK9 inhibitors with improved pharmacological properties.[4]
For Pim-1 inhibitors, SAR studies have shown that aryl substitutions at the 3-position and various amino groups at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold can lead to potent and selective compounds.[6][7]
In the pursuit of selective PI3Kδ inhibitors, indole derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core were found to be crucial for potency and selectivity.[8] This substitution allows for an additional hydrogen bond with an aspartate residue in the kinase's active site.[8]
Optimization of a pyrazolo[1,5-a]pyrimidine scaffold led to the identification of potent RET kinase inhibitors with high selectivity against other kinases like KDR.[9] The introduction of polarity at the R3 position was found to reduce off-target effects, such as hERG binding.[10]
Data Summary: Key Compounds and their Biological Activities
| Compound | Target Kinase(s) | Key Structural Features | IC50 | Reference |
| Larotrectinib | TrkA, TrkB, TrkC | 2,5-difluorophenyl-substituted pyrrolidine at C5 | 1.7 nM (TrkA) | [2] |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Pyrazolo[1,5-a]pyrimidine core | [2] | |
| Repotrectinib | TrkA, TrkB, TrkC, ROS1, ALK | Macrocyclic pyrazolo[1,5-a]pyrimidine | [2][3] | |
| Selitrectinib | TrkA, TrkB, TrkC | Next-generation pyrazolo[1,5-a]pyrimidine | [2][3] | |
| Compound 18b | CDK9 | Pyrazolo[1,5-a]pyrimidine nucleus | Potent CDK9 activity | [4] |
| CPL302253 (54) | PI3Kδ | 5-indole-pyrazolo[1,5-a]pyrimidine | 2.8 nM | [8] |
| WF-47-JS03 (1) | RET | Pyrazolo[1,5-a]pyrimidine scaffold | >500-fold selectivity vs KDR | [9] |
Mechanism of Action and Kinase Selectivity
ATP-Competitive Inhibition as a Primary Mechanism
The majority of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors.[1] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. Allosteric inhibition has also been reported for this class of compounds.[1]
Achieving Selectivity Across the Kinome
Achieving selectivity for the target kinase over the hundreds of other kinases in the human kinome is a major challenge in drug development. The structural versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for fine-tuning of interactions within the ATP-binding pocket, enabling the development of highly selective inhibitors.[6] This selectivity is crucial for minimizing off-target effects and improving the therapeutic window of the drug.[1]
Case Study: Molecular Modeling and Binding Site Interactions
Molecular docking simulations have been instrumental in understanding the binding modes of pyrazolo[1,5-a]pyrimidine inhibitors.[5] For PI3Kδ inhibitors, modeling revealed a crucial hydrogen bond between a morpholine ring on the inhibitor and a valine residue in the hinge region of the kinase.[8] An additional hydrogen bond between an indole moiety at the C(5) position and an aspartate residue further enhances selectivity.[8]
Caption: Binding mode of a pyrazolo[1,5-a]pyrimidine inhibitor in a kinase active site.
Preclinical and Clinical Development Landscape
Notable Approved Drugs and Clinical Candidates
The clinical success of the pyrazolo[1,5-a]pyrimidine scaffold is exemplified by the FDA approval of several Trk inhibitors:
-
Larotrectinib and Entrectinib: First-generation TRK inhibitors.[2]
-
Repotrectinib: A second-generation Trk inhibitor approved in November 2023, designed to overcome resistance mutations.[2][3]
-
Selitrectinib: Another next-generation inhibitor in clinical development to address resistance.[2][3]
Numerous other pyrazolo[1,5-a]pyrimidine-based inhibitors targeting various kinases are currently in different stages of clinical trials.[2]
Challenges in Development: Resistance, Off-Target Effects, and Bioavailability
Despite their success, the development of pyrazolo[1,5-a]pyrimidine inhibitors faces several challenges.[1] Acquired resistance through mutations in the target kinase is a common issue, necessitating the development of next-generation inhibitors.[2] Off-target effects, toxicity, and poor bioavailability are also hurdles that need to be addressed through careful lead optimization.[1][9]
Future Directions and Emerging Targets
Future research in this area will likely focus on optimizing synthetic routes, improving drug-like properties, and identifying novel kinase targets.[1] The development of dual inhibitors that target multiple kinases simultaneously is also a promising strategy to combat drug resistance.[5]
Key Experimental Workflows
Workflow for Kinase Inhibition Screening
Caption: Workflow for in vitro kinase inhibitor screening.
Cellular Assay Protocol: Assessing Target Engagement and Antiproliferative Activity
1. Cell Culture:
-
Culture cancer cell lines known to be dependent on the target kinase.
2. Compound Treatment:
-
Treat cells with a range of concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor.
3. Target Engagement Assay:
-
Perform a Western blot to assess the phosphorylation status of the target kinase and its downstream substrates. A reduction in phosphorylation indicates target engagement.[6]
4. Antiproliferative Assay:
-
Use an MTS or CellTiter-Glo assay to measure cell viability and determine the GI50 (concentration for 50% growth inhibition).[5]
5. Clonogenic Survival Assay:
-
Assess the long-term effect of the inhibitor on the ability of single cells to form colonies.[6]
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to fine-tune its pharmacological properties through targeted substitutions, has led to the development of several clinically successful drugs. As our understanding of kinase biology continues to grow, the pyrazolo[1,5-a]pyrimidine core is poised to remain a cornerstone of kinase inhibitor drug discovery for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of this field, from synthesis to clinical development, with the aim of empowering researchers to contribute to the next wave of innovation in targeted cancer therapy.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Discovery and SAR of Novel pyrazolo[1,5-a]pyrimidines as Inhibitors of CDK9. PubMed. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. ScienceDirect. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
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Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
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Efficacy and Tolerability of Pyrazolo[1,5-a]pyrimidine RET Kinase Inhibitors for the Treatment of Lung Adenocarcinoma. ACS Medicinal Chemistry Letters. [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system due to its prevalence in molecules exhibiting a wide range of biological activities, including roles as kinase inhibitors in cancer therapy.[1][2] This document provides a comprehensive, field-tested guide for the synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key building block for medicinal chemistry and drug discovery. The protocol details a robust two-step synthetic sequence: (1) an acid-catalyzed cyclocondensation to form the core pyrazolo[1,5-a]pyrimidine ring system, followed by (2) a regioselective electrophilic bromination at the C3 position. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying mechanistic rationale and practical troubleshooting advice.
Introduction and Strategic Rationale
Pyrazolo[1,5-a]pyrimidine derivatives are a significant class of N-heterocyclic compounds that have garnered substantial attention in medicinal chemistry for their therapeutic potential, particularly as anticancer agents.[3] Their rigid, planar structure and synthetic versatility allow for extensive structural modifications to optimize pharmacological properties.[4]
This compound is a particularly valuable intermediate. The methyl ester at the C6 position serves as a handle for amide bond formation, while the bromine atom at the C3 position is strategically placed for post-synthetic diversification via modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This modularity enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
The synthetic strategy outlined herein was chosen for its reliability, scalability, and use of readily accessible starting materials. It proceeds via the initial construction of the core heterocycle followed by a selective functionalization, a common and effective approach in complex molecule synthesis.
Figure 1: Overall two-step synthetic workflow.
Part I: Synthesis of Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (Intermediate)
This initial step involves the construction of the fused heterocyclic core through a classic cyclocondensation reaction.
Principle and Mechanistic Insights
The formation of the pyrazolo[1,5-a]pyrimidine ring system is achieved via the reaction of a 1,3-bisnucleophile (3-amino-1H-pyrazole) with a 1,3-biselectrophile equivalent (Methyl 3,3-dimethoxy-2-formylpropanoate).[3] The reaction is typically catalyzed by an acid, such as glacial acetic acid, which serves both as the solvent and catalyst. The mechanism proceeds through initial condensation between the exocyclic amino group of the pyrazole and the formyl group of the propanoate, followed by an intramolecular cyclization and subsequent elimination of methanol and water to yield the aromatic pyrimidine ring.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Quantity | Molar Eq. |
| 3-Amino-1H-pyrazole | 97% | Sigma-Aldrich | 5.00 g | 1.0 |
| Methyl 3,3-dimethoxy-2-formylpropanoate | Technical | Combi-Blocks | 11.6 g | 1.1 |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | 50 mL | - |
| Ethyl Acetate | ACS Grade | VWR | 200 mL | - |
| Saturated NaHCO₃ (aq) | - | Lab Prepared | 150 mL | - |
| Brine | - | Lab Prepared | 50 mL | - |
| Anhydrous MgSO₄ | - | - | 10 g | - |
| Equipment | Specification | |||
| Round-bottom flask | 250 mL | |||
| Reflux condenser | - | |||
| Magnetic stirrer/hotplate | - | |||
| Separatory funnel | 500 mL | |||
| Rotary evaporator | - |
Detailed Experimental Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1H-pyrazole (5.00 g, 60.2 mmol).
-
Reagent Addition: Add glacial acetic acid (50 mL) to the flask and stir until the solid is fully dissolved. To this solution, add methyl 3,3-dimethoxy-2-formylpropanoate (11.6 g, 66.2 mmol, 1.1 eq.) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After the reaction is complete (disappearance of the limiting starting material), allow the mixture to cool to room temperature. Carefully pour the dark solution into a beaker containing 200 mL of ice-water.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until gas evolution ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is purified by recrystallization from isopropanol or by flash column chromatography on silica gel (gradient elution, 30% to 70% ethyl acetate in hexanes) to afford the title compound as a pale yellow solid. A similar procedure is noted in patent literature for an analogous compound.[5]
Part II: Synthesis of this compound (Target Compound)
This second step introduces the bromine atom at the C3 position via a regioselective electrophilic aromatic substitution.
Principle and Mechanistic Insights
The pyrazolo[1,5-a]pyrimidine core is an electron-rich heterocycle, making it susceptible to electrophilic substitution. The C3 position of the pyrazole moiety is particularly activated towards electrophilic attack. N-Bromosuccinimide (NBS) is an ideal reagent for this transformation; it is a solid, easy to handle, and provides a source of electrophilic bromine (Br⁺). The reaction proceeds readily in a polar aprotic solvent like N,N-Dimethylformamide (DMF) at room temperature. The high regioselectivity is governed by the electronic properties of the heterocyclic system.
Figure 2: Conceptual flow of the electrophilic bromination step.
Materials and Equipment
| Reagent / Material | Grade | Supplier | Quantity | Molar Eq. |
| Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | >98% | From Part I | 4.00 g | 1.0 |
| N-Bromosuccinimide (NBS) | 99% | Acros Organics | 4.14 g | 1.1 |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | 40 mL | - |
| Diethyl Ether | ACS Grade | VWR | 300 mL | - |
| Deionized Water | - | - | 200 mL | - |
| Anhydrous Na₂SO₄ | - | - | 10 g | - |
| Equipment | Specification | |||
| Round-bottom flask | 100 mL | |||
| Magnetic stirrer | - | |||
| Buchner funnel & filter flask | - |
Detailed Experimental Protocol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (4.00 g, 20.9 mmol) in anhydrous DMF (40 mL) under a nitrogen atmosphere.
-
Reagent Addition: Add N-Bromosuccinimide (4.14 g, 23.0 mmol, 1.1 eq.) to the solution in portions over 10 minutes at room temperature. Note: A slight exotherm may be observed.
-
Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC (1:1 ethyl acetate/hexanes) until the starting material is consumed.
-
Work-up and Precipitation: Pour the reaction mixture into a beaker containing 200 mL of vigorously stirring ice-water. A precipitate should form.
-
Isolation: Continue stirring the slurry for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water (2 x 50 mL) followed by cold diethyl ether (2 x 30 mL) to remove residual DMF and succinimide.
-
Drying: Dry the collected solid under high vacuum to a constant weight to yield this compound as an off-white to light brown solid. The product is often of sufficient purity for subsequent steps, but can be further purified by recrystallization if necessary.
Troubleshooting and Safety
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Part I: Low Yield | Incomplete reaction; inefficient extraction. | Increase reflux time to 6-8 hours. Ensure complete neutralization before extraction to prevent loss of product in the aqueous layer. Perform an additional extraction. |
| Part I: Dark/Tarry Crude | Polymerization or side reactions due to excessive heat. | Ensure the reflux temperature does not significantly exceed 120 °C. Purify via flash chromatography. |
| Part II: Di-bromination | Use of excess NBS or prolonged reaction time. | Use NBS stoichiometry precisely (1.05-1.1 eq.). Monitor closely by TLC and quench the reaction as soon as the starting material is consumed. |
| Part II: No Reaction | Inactive NBS; moisture in the reaction. | Use a fresh bottle of NBS. Ensure anhydrous DMF and a dry reaction flask are used. |
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Handle it in a well-ventilated fume hood.
-
Glacial acetic acid is corrosive. Avoid inhalation and skin contact.
-
All operations involving organic solvents should be conducted in a fume hood.
References
-
Guzmán, A., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(23), 7351. [Link]
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Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 35-58. [Link]
-
Sharma, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(3), 698. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. International Journal of Molecular Sciences, 23(19), 11933. [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 23(15), 8251. [Link]
-
Attia, M.H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Pharmaceuticals, 17(5), 633. [Link]
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Park, H., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 3(12), 1032-1037. [Link]
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Al-Ostoot, F.H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (2015). ResearchGate. [Link]
- CN117143095A - 6-bromopyrazolo [1,5-a ] pyridine-3-carboxylic acid and preparation method thereof. (2023).
-
Rilievo, E., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters, 11(4), 488-494. [Link]
-
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. PubChem. [Link]
- CN105884631A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. (2016).
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Application Note: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as protein kinase inhibitors in oncology.[1][2] Traditional synthetic methods often require long reaction times, high temperatures, and complex purification procedures. This application note provides a comprehensive guide to the microwave-assisted organic synthesis (MAOS) of pyrazolo[1,5-a]pyrimidines, a green chemistry approach that dramatically accelerates reaction rates, improves yields, and enhances product purity.[3][4] We will explore the fundamental principles of microwave heating, detail validated protocols for key synthetic strategies, and offer expert insights into reaction optimization. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage MAOS for the efficient and reproducible synthesis of this important class of molecules.
Introduction: The Significance of Pyrazolo[1,5-a]pyrimidines in Drug Discovery
Pyrazolo[1,5-a]pyrimidines are a class of fused N-heterocyclic compounds that have garnered immense interest in pharmaceutical research.[5] Their structural resemblance to endogenous purines allows them to effectively interact with the ATP-binding sites of various enzymes, making them potent inhibitors of key cellular signaling pathways.[2] This has led to their development as therapeutics for a range of diseases.
Notably, they have emerged as powerful protein kinase inhibitors, targeting enzymes like EGFR, B-Raf, MEK, and CDKs, which are often dysregulated in various cancers.[1][2] Several drugs and clinical candidates for treating non-small cell lung cancer, melanoma, and inflammatory diseases feature this core structure.[6][7] The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for extensive functionalization, enabling chemists to fine-tune the pharmacological properties and develop highly selective and potent drug candidates.[1][5] Given their importance, the development of efficient, rapid, and sustainable synthetic methods is a critical objective in medicinal chemistry.[4][8]
The Microwave Advantage: Principles and Benefits
Microwave-assisted synthesis is a transformative technology that utilizes microwave energy to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, microwave heating is a result of the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[3]
The primary mechanisms are:
-
Dipolar Polarization: Polar molecules, such as solvents and reagents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating throughout the bulk of the material.[3][9]
-
Ionic Conduction: The presence of ions in the reaction mixture leads to their migration through the solution under the influence of the electric field. Collisions between these moving ions generate heat.[9]
This direct and instantaneous heating mechanism provides several key advantages over conventional oil bath or heating mantle methods:
-
Rapid Reaction Rates: Reactions can be completed in minutes rather than hours.[1][3]
-
Higher Yields: Reduced reaction times minimize the formation of side products and thermal decomposition of reagents and products.[10]
-
Enhanced Purity: The clean and efficient nature of microwave heating often leads to products requiring minimal purification.[4]
-
Improved Reproducibility: Precise temperature and pressure control in modern microwave reactors ensures high run-to-run consistency.
-
Energy Efficiency & Green Chemistry: MAOS is more energy-efficient and often allows for the use of less solvent, aligning with the principles of green chemistry.[10][11]
Caption: Core principle of microwave-assisted heating.
Core Synthetic Strategies & Protocols
The most prevalent microwave-assisted syntheses of pyrazolo[1,5-a]pyrimidines involve the cyclocondensation of an aminopyrazole with a 1,3-bis-electrophilic compound or a multi-component reaction.
Strategy A: Cyclocondensation with 1,3-Bis-Electrophiles
This is the most widely adopted strategy, involving the reaction of a 5-amino-1H-pyrazole with a β-dicarbonyl compound or its synthetic equivalent (e.g., β-enaminones, α,β-unsaturated carbonyls).[1] The reaction proceeds via an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system. Microwave irradiation dramatically accelerates this process, often providing the product in minutes with high regioselectivity.[1][8]
This protocol is adapted from a one-pot, two-step microwave-assisted procedure for synthesizing pyrazolo[1,5-a]pyrimidinones, which are key bioactive scaffolds.[12]
Step 1: In-Situ Formation of 5-Aminopyrazole
-
To a 10 mL microwave process vial equipped with a magnetic stir bar, add a β-ketonitrile (1.0 equiv., e.g., benzoylacetonitrile) and methanol (1-2 mL).
-
Add hydrazine hydrate (1.3 equiv.).
-
Seal the vial and place it in the microwave reactor cavity.
-
Irradiate the mixture at 150 °C for 5 minutes (power: 100 W).
-
Allow the vial to cool to room temperature (typically via a jet of compressed air).
Step 2: Cyclocondensation 6. Unseal the vial and add a β-ketoester (1.0 equiv., e.g., ethyl acetoacetate) and glacial acetic acid (0.5 mL) directly to the crude mixture from Step 1. 7. Reseal the vial and place it back into the microwave reactor. 8. Irradiate the reaction mixture at 150 °C for 2 hours. 9. After cooling, the resulting precipitate is the target product. Collect the solid by filtration, wash with cold methanol, and dry under vacuum. Further purification by recrystallization or column chromatography may be performed if necessary.
| Reagent 1 (β-ketonitrile) | Reagent 2 (β-ketoester) | Product | Time (Step 2) | Temperature | Yield | Reference |
| Benzoylacetonitrile | Ethyl acetoacetate | 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 2 h | 150 °C | 52% | [12] |
| 3-Oxo-3-phenylpropanenitrile | Ethyl benzoylacetate | 2,5-Diphenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | 2 h | 150 °C | 60% | [12] |
| 3-Oxo-3-(p-tolyl)propanenitrile | Ethyl acetoacetate | 5-Methyl-2-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one | 2 h | 150 °C | 55% | [12] |
Strategy B: Three-Component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. The microwave-assisted three-component reaction of an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) is a powerful method for rapidly generating molecular diversity.[1]
This protocol is based on the widely used condensation of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds.[1]
-
In a 10 mL microwave process vial, combine the 3-amino-1H-pyrazole (1.0 mmol), the desired aldehyde (1.0 mmol), and malononitrile (1.0 mmol).
-
Add a catalytic amount of a base, such as piperidine (2-3 drops), and ethanol (2 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-20 minutes. Monitor the reaction progress by TLC.
-
Upon completion, cool the vial to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by filtration. Wash the solid with cold ethanol to remove residual reagents.
-
Dry the product under vacuum. The purity is often high enough for immediate use, or it can be recrystallized from ethanol or a similar solvent.
| Aldehyde | Aminopyrazole | Time | Temperature | Yield Comparison (MW vs. Conventional) | Reference |
| Benzaldehyde | 5-Amino-3-phenyl-1H-pyrazole | 15 min | 120 °C | >90% (MW) vs. 75% (8h reflux) | [1] |
| 4-Chlorobenzaldehyde | 5-Amino-3-methyl-1H-pyrazole | 10 min | 120 °C | High yield (MW) vs. several hours reflux | [1] |
| 2-Naphthaldehyde | 5-Amino-1H-pyrazole | 20 min | 120 °C | High yield (MW) vs. prolonged heating | [1] |
General Experimental Workflow
The successful implementation of a microwave-assisted synthesis protocol involves a systematic workflow from preparation to analysis. This ensures safety, reproducibility, and high-quality results.
Caption: Standard workflow for microwave-assisted synthesis.
Troubleshooting and Optimization
-
Low Yield: If the yield is poor, consider increasing the reaction time or temperature in small increments. Ensure the stoichiometry of the reagents is correct. The choice of solvent is critical; polar solvents like DMF, NMP, or ethanol are generally more efficient at absorbing microwave energy.[9]
-
Side Product Formation: If side products are observed, try lowering the reaction temperature. Microwave heating is very rapid, and excessive temperatures can sometimes lead to decomposition. A change in catalyst or solvent may also improve selectivity.
-
Reaction Not Going to Completion: Ensure the power setting on the microwave is sufficient to maintain the target temperature. Check for reagent purity, as impurities can inhibit the reaction.
-
Pressure Limit Exceeded: This usually indicates that the reaction is producing a gas or that the solvent's boiling point is too low for the set temperature. Use a higher-boiling-point solvent or reduce the reaction temperature.
Conclusion and Future Outlook
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazolo[1,5-a]pyrimidines.[1][13] The technology provides a robust, highly efficient, and environmentally friendly alternative to conventional methods, enabling rapid access to diverse libraries of these medicinally important compounds.[10] As drug discovery continues to demand faster lead optimization cycles, the adoption of MAOS is set to become an indispensable tool in the modern medicinal chemist's arsenal.[2][4] Future work will likely focus on integrating microwave synthesis with flow chemistry and automated platforms to further accelerate the discovery and development of novel pyrazolo[1,5-a]pyrimidine-based therapeutics.[2]
References
- Iorkula, A., et al. (2024).
- Iorkula, A., et al. (2024).
- Anonymous. (2024). Microwave synthesis: a green method for benzofused nitrogen heterocycles. AIP Publishing.
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- Orozco-Castañeda, C. A., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Sikdar, A., et al. (2023). Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions.
- Lipeeva, A.V., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
- Lipeeva, A.V., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. NIH.
- Anonymous. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. EurekAlert!.
- Bagley, M. C., et al. (2013).
- Iorkula, A., et al. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences.
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Anonymous. (n.d.). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][2][14]triazine and Imidazo[2,1-c][1,. ResearchGate.
- Anonymous. (n.d.). The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the...
- Al-Adiwish, W. M., et al. (2009). SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND.
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Application Notes & Protocols: Strategic C-C Bond Formation via Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold, forming the core of numerous compounds with significant therapeutic potential.[1][2] This fused aromatic system is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including roles as kinase inhibitors for targeted cancer therapy, anti-inflammatory agents, and central nervous system modulators.[2][3][4] The ability to strategically functionalize this core is paramount for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.[3][5] Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as indispensable tools for introducing diverse molecular fragments onto the pyrazolo[1,5-a]pyrimidine ring system.[3][5]
This guide provides an in-depth analysis and detailed protocols for the Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines, a key intermediate for C-3 functionalization. We will explore the mechanistic underpinnings of this reaction, offer optimized, field-proven protocols, and address common challenges to empower researchers in their drug development endeavors.
Mechanistic Insights: The Catalytic Cycle of Suzuki-Miyaura Coupling on N-Heterocycles
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, typically a boronic acid or ester, catalyzed by a palladium(0) complex.[6][7] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of the 3-bromopyrazolo[1,5-a]pyrimidine. This step forms a square planar Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6][7] For 3-bromopyrazolo[1,5-a]pyrimidines, this step is generally efficient.
-
Transmetalation : This is often the rate-determining step. A base is required to activate the organoboron species, forming a more nucleophilic boronate complex. This boronate then transfers its organic group to the Pd(II) center, displacing the halide. The choice of base and solvent is crucial to facilitate this step and prevent unwanted side reactions.[6]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the final product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][7]
Optimized Protocols for the Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidines
Success in coupling reactions with heteroaromatic substrates often hinges on the careful selection of the catalyst, base, and solvent system. For 3-bromopyrazolo[1,5-a]pyrimidines, side reactions such as debromination can be a significant issue.[8] The use of modern palladium precatalysts with bulky, electron-rich phosphine ligands has proven highly effective in mitigating these challenges and achieving high yields.
Microwave-Assisted Protocol for Rapid Synthesis
Microwave irradiation has been shown to significantly accelerate the reaction, leading to higher yields and shorter reaction times.[8][9]
Materials:
-
3-bromopyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.5 equiv)
-
Palladium Catalyst: XPhos Pd G2 (2.5-5 mol%)
-
Ligand: XPhos (5-10 mol%)
-
Base: Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: Tetrahydrofuran (THF) and Water (4:1 mixture)
-
Microwave reactor vials
Step-by-Step Procedure:
-
Vial Preparation: To a microwave reactor vial equipped with a magnetic stir bar, add the 3-bromopyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), XPhos Pd G2 (5 mol%), and XPhos (10 mol%).
-
Solvent Addition: Add the THF/water (4:1) solvent mixture to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat the mixture to 110-120 °C for 40-60 minutes.[9]
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted pyrazolo[1,5-a]pyrimidine.
Data Presentation: Optimized Reaction Conditions
The following table summarizes a set of optimized conditions that have proven effective for the Suzuki-Miyaura coupling of a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids, highlighting the broad applicability of the method.[8][10]
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O | 120 | 40 min | 89 |
| 2 | Phenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O | 120 | 40 min | 74 |
| 3 | 4-Biphenylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O | 120 | 40 min | 79 |
| 4 | 2-Naphthylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O | 120 | 40 min | 85 |
| 5 | 3-Thiopheneboronic acid | XPhosPdG2/XPhos | K₂CO₃ | THF/H₂O | 120 | 40 min | 71 |
Data adapted from a study on 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[10]
Troubleshooting and Field-Proven Insights
Issue 1: Low Yield or No Reaction
-
Causality: Inefficient catalyst activation or decomposition. The presence of unprotected N-H groups in some heterocyclic substrates can inhibit the palladium catalyst.[11] The choice of base can also be critical.
-
Solution:
-
Ensure all reagents and solvents are of high purity and appropriately degassed to remove oxygen, which can deactivate the Pd(0) catalyst.
-
Screen different bases. While K₂CO₃ is often effective, stronger bases like K₃PO₄ or Cs₂CO₃ may be required for less reactive substrates.[11][12]
-
Consider using a different palladium precatalyst/ligand system. For N-heterocycles, bulky biarylphosphine ligands like SPhos or XPhos are often superior.[12]
-
Issue 2: Significant Debromination of Starting Material
-
Causality: This side reaction can occur when the rate of protodeborylation of the boronic acid or reductive elimination is slow, allowing for competing pathways.
-
Solution:
-
The use of a tandem catalyst system like XPhosPdG2/XPhos has been specifically shown to suppress the debromination reaction in the coupling of 3-bromopyrazolo[1,5-a]pyrimidines.[8][13]
-
Minimize reaction time and temperature where possible. Microwave heating often provides rapid and efficient heat transfer, which can favor the desired coupling over side reactions.[8]
-
Issue 3: Difficulty in Product Purification
-
Causality: The presence of residual palladium or boron-containing byproducts can complicate purification.
-
Solution:
-
During workup, a wash with an aqueous solution of a mild chelating agent like thiourea or L-cysteine can help scavenge residual palladium.
-
To remove boronic acid-related impurities, a wash with a dilute base or an extraction with a boronic acid scavenger resin can be effective.
-
Conclusion
The Suzuki-Miyaura coupling of 3-bromopyrazolo[1,5-a]pyrimidines is a powerful and versatile method for the synthesis of novel derivatives with significant potential in drug discovery. By understanding the underlying mechanism and carefully selecting the catalyst, base, and reaction conditions, researchers can effectively mitigate common challenges such as debromination and achieve high yields of the desired products. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this critical C-C bond-forming reaction.
References
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
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García-Castañeda, P. E., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
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Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]
-
Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. ResearchGate. [Link]
-
Al-Tel, T. H. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
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Sławiński, J., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
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Düfert, M. A., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
-
Ali, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. [Link]
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Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Zhang, Z., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity. [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Kumar, V., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. [Link]
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Iorkula, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
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Park, H., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Journal of the American Chemical Society. [Link]
-
Sławiński, J., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]
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Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. [Link]
-
Schmitt, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. [Link]
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Palladium-catalyzed cross-coupling reactions with Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Authored by: A Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused, rigid N-heterocyclic system that stands as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique electronic properties and versatile substitution points have made it a cornerstone in the development of therapeutics targeting a range of diseases. Compounds bearing this scaffold have been successfully developed as sedative-hypnotics (e.g., Zaleplon, Indiplon), anxiolytics (Ocinaplon), and potent kinase inhibitors for cancer therapy.[3][4][5]
This compound is a key intermediate for the synthesis of these complex molecules. The bromine atom at the C-3 position serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the strategic installation of diverse carbon and heteroatom substituents. This guide provides detailed application notes and protocols for leveraging this versatile building block in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions, empowering researchers to efficiently generate libraries of novel compounds for drug development and materials science.[6]
The Engine of Innovation: The Palladium Catalytic Cycle
At the heart of these transformations is the palladium catalytic cycle. While specific ligands and conditions vary, the fundamental mechanism provides a framework for understanding and troubleshooting these powerful reactions. The cycle typically involves three key steps: oxidative addition, transmetalation (for coupling reactions like Suzuki and Sonogashira) or migratory insertion (for Heck), and reductive elimination.[7]
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating carbon-carbon bonds, particularly for generating biaryl and heteroaryl-aryl structures. It involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide.
Expert Commentary: Why It Works
The reaction's popularity stems from the mild conditions, commercial availability of a vast array of boronic acids, and the low toxicity of the boron-containing byproducts. For electron-deficient heterocycles like pyrazolo[1,5-a]pyrimidines, the choice of a sufficiently electron-rich phosphine ligand and a suitable base is critical to facilitate the oxidative addition and transmetalation steps while preventing unwanted side reactions like debromination.[3][8] The use of pre-catalysts like XPhosPdG2 simplifies setup and improves reproducibility by ensuring the efficient in situ generation of the active Pd(0) species.[3][8]
Optimized Reaction Conditions: A Comparative Overview
| Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ | MeCN/H₂O | 80 | 12 | ~85 | [9] |
| 4-Methoxyphenylboronic acid | XPhosPdG2 (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 92 | [3][8] |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/MeOH | 100 | 8 | 75-85 | [10] |
| 4-Pyridylboronic acid | NiCl₂(PCy₃)₂ (1) | K₃PO₄ | 2-Me-THF | 60 | 24 | ~80 | [11] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
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Anwendungsleitfaden: Gezielte Derivatisierung von Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat für Struktur-Wirkungs-Studien
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieser technische Leitfaden bietet detaillierte Anwendungshinweise und Protokolle für die chemische Modifikation von Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat. Das Pyrazolo[1,5-a]pyrimidin-Grundgerüst ist eine bedeutende Struktur in der medizinischen Chemie und dient als Kernkomponente in zahlreichen Kinase-Inhibitoren und anderen therapeutischen Wirkstoffen.[1][2][3] Die gezielte Derivatisierung an der C-3-Position dieses Moleküls mittels moderner Kreuzkupplungsreaktionen und nukleophiler Substitutionen ist ein entscheidender Schritt zur Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), um die Wirksamkeit, Selektivität und die pharmakokinetischen Eigenschaften von potenziellen Wirkstoffkandidaten zu optimieren.[3]
Einleitung: Die Bedeutung des Pyrazolo[1,5-a]pyrimidin-Kerns
Das Pyrazolo[1,5-a]pyrimidin-Heterozyklus ist aufgrund seiner Fähigkeit, wichtige Wechselwirkungen in den ATP-Bindungsstellen von Proteinkinasen einzugehen, ein sogenanntes "privilegiertes Gerüst" in der Wirkstoffforschung.[2] Modifikationen am Gerüst ermöglichen es, die Affinität zu bestimmten Zielproteinen fein abzustimmen und die physikochemischen Eigenschaften des Moleküls zu verbessern. Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat ist ein vielseitiges Ausgangsmaterial für solche Studien, da das Bromatom an der C-3-Position selektiv durch eine Vielzahl von funktionellen Gruppen ersetzt werden kann. Der Ester an der C-6-Position dient als zusätzlicher Modifikationspunkt oder zur Verbesserung der Löslichkeit.
Dieser Leitfaden konzentriert sich auf drei entscheidende palladiumkatalysierte Kreuzkupplungsreaktionen – Suzuki-Miyaura, Buchwald-Hartwig und Sonogashira – sowie auf die nukleophile aromatische Substitution (SNAr), um eine vielfältige Bibliothek von Analoga für SAR-Studien zu erstellen.
Abbildung 1: Allgemeiner Arbeitsablauf für SAR-Studien ausgehend von Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat.
Palladium-katalysierte Kreuzkupplungsreaktionen
Palladium-katalysierte Kreuzkupplungen sind leistungsstarke Werkzeuge zur Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Stickstoff-Bindungen. Für das elektronenarme Pyrazolo[1,5-a]pyrimidin-System ist die Wahl des Katalysatorsystems (insbesondere des Liganden) entscheidend, um hohe Ausbeuten zu erzielen und Nebenreaktionen wie die Debromierung zu vermeiden.[4]
Suzuki-Miyaura-Kupplung: Einführung von Aryl- und Heteroarylgruppen
Die Suzuki-Miyaura-Reaktion ermöglicht die Synthese von Biarylen durch die Kupplung eines Organoborans mit einem Halogenid.[4] Diese Reaktion ist bekannt für ihre hohe funktionelle Gruppentoleranz und die relativ milden Reaktionsbedingungen.
Kausale Begründung der experimentellen Parameter:
-
Katalysator: Ein Tandem-Katalysatorsystem wie XPhosPdG2/XPhos wird empfohlen. Der sperrige und elektronenreiche XPhos-Ligand fördert sowohl die oxidative Addition am elektronenarmen Heterozyklus als auch die reduktive Eliminierung und unterdrückt gleichzeitig die konkurrierende Debromierungs-Nebenreaktion.[4]
-
Base: Eine moderate anorganische Base wie Kaliumcarbonat (K₂CO₃) ist in der Regel ausreichend, um das Boronsäure-Derivat zu aktivieren, ohne den Ester am C-6 zu hydrolysieren.
-
Lösungsmittel: Ein wässriges Lösungsmittelsystem wie Ethanol/Wasser ist oft effektiv und umweltfreundlicher als rein organische Lösungsmittel.[4]
-
Mikrowellenbestrahlung: Die Verwendung von Mikrowellenbestrahlung kann die Reaktionszeiten drastisch verkürzen – von Stunden auf Minuten – und oft die Ausbeuten verbessern, indem eine schnelle und homogene Erwärmung gewährleistet wird.[4]
Detailliertes Protokoll: Allgemeine Vorschrift für die Suzuki-Miyaura-Kupplung
-
In einem Mikrowellen-Reaktionsgefäß werden Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat (1,0 Äq.), die entsprechende (Hetero-)Arylboronsäure (1,2-1,5 Äq.), Kaliumcarbonat (2,0-3,0 Äq.), XPhos (0,1 Äq.) und XPhosPdG2 (0,05 Äq.) eingewogen.
-
Das Gefäß wird mit Argon gespült.
-
Ein entgastes Gemisch aus Ethanol und Wasser (z. B. 3:1, v/v) wird hinzugefügt.
-
Das Reaktionsgefäß wird versiegelt und in einem Mikrowellenreaktor für 15-60 Minuten bei 100-140 °C erhitzt.
-
Nach dem Abkühlen wird die Reaktionsmischung mit Ethylacetat verdünnt und mit Wasser und gesättigter NaCl-Lösung gewaschen.
-
Die organische Phase wird über Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt.
-
Das Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte 3-Aryl-Derivat zu erhalten.
| Parameter | Bedingung | Begründung |
| Pd-Katalysator | XPhosPdG2 (5 mol%) | Effizient für elektronenarme Heterozyklen, unterdrückt Debromierung. |
| Ligand | XPhos (10 mol%) | Fördert oxidative Addition und reduktive Eliminierung. |
| Base | K₂CO₃ (2-3 Äq.) | Milde Base, kompatibel mit der Esterfunktion. |
| Lösungsmittel | Ethanol/H₂O | "Grünes" Lösungsmittel, fördert die Löslichkeit der Base. |
| Temperatur | 100-140 °C (Mikrowelle) | Beschleunigt die Reaktion erheblich. |
| Reaktionszeit | 15-60 min | Typisch für mikrowellenunterstützte Synthesen. |
Buchwald-Hartwig-Aminierung: Einführung von C-N-Bindungen
Die Buchwald-Hartwig-Aminierung ist eine fundamentale Reaktion zur Bildung von Arylaminen aus Arylhalogeniden.[5] Sie ist von entscheidender Bedeutung für SAR-Studien, da die Einführung von primären oder sekundären Aminen die Einführung von Wasserstoffbrückendonoren und -akzeptoren ermöglicht, was die Bindungsaffinität erheblich beeinflussen kann.
Kausale Begründung der experimentellen Parameter:
-
Katalysator/Ligand: Für die Kupplung mit Aminen an elektronenarmen Systemen sind oft Kupfer-katalysierte Systeme (Ullmann-Typ) oder spezielle Palladium-Systeme mit sperrigen Liganden effektiv. Ein Kupfer(I)-iodid (CuI) mit einem N,N'-Liganden kann eine milde und effiziente Alternative zur klassischen Palladium-Katalyse sein.[1]
-
Base: Eine starke, nicht-nukleophile Base wie Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) ist erforderlich, um das Amin zu deprotonieren und den katalytischen Zyklus voranzutreiben.
-
Lösungsmittel: Ein hochsiedendes, polares aprotisches Lösungsmittel wie Diethylenglykol (DEG) oder DMSO ist ideal für mikrowellenunterstützte Reaktionen und löst die ionischen Reagenzien gut.[1]
Abbildung 2: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Detailliertes Protokoll: Allgemeine Vorschrift für die Kupfer-katalysierte Aminierung (Ullmann-Typ)
-
In einem Mikrowellen-Reaktionsgefäß werden Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat (1,0 Äq.), das gewünschte Amin (1,5-2,0 Äq.), Kupfer(I)-iodid (CuI, 5-10 mol%), ein geeigneter Ligand (z.B. N-(9H-Carbazol-9-yl)-1H-pyrrol-2-carboxamid, 10-20 mol%) und Kaliumcarbonat (2,0 Äq.) vorgelegt.[1]
-
Das Gefäß wird mit Argon gespült und Diethylenglykol (DEG) als Lösungsmittel hinzugefügt.
-
Das Reaktionsgefäß wird versiegelt und im Mikrowellenreaktor für 30-60 Minuten bei 80-120 °C erhitzt.[1]
-
Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit Dichlormethan oder Ethylacetat extrahiert.
-
Die vereinigten organischen Phasen werden getrocknet, filtriert und eingeengt.
-
Die Reinigung erfolgt mittels Säulenchromatographie, um das 3-Amino-Derivat zu isolieren.
Sonogashira-Kupplung: Einführung von Alkinyl-Gruppen
Die Sonogashira-Kupplung ist die Methode der Wahl zur Einführung von terminalen Alkinen, die als vielseitige "Ankerpunkte" für weitere Funktionalisierungen (z.B. via "Click-Chemie") dienen oder direkt zur Modulation der Zielbindung beitragen können.[6][7]
Kausale Begründung der experimentellen Parameter:
-
Katalysatorsystem: Die klassische Sonogashira-Kupplung erfordert ein duales Katalysatorsystem aus einem Palladium(0)-Komplex (z.B. Pd(PPh₃)₄) und einem Kupfer(I)-Salz (z.B. CuI).[7][8] Das Palladium aktiviert die Aryl-Halogen-Bindung, während das Kupfer das Alkin aktiviert.[6][7]
-
Base: Eine Aminbase wie Triethylamin (Et₃N) oder Diisopropylethylamin (DIPEA) dient sowohl als Base zur Deprotonierung des terminalen Alkins als auch oft als Lösungsmittel.[7]
-
Atmosphäre: Die Reaktion muss unter einer inerten Atmosphäre (Argon oder Stickstoff) durchgeführt werden, um die oxidative Homokupplung des Alkins (Glaser-Kupplung) zu verhindern und den Pd(0)-Katalysator vor Oxidation zu schützen.[7]
Detailliertes Protokoll: Allgemeine Vorschrift für die Sonogashira-Kupplung
-
Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat (1,0 Äq.), Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄, 5 mol%) und Kupfer(I)-iodid (CuI, 10 mol%) werden in einem Schlenk-Kolben vorgelegt.
-
Der Kolben wird evakuiert und mit Argon gefüllt (diesen Vorgang dreimal wiederholen).
-
Entgastes Triethylamin und THF (z.B. 2:1, v/v) werden als Lösungsmittel hinzugefügt.
-
Das terminale Alkin (1,2 Äq.) wird zu der gerührten Suspension gegeben.
-
Die Reaktion wird bei Raumtemperatur oder leicht erhöhter Temperatur (40-60 °C) für 4-24 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.
-
Nach vollständigem Umsatz wird das Lösungsmittel im Vakuum entfernt.
-
Der Rückstand wird in Ethylacetat aufgenommen, mit Wasser gewaschen, über Natriumsulfat getrocknet und eingeengt.
-
Das Produkt wird durch Säulenchromatographie gereinigt.
Nukleophile Aromatische Substitution (SNAr)
Obwohl Kreuzkupplungen sehr vielseitig sind, sollte die Möglichkeit einer direkten nukleophilen aromatischen Substitution (SNAr) nicht außer Acht gelassen werden, insbesondere bei elektronenarmen Heterozyklen.[9][10][11] Das Pyrazolo[1,5-a]pyrimidin-System ist durch die Stickstoffatome und den elektronenziehenden Ester an C-6 für einen SNAr-Angriff an den Halogen-substituierten Positionen aktiviert.[10][11]
Kausale Begründung der experimentellen Parameter:
-
Aktivierung: Die Reaktion wird durch die elektronenziehende Natur des Heterozyklus und des Carboxylats erleichtert. Es ist keine metallische Katalyse erforderlich.
-
Nukleophile: Starke Nukleophile wie Alkoholate (z.B. Natriummethoxid), Thiolate oder Amine können das Bromatom direkt ersetzen.
-
Bedingungen: Die Reaktion erfordert oft erhöhte Temperaturen und ein polares aprotisches Lösungsmittel wie DMSO oder DMF, um die Nukleophilie des angreifenden Reagenzes zu maximieren.
Detailliertes Protokoll: Allgemeine Vorschrift für die SNAr mit einem Alkoholat
-
In einem trockenen Rundkolben wird das entsprechende Alkohol (z.B. Methanol) vorgelegt und unter inerter Atmosphäre vorsichtig Natriumhydrid (NaH, 1,5 Äq.) in Portionen zugegeben. Die Mischung wird gerührt, bis die Wasserstoffentwicklung aufhört, um das Alkoholat in situ zu erzeugen.
-
Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat (1,0 Äq.), gelöst in einem Minimum an trockenem THF oder DMSO, wird zu der Alkoholatlösung gegeben.
-
Die Reaktionsmischung wird für 2-12 Stunden unter Rückfluss erhitzt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.
-
Nach dem Abkühlen wird die Reaktion vorsichtig mit Wasser gequencht und das Produkt mit Ethylacetat extrahiert.
-
Die organische Phase wird gewaschen, getrocknet und eingeengt.
-
Die Reinigung erfolgt durch Säulenchromatographie oder Umkristallisation.
Fazit und Ausblick
Die hier vorgestellten Protokolle bieten eine robuste Grundlage für die systematische Derivatisierung von Methyl-3-brompyrazolo[1,5-a]pyrimidin-6-carboxylat. Durch die Anwendung von Suzuki-, Buchwald-Hartwig- und Sonogashira-Kupplungen sowie SNAr-Reaktionen kann schnell eine vielfältige Bibliothek von Analoga für umfassende SAR-Studien generiert werden. Die sorgfältige Auswahl von Katalysatoren, Liganden, Basen und Reaktionsbedingungen, insbesondere der Einsatz von Mikrowellentechnologie, ist entscheidend für den synthetischen Erfolg. Die resultierenden Daten aus biologischen Assays werden es den Forschern ermöglichen, wichtige Einblicke in die molekularen Determinanten der biologischen Aktivität zu gewinnen und die Entwicklung neuer, hochwirksamer und selektiver Wirkstoffe auf Basis des Pyrazolo[1,5-a]pyrimidin-Gerüsts voranzutreiben.
Referenzen
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Verfügbar unter: [Link]
-
Nukleophile aromatische Substitution. Fisher Scientific. Verfügbar unter: [Link]
-
Sonogashira-Kupplung - Organische Chemie. Organische-Chemie.ch. Verfügbar unter: [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. ResearchGate. Verfügbar unter: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Verfügbar unter: [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. National Center for Biotechnology Information. Verfügbar unter: [Link]
-
5.3 Nucleophile aromatische Substitutionen. LMU München. Verfügbar unter: [Link]
-
Sonogashira-Kupplung. Wikipedia. Verfügbar unter: [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction. Wiley Online Library. Verfügbar unter: [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Verfügbar unter: [Link]
-
Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. Royal Society of Chemistry. Verfügbar unter: [Link]
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. Verfügbar unter: [Link]
-
Vorlesung 30 Nucleophile aromatische Substitution Additions-Eliminierungs-Mechanismus. LMU München. Verfügbar unter: [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. Verfügbar unter: [Link]
-
Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid. Google Patents. Verfügbar unter:
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Center for Biotechnology Information. Verfügbar unter: [Link]
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- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes: Strategic Use of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate for the Synthesis of Novel B-Raf Kinase Inhibitors
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous protein kinase inhibitors.[1][2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic utilization of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate , a key building block for the synthesis of potent B-Raf inhibitors. We will explore the rationale behind its use, provide a representative synthetic protocol, and discuss the underlying chemical principles that make this reagent a valuable tool in the development of targeted cancer therapeutics.
Introduction: Targeting B-Raf in Cancer Therapy
The serine/threonine-protein kinase B-Raf is a critical component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival.[1][4] Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are a major driver in a significant percentage of cancers, most notably melanoma.[4][5] Consequently, the development of small molecule inhibitors that specifically target mutant B-Raf has been a major breakthrough in oncology.[6][7]
Several FDA-approved B-Raf inhibitors, such as Vemurafenib and Dabrafenib, have demonstrated significant clinical efficacy.[8][9][10] A common structural feature among many kinase inhibitors is a heterocyclic core that can effectively anchor the molecule within the ATP-binding site of the target kinase.[11] The pyrazolo[1,5-a]pyrimidine nucleus has emerged as a particularly effective scaffold for this purpose, offering a versatile platform for chemical modification to enhance potency and selectivity.[3][12][13]
This guide focuses on a key starting material, This compound , and its application in the synthesis of next-generation B-Raf inhibitors.
The B-Raf Signaling Pathway: A Visual Overview
To understand the context of B-Raf inhibition, it is essential to visualize its role in cellular signaling. The following diagram illustrates a simplified representation of the RAS-RAF-MEK-ERK pathway.
Caption: Synthetic workflow for a B-Raf inhibitor candidate.
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: To introduce a substituted aryl group at the C3 position. In this example, we use 4-fluoro-3-(N-methylsulfamoyl)phenylboronic acid as the coupling partner, a moiety often found in kinase inhibitors.
Reagents:
-
This compound (1.0 eq)
-
4-Fluoro-3-(N-methylsulfamoyl)phenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the boronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add Pd(dppf)Cl₂.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl intermediate.
Rationale: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond. The dppf ligand is robust and effective for this type of coupling. The aqueous base is crucial for the activation of the boronic acid.
Step 2: Saponification
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, preparing it for amide coupling.
Reagents:
-
3-Aryl intermediate from Step 1 (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
Procedure:
-
Dissolve the 3-aryl intermediate in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).
-
Add LiOH and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH 3-4 with 1M HCl.
-
The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If a precipitate does not form, extract the aqueous layer with ethyl acetate.
Rationale: LiOH is a strong base that effectively hydrolyzes the ester via nucleophilic acyl substitution. The use of a co-solvent system (THF/MeOH) ensures the solubility of the starting material. Acidification protonates the carboxylate salt to yield the desired carboxylic acid.
Step 3: Amide Coupling
Objective: To form the final amide by coupling the carboxylic acid with a selected amine. Here, we use propylamine as a representative example.
Reagents:
-
Carboxylic acid from Step 2 (1.0 eq)
-
Propylamine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve the carboxylic acid in anhydrous DMF in a dry flask under an inert atmosphere.
-
Add DIPEA and stir for 5 minutes.
-
Add HATU and stir for another 10-15 minutes to activate the carboxylic acid.
-
Add propylamine dropwise and stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to obtain the final B-Raf inhibitor candidate.
Rationale: HATU is a highly efficient peptide coupling reagent that activates the carboxylic acid to form a reactive ester, which is then readily attacked by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt and maintain a basic environment for the reaction.
Conclusion
This compound is a high-value, strategically functionalized starting material for the synthesis of novel B-Raf inhibitors. Its two distinct and versatile synthetic handles allow for the systematic exploration of chemical space around the pyrazolo[1,5-a]pyrimidine core, facilitating the development of potent and selective kinase inhibitors. The protocols and rationale provided herein offer a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this powerful building block in the ongoing quest for more effective cancer therapies.
References
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.). PubMed.
- Synthetic pathway for Dabrafenib. (n.d.).
- Non-hinge-binding pyrazolo[1,5-a]pyrimidines as potent B-Raf kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters.
- Synthesis of Drugs: Encorafenib. (2021). YouTube.
- Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. (n.d.).
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Dabrafenib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. (n.d.).
- Dabrafenib synthesis. (n.d.). ChemicalBook.
- Scheme 5. Chemical route to the synthesis of dabrafenib. (n.d.).
- Preparation method of dabrafenib. (2014).
- Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities: Structure-Based Design, Synthesis, Biological Evaluation and Molecular Modelling Studies. (n.d.). MDPI.
- Synthetic pathway for Vemurafenib. (n.d.).
- Design, synthesis, in vitro anticancer evaluation, kinase inhibitory effects, and pharmacokinetic profile of new 1,3,4-triarylpyrazole derivatives possessing terminal sulfonamide moiety. (n.d.). PubMed Central.
- Scheme 2: Synthesis of precursors required for [ 11 C]vemurafenib. (n.d.).
- vemurafenib. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- Novel processes for the preparation of vemurafenib. (2015).
- Encorafenib Synthetic Routes. (n.d.). MedKoo Biosciences.
- Investigation into the Use of Encorafenib to Develop Potential PROTACs Directed against BRAFV600E Protein. (n.d.).
- Synthesis of a 11C-Isotopologue of the B-Raf-Selective Inhibitor Encorafenib Using In-Loop [11C]CO2 Fix
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxyl
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- On the development of B-Raf inhibitors acting through innov
- Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma tre
- Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. (n.d.).
- On the development of B-Raf inhibitors acting through innov
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The Strategic Application of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" due to its remarkable versatility and presence in numerous biologically active compounds.[1][2][3] This bicyclic heterocycle serves as a foundational core for a multitude of therapeutic agents, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1][2] Among its many derivatives, Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate stands out as a particularly valuable and strategic building block for drug development professionals.
This application note provides an in-depth guide for researchers and scientists on the utility of this compound. We will explore its role as a key intermediate, delve into its application in the synthesis of potent kinase inhibitors, and provide detailed, field-proven protocols for its chemical modification. The causality behind experimental choices will be elucidated, ensuring a thorough understanding of the principles guiding its application.
Physicochemical Properties and Strategic Importance
This compound is a pale yellow crystalline powder with the molecular formula C10H7BrN4O2.[4] Its strategic importance in medicinal chemistry is primarily attributed to the presence of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position.
-
The Versatile Bromine Handle: The bromine atom serves as a key functional group for introducing molecular diversity. It is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5][6][7] This allows for the facile introduction of a wide range of aryl and heteroaryl substituents, which is crucial for optimizing a compound's interaction with its biological target.
-
The Modifiable Carboxylate Group: The methyl carboxylate group at the 6-position offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This provides an additional vector for exploring structure-activity relationships (SAR) and fine-tuning the pharmacokinetic properties of a lead compound.
Application in Kinase Inhibitor Development: A Privileged Core for Targeted Therapy
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for the development of potent and selective kinase inhibitors.[2][8] this compound serves as a critical starting material for the synthesis of inhibitors targeting a range of kinases.
Targeting B-Raf Kinase in Melanoma
Mutations in the B-Raf kinase are a major driver in many cancers, including melanoma. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop B-Raf inhibitors.[9] The synthesis of these inhibitors often involves the functionalization of the 3-position of the pyrazolo[1,5-a]pyrimidine core, highlighting the importance of intermediates like this compound.
Dual Inhibition of CDK2 and TRKA Kinases
The development of dual inhibitors targeting multiple kinases is a promising strategy to overcome drug resistance. Pyrazolo[1,5-a]pyrimidine derivatives have been designed as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA), both of which are implicated in cancer progression.[10] The design of these molecules often leverages the pyrazolo[1,5-a]pyrimidine core's ability to mimic the hinge-binding motif of ATP in the kinase active site.[10]
Development of PI3Kδ Inhibitors for Inflammatory Diseases
Phosphoinositide 3-kinase delta (PI3Kδ) is a key regulator of immune cell function, making it an attractive target for inflammatory and autoimmune diseases. A library of pyrazolo[1,5-a]pyrimidine derivatives has been synthesized and identified as potent and selective PI3Kδ inhibitors.[11] The synthesis of these compounds demonstrates the versatility of the pyrazolo[1,5-a]pyrimidine scaffold in creating molecules with diverse functionalities to achieve high potency and selectivity.[11]
Experimental Protocols: Harnessing the Potential of this compound
The following protocols provide detailed, step-by-step methodologies for the key transformations involving this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-3 Arylation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing diverse aromatic substituents at the 3-position.
Rationale: The Suzuki-Miyaura coupling is a robust and versatile C-C bond-forming reaction with high functional group tolerance. The choice of a palladium catalyst and a suitable ligand is crucial for efficient coupling and to minimize side reactions like debromination.[5][6] The use of microwave irradiation can significantly accelerate the reaction.[5][7]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
K3PO4 (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Microwave vial
Procedure:
-
To a microwave vial, add this compound (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh3)4 (0.05 equivalents), and K3PO4 (2.0 equivalents).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 30-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-pyrazolo[1,5-a]pyrimidine derivative.
Workflow Diagram:
Protocol 2: Saponification of the Methyl Ester
This protocol details the hydrolysis of the methyl ester at the 6-position to the corresponding carboxylic acid, a key step for subsequent amide coupling reactions.
Rationale: Saponification using a strong base like lithium hydroxide (LiOH) is a standard method for hydrolyzing esters. The reaction is typically carried out in a mixture of water and an organic solvent to ensure the solubility of both the ester and the base.
Materials:
-
Methyl 3-substituted-pyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Lithium hydroxide (LiOH) (2.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the Methyl 3-substituted-pyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in a mixture of THF and water.
-
Add LiOH (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 2-3 with 1N HCl.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Bioisosteric Replacement Strategies
In medicinal chemistry, bioisosteric replacement is a powerful strategy for optimizing lead compounds by modifying their physicochemical properties while maintaining or improving their biological activity.[12][13][14] The pyrazolo[1,5-a]pyrimidine scaffold itself can be considered a bioisostere of other important heterocyclic systems like purines. Furthermore, substituents on the pyrazolo[1,5-a]pyrimidine core can be modified using bioisosteric principles. For example, a methyl group could be replaced with a chlorine atom or a trifluoromethyl group to modulate lipophilicity and metabolic stability.[13]
Logical Relationship Diagram:
Quantitative Data Summary
The following table summarizes the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinases, showcasing the potential of this scaffold.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf | Varies | [9] |
| 2-(Anilinyl)pyrazolo[1,5-a]pyrimidines | CDK2 / TRKA | Varies | [10] |
| 5-Benzimidazole-pyrazolo[1,5-a]pyrimidines | PI3Kδ | 18 - 1892 | [11] |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Pim-1 | Varies | [15] |
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization, particularly at the 3-position via Suzuki-Miyaura cross-coupling, provides a robust platform for the synthesis of diverse libraries of compounds. The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated significant potential in the development of targeted therapies, especially as kinase inhibitors for cancer and inflammatory diseases. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this important intermediate in their drug discovery endeavors.
References
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Bioisosteric Replacement Strategies. SpiroChem. [Link]
-
Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed. [Link]
-
Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors. PubMed. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. [Link]
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Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Sci-Hub. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. [Link]
-
Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using... ResearchGate. [Link]
-
Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses Procedure. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors. PubMed. [Link]
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- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
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Application Note: Comprehensive NMR Analysis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, including as kinase inhibitors in cancer therapy.[1] Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a key intermediate in the synthesis of such pharmacologically active molecules. The bromine atom at the 3-position and the methyl carboxylate group at the 6-position provide versatile handles for further chemical modifications, making this compound a valuable building block for drug discovery and development professionals.
Accurate and unambiguous structural characterization is paramount in the synthesis of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the elucidation of the chemical structure of organic molecules in solution. This application note provides a comprehensive guide to the NMR analysis of this compound, including detailed protocols for sample preparation, data acquisition, and spectral interpretation. While experimental spectra for this specific molecule are not widely published, this guide presents a predicted analysis based on extensive literature data for closely related pyrazolo[1,5-a]pyrimidine derivatives.[2][3][4]
Predicted ¹H and ¹³C NMR Spectral Data
The predicted chemical shifts for this compound are based on the known electronic effects of the substituents on the pyrazolo[1,5-a]pyrimidine core. The bromine atom is expected to have a deshielding effect on adjacent protons and carbons, while the methyl carboxylate group will also influence the chemical shifts of the pyrimidine ring protons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in DMSO-d₆
| Position | Atom Type | Predicted Chemical Shift (ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| 2 | CH | 8.50 - 8.70 | s | - |
| 5 | CH | 9.20 - 9.40 | d | ~2.5 |
| 7 | CH | 8.80 - 9.00 | d | ~2.5 |
| OCH₃ | CH₃ | 3.90 - 4.00 | s | - |
| 2 | C | 146.0 - 148.0 | CH | |
| 3 | C | 115.0 - 117.0 | C-Br | |
| 3a | C | 148.0 - 150.0 | C | |
| 5 | C | 144.0 - 146.0 | CH | |
| 6 | C | 112.0 - 114.0 | C | |
| 7 | C | 152.0 - 154.0 | CH | |
| C=O | C | 163.0 - 165.0 | C | |
| OCH₃ | C | 52.0 - 54.0 | CH₃ |
Note: These are predicted values. Actual experimental values may vary.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[4][5]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point. Deuterated chloroform (CDCl₃) can also be used, but solubility should be checked beforehand.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
For ¹³C NMR and 2D NMR experiments, a higher concentration of 20-30 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[5]
-
-
Procedure:
-
Weigh the desired amount of this compound into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the sample is fully dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[6]
-
Cap the NMR tube securely.
-
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
-
¹H NMR:
-
Experiment: Standard 1D proton experiment.
-
Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
-
¹³C NMR:
-
Experiment: Proton-decoupled 1D carbon experiment.
-
Parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more, depending on concentration.
-
-
-
2D NMR Experiments: 2D NMR is essential for unambiguous assignment of all proton and carbon signals.[7]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It will be crucial for confirming the connectivity of the pyrimidine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the direct assignment of protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and confirming the overall connectivity of the molecule, including the positions of the substituents.
-
Workflow for NMR Analysis
Caption: Workflow for the NMR analysis of this compound.
Spectral Interpretation and Structural Elucidation
-
¹H NMR Spectrum:
-
Three signals are expected in the aromatic region, corresponding to H-2, H-5, and H-7.
-
H-2 is expected to be a singlet.
-
H-5 and H-7 are expected to be doublets with a small coupling constant (J ≈ 2.5 Hz), characteristic of a four-bond coupling in this ring system.
-
A singlet corresponding to the three protons of the methyl ester (OCH₃) will be observed in the upfield region (around 3.9-4.0 ppm).
-
-
¹³C NMR Spectrum:
-
Eight distinct carbon signals are expected.
-
The carbon of the carbonyl group (C=O) will be the most downfield signal.
-
The carbon attached to the bromine (C-3) will be significantly shielded compared to the other carbons of the pyrazole ring.
-
The methyl carbon of the ester group will be the most upfield signal.
-
-
2D NMR Analysis for Unambiguous Assignments:
-
COSY: A cross-peak between the signals of H-5 and H-7 will confirm their coupling and relative positions.
-
HSQC: This will directly link the proton signals of H-2, H-5, H-7, and the OCH₃ group to their corresponding carbon signals.
-
HMBC: This experiment is key to confirming the overall structure. Expected key correlations include:
-
H-2 to C-3a and C-7.
-
H-5 to C-3a, C-7, and the carbonyl carbon of the ester group.
-
H-7 to C-5 and C-3a.
-
The OCH₃ protons to the carbonyl carbon.
-
-
By combining the information from all these NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus confirming the structure of this compound.
Conclusion
This application note provides a detailed protocol and theoretical framework for the comprehensive NMR analysis of this compound. By following these procedures, researchers in drug discovery and chemical synthesis can confidently verify the structure of this important building block, ensuring the integrity of their subsequent research and development efforts. The combination of 1D and 2D NMR techniques provides a self-validating system for complete structural elucidation.
References
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
A structural correction of a series of pyrazolo[5′,1′ : 2,3]pyrimido[5,4-d][2][8]diazepines on the basis of NMR spectroscopy and X-ray diffraction analysis. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
NMR Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. National Institutes of Health. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
-
Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]
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- 2. Chemistry of substituted pyrazolo[1,5-a]pyrimidines. Part 4. A structural correction of a series of pyrazolo[5′,1′ : 2,3]pyrimido[5,4-d][1,2]diazepines on the basis of NMR spectroscopy and X-ray diffraction analysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
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- 8. rsc.org [rsc.org]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[1,5-a]pyrimidine Libraries
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Kinase Inhibitor Discovery
The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile structure and broad spectrum of biological activities.[1] This scaffold is recognized as a "privileged structure," as it is a key component in several FDA-approved drugs, particularly in the realm of oncology.[2] Pyrazolo[1,5-a]pyrimidines have demonstrated potent inhibitory activity against a variety of protein kinases, which are critical regulators of cellular signaling pathways.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2]
Marketed drugs such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib, all feature the pyrazolo[1,5-a]pyrimidine core, highlighting its clinical significance in treating NTRK fusion-positive cancers.[2][4] The success of these drugs has spurred further research into developing novel pyrazolo[1,5-a]pyrimidine-based molecules to target other kinases and overcome drug resistance.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of pyrazolo[1,5-a]pyrimidine libraries to identify novel kinase inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for various assay formats, and outline a robust workflow for hit validation and characterization.
Strategic Considerations for HTS Campaign Design
A successful HTS campaign requires careful planning and consideration of the biological target and the chemical library. The choice of assay technology is paramount and should be guided by the specific kinase of interest and the desired screening format (biochemical vs. cell-based).
Target Selection and Rationale
Pyrazolo[1,5-a]pyrimidines have shown inhibitory activity against a range of kinases, including but not limited to:
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Crucial for the development and survival of neurons; their fusion with other genes can drive the growth of various solid tumors.[4][5]
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Its overactivity is common in many cancers.
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and are found in a significant portion of acute myeloid leukemia (AML) cases, correlating with a poor prognosis.[3]
For the purpose of this application note, we will focus on a hypothetical HTS campaign targeting FLT3-ITD , a clinically relevant and well-validated target in AML.
Biochemical vs. Cell-Based Assays: A Dichotomy of Purpose
The initial HTS can be conducted using either biochemical or cell-based assays, each with distinct advantages and disadvantages.
-
Biochemical Assays: These in vitro assays measure the direct interaction of a compound with a purified target protein, such as a kinase. They are generally more straightforward to develop and optimize for HTS, offering high sensitivity and reproducibility.[6] Common formats include fluorescence polarization, luminescence-based ATP/ADP quantification, and AlphaLISA.
-
Cell-Based Assays: These assays are performed in a cellular context, providing more biologically relevant data on a compound's efficacy, mechanism of action, and potential toxicity.[7] They can measure downstream signaling events or cellular phenotypes like proliferation and apoptosis. However, they can be more complex to develop and are susceptible to off-target effects.
A common and effective strategy is to perform a primary screen using a biochemical assay for high sensitivity and throughput, followed by a secondary screen with a cell-based assay to confirm on-target activity in a more physiological setting.
High-Throughput Screening Workflow
A well-defined workflow is essential for the efficient execution of an HTS campaign and the reliable identification of true "hits."
Figure 1: A generalized workflow for a high-throughput screening campaign.
Detailed Protocols for Primary Biochemical Assays
The following protocols are optimized for a 384-well plate format, a common standard in HTS.
Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.
Principle: The luminescent signal is directly proportional to the amount of ADP produced, and therefore to the kinase activity. A potent inhibitor will result in low kinase activity and a weak luminescent signal.
Materials:
-
Purified FLT3-ITD kinase
-
Poly-Glu-Tyr (4:1) substrate
-
Ultra-Pure ATP
-
Pyrazolo[1,5-a]pyrimidine compound library (in DMSO)
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound from the pyrazolo[1,5-a]pyrimidine library into the wells of a 384-well plate. For controls, dispense DMSO only (negative control) and a known FLT3 inhibitor (positive control).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase reaction buffer, FLT3-ITD kinase, and the Poly-Glu-Tyr substrate. Dispense 5 µL of this mix into each well.
-
Initiate Kinase Reaction: Prepare an ATP solution in the kinase reaction buffer. Add 5 µL of the ATP solution to each well to start the reaction. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Terminate Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8][9]
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.[8][10]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Protocol 2: Fluorescence Polarization (FP) Kinase Assay
This assay measures the binding of a fluorescently labeled tracer to the kinase. When the tracer is bound to the larger kinase molecule, it tumbles more slowly in solution, resulting in a higher fluorescence polarization value. An inhibitor that competes with the tracer for binding to the kinase will cause a decrease in the FP signal.
Principle: The FP signal is proportional to the amount of tracer bound to the kinase. A competitive inhibitor will displace the tracer, leading to a lower FP signal.
Materials:
-
Purified FLT3-ITD kinase
-
Fluorescently labeled ATP-competitive tracer specific for FLT3
-
Pyrazolo[1,5-a]pyrimidine compound library (in DMSO)
-
FP Assay Buffer (e.g., 100 mM HEPES pH 7.3, 50 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
Black, low-volume 384-well plates
-
Multichannel pipettes or automated liquid handler
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each test compound into the wells of a 384-well plate. Include DMSO-only and a known FLT3 inhibitor as controls.
-
Kinase and Tracer Addition: Prepare a master mix containing the FP assay buffer, FLT3-ITD kinase, and the fluorescent tracer. Dispense 10 µL of this mix into each well.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.
Protocol 3: AlphaLISA® Kinase Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that measures the phosphorylation of a biotinylated substrate by a kinase.
Principle: When the kinase phosphorylates the substrate, an antibody specific to the phosphorylated epitope binds to it. This brings a donor bead (conjugated to a generic antibody) and an acceptor bead (conjugated to streptavidin) into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead. The signal is proportional to the extent of substrate phosphorylation.
Materials:
-
Purified FLT3-ITD kinase
-
Biotinylated substrate peptide
-
ATP
-
Pyrazolo[1,5-a]pyrimidine compound library (in DMSO)
-
AlphaLISA Kinase Buffer
-
Anti-phospho-substrate antibody
-
AlphaLISA Acceptor beads (e.g., anti-rabbit IgG-coated)
-
Streptavidin-coated Donor beads
-
White, 384-well plates
-
Plate reader with AlphaLISA capabilities
Procedure:
-
Compound and Enzyme Mix: Dispense 50 nL of each test compound into the wells. Prepare a master mix of FLT3-ITD kinase in AlphaLISA Kinase Buffer and dispense 5 µL into each well.
-
Substrate and ATP Mix: Prepare a master mix of the biotinylated substrate and ATP in the kinase buffer. Add 5 µL of this mix to each well to start the reaction.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 1 hour.
-
Detection Mix Addition: Prepare a detection mix containing the anti-phospho-substrate antibody, AlphaLISA Acceptor beads, and Streptavidin-coated Donor beads in AlphaLISA buffer. Add 10 µL of this mix to each well.
-
Detection Incubation: Incubate the plate in the dark at room temperature for 1 hour.
-
Data Acquisition: Read the plate on an Alpha-enabled microplate reader.[11]
Assay Validation and Quality Control
Before initiating the full HTS, the chosen assay must be rigorously validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12]
Z'-Factor Calculation:
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where:
-
μ_pos and σ_pos are the mean and standard deviation of the positive control.
-
μ_neg and σ_neg are the mean and standard deviation of the negative control.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent |
| 0 to 0.5 | Marginal |
| < 0 | Unacceptable |
An assay with a Z'-factor greater than 0.5 is considered excellent and suitable for HTS.[12][13]
Data Analysis, Hit Confirmation, and Validation
Primary Data Analysis
The raw data from the HTS is normalized to the controls on each plate. A common method is to calculate the percent inhibition for each compound:
Percent Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))
A "hit" is typically defined as a compound that exhibits a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Hit Confirmation and Prioritization
Initial hits from the primary screen must be confirmed to eliminate false positives.
Figure 2: A flowchart for the hit confirmation and validation process.
Dose-Response Confirmation: Confirmed hits are re-tested at multiple concentrations to determine their potency (IC50 value).
Orthogonal Assays: Hits should be tested in an orthogonal assay that uses a different detection technology or principle to rule out assay-specific artifacts.[14][15] For example, if the primary screen was a luminescence-based assay, an FP or AlphaLISA assay could be used for confirmation.
Cheminformatics Triage: Computational tools are used to filter out compounds with undesirable properties, such as Pan-Assay Interference Compounds (PAINS), which are known to interfere with many HTS assays.[15]
Secondary Cell-Based Assays
Validated hits from biochemical assays should be further evaluated in cell-based assays to confirm their activity in a biological context. For our FLT3-ITD example, this would involve using an AML cell line that expresses the FLT3-ITD mutation (e.g., MV4-11).
Protocol: Cell Viability/Proliferation Assay
-
Cell Seeding: Seed MV4-11 cells in a 384-well plate at an optimized density.
-
Compound Treatment: Treat the cells with a dilution series of the hit compounds.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Readout: Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
Structure-Activity Relationship (SAR) Studies
Preliminary SAR can be established by testing commercially available analogs of the confirmed hits.[16] This involves exploring how modifications to the pyrazolo[1,5-a]pyrimidine scaffold affect its inhibitory activity. For instance, SAR studies on Trk inhibitors have shown that substitutions at specific positions on the pyrazolo[1,5-a]pyrimidine ring are crucial for potency and selectivity.[4]
Troubleshooting Common HTS Issues
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Z'-Factor | - High variability in controls- Low signal-to-background ratio | - Optimize reagent concentrations- Check for pipetting errors- Ensure proper mixing |
| High False Positive Rate | - Compound autofluorescence/quenching- Compound aggregation- PAINS | - Run counter-screens to identify interfering compounds- Include detergents in assay buffer to reduce aggregation |
| Poor Reproducibility | - Reagent instability- Inconsistent incubation times- Edge effects on plates | - Prepare fresh reagents daily- Use automated liquid handlers for precise timing- Avoid using the outer wells of the plate or use barrier plates |
Target Signaling Pathway Visualization
Understanding the signaling pathway of the target kinase is crucial for interpreting the results of cell-based assays and for designing downstream mechanism-of-action studies.
Figure 3: Simplified signaling pathway of constitutively active FLT3-ITD in AML.
Conclusion
High-throughput screening of pyrazolo[1,5-a]pyrimidine libraries offers a powerful approach to discover novel kinase inhibitors with therapeutic potential. A successful HTS campaign hinges on a well-designed workflow, robust and validated assays, and a systematic process for hit confirmation and characterization. By combining biochemical and cell-based screening methodologies with careful data analysis and preliminary SAR studies, researchers can efficiently identify promising lead compounds for further development in the fight against diseases such as cancer.
References
- Vertex AI Search. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Grokipedia. (n.d.). Z-factor.
- MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
- PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- RSC Publishing. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
- PubMed Central. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
- PubMed. (n.d.). Application of Fluorescence Polarization in HTS Assays.
- MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity.
- PubMed. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights.
- Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- PubMed. (n.d.). Introduction: cell-based assays for high-throughput screening.
- NIH. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases.
- NIH. (n.d.). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase.
- Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
- PubMed. (n.d.). Cell-based assays for high-throughput screening.
- ResearchGate. (n.d.). Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Request PDF.
- Springer. (n.d.). Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format.
- Benchchem. (n.d.). Application Note: High-Throughput Screening for Kinase Inhibitors Using a Luminescence-Based Assay.
- PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches.
- Revvity. (2025). AlphaLISA technology: implementing a rapid, high-throughput screening method for immunomodulatory compounds.
- Promega Corporation. (n.d.). ADP-Glo™ Kinase Assay Protocol.
- eric huang lab. (n.d.). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION.
- NIH. (2019). Screening of chemical library against whole cell kinome activity via non-radioactive, high throughput kinase assay.
- Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit.
- Revvity. (n.d.). Development of an AlphaLISA MEK1 kinase assay using full-length ERK2 substrate.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening?.
- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Scribd. (n.d.). ADP-Glo Kinase Assay TM313.
- East Port Praha. (n.d.). Technologies to Study Kinases.
- PubMed Central. (2014). In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors.
- Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
- YouTube. (2023). Versatile Hit-Finding Strategies for Successful Drug Discovery Programs.
- PubMed Central. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.
- BMG LABTECH. (2025). The Z prime value (Z´).
- PubMed Central. (n.d.). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1.
- PubMed Central. (n.d.). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction.
- About. (n.d.). Assay Troubleshooting.
- IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Cygnus Technologies. (n.d.). Troubleshooting & FAQs.
- YouTube. (2023). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization.
- PerkinElmer. (n.d.). AlphaLISA Assay Development Guide.
- ResearchGate. (2025). (PDF) Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- NIH. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions.
- Semantic Scholar. (n.d.). Development and Application of a High-Throughput Fluorescence Polarization Assay to Target Pim Kinases.
- ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?.
- CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. (n.d.).
- NIH. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
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- 6. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 16. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate from a typical reaction mixture. The protocols and advice provided herein are grounded in established chemical principles and practical laboratory experience to assist researchers, scientists, and drug development professionals in achieving high purity of this important heterocyclic compound.
Understanding the Reaction Mixture
To effectively purify this compound, it is crucial to first understand the likely components of the crude reaction mixture. A common synthetic route involves the condensation of a 3-aminopyrazole derivative with a brominated 1,3-dicarbonyl equivalent. Specifically, the reaction of methyl 5-amino-1H-pyrazole-4-carboxylate with 2-bromo-malonaldehyde is a probable pathway.[1]
Therefore, your crude reaction mixture is likely to contain:
-
Target Compound: this compound
-
Unreacted Starting Materials:
-
Methyl 5-amino-1H-pyrazole-4-carboxylate
-
2-bromo-malonaldehyde (or its synthetic equivalent)
-
-
Potential Side Products:
-
Polymeric materials derived from 2-bromo-malonaldehyde.
-
Isomeric pyrazolopyrimidine derivatives, although less likely in significant amounts with this specific substitution pattern.
-
Products from the degradation of starting materials or the final product.
-
-
Catalyst/Reagents: Depending on the specific protocol, residual acid or base catalysts may be present.
The key to successful purification lies in exploiting the differences in the physicochemical properties (polarity, solubility) of the target compound versus these impurities.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Issue 1: Oily or Intractable Crude Product
Q: My reaction work-up resulted in a dark, oily residue that does not solidify. How can I proceed with purification?
A: An oily crude product often indicates the presence of significant impurities, such as polymeric side products or residual high-boiling solvents.
-
Initial Approach: Trituration. Before attempting more complex purification methods, try triturating the oil with a non-polar solvent in which the target compound has low solubility, such as hexanes or diethyl ether. This can often induce crystallization of the desired product while dissolving some of the more non-polar impurities.
-
Add a small volume of cold hexanes to the oily residue.
-
Using a spatula or glass rod, scratch the inside of the flask to encourage nucleation.
-
Stir vigorously for 15-30 minutes.
-
If a solid forms, it can be collected by filtration. This solid may still require further purification by column chromatography or recrystallization.
-
-
Aqueous Wash. If residual acid or base from the reaction is suspected, dissolving the crude oil in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and performing an aqueous wash can be beneficial. Wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities or a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a brine wash.[2]
-
Direct to Chromatography. If trituration fails, the oil can be directly purified by column chromatography. It is advisable to dissolve the oil in a minimal amount of the column solvent or a stronger solvent like dichloromethane, and then adsorb it onto a small amount of silica gel before loading it onto the column.[3]
Issue 2: Poor Separation in Column Chromatography
Q: I am running a silica gel column, but I am getting poor separation between my product and impurities. What can I do to improve this?
A: Poor separation in column chromatography is a common issue that can be resolved by optimizing several parameters. The pyrazolo[1,5-a]pyrimidine core is relatively polar, and the bromo and carboxylate groups will influence its interaction with the stationary phase.
-
Optimize the Eluent System. The choice of eluent is critical. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is a good starting point.
-
TLC Analysis: Before running the column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent ratios. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.[4] This ensures good separation from both more polar and less polar impurities.
-
Solvent Polarity: If your compound is eluting too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexanes). If it is sticking to the baseline (low Rf), increase the eluent polarity (increase the proportion of ethyl acetate).
-
Alternative Solvents: Consider adding a small amount of a third solvent to fine-tune the separation. For example, a small percentage of dichloromethane or acetone can sometimes improve resolution.
-
-
Column Packing and Loading.
-
Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to channeling and poor separation.[3]
-
Concentrated Loading: The crude sample should be loaded onto the column in a narrow band using a minimal amount of solvent.[4] Overloading the column with too much sample will also lead to broad peaks and poor separation.
-
-
Gradient Elution. If there is a significant difference in polarity between the impurities, a gradient elution can be very effective. Start with a low polarity eluent to wash off non-polar impurities, and then gradually increase the polarity to elute your target compound, leaving the more polar impurities on the column.
Issue 3: Product Fails to Crystallize During Recrystallization
Q: I have my partially purified product, but it will not crystallize from the chosen solvent. What should I do?
A: Failure to crystallize can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent.
-
Solvent Selection is Key. A good recrystallization solvent should dissolve the compound when hot but not when cold.
-
Solvent Screening: Test the solubility of your compound in a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures thereof).
-
Solvent Pairs: If a single solvent is not effective, a two-solvent system can be used. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
-
Inducing Crystallization.
-
Scratching: Use a glass rod to scratch the inner surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystalline product, add a tiny crystal to the cooled, saturated solution to act as a seed for crystallization.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize the yield of crystals. Rapid cooling can lead to the formation of an oil or very small crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a solvent system for column chromatography of this compound?
A1: A good starting point for silica gel column chromatography would be a mixture of hexanes and ethyl acetate. Begin by testing a ratio of 7:3 (hexanes:ethyl acetate) on a TLC plate and adjust the ratio based on the observed Rf value of your product. For many brominated N-heterocycles, this solvent system provides a good balance of polarity for effective separation.[2]
Q2: How can I effectively remove the unreacted methyl 5-amino-1H-pyrazole-4-carboxylate?
A2: The aminopyrazole starting material is significantly more polar than the target product due to the free amino group. In column chromatography, it will have a much lower Rf value and will elute much later than the product. If you are not using chromatography, an acidic wash of the crude product dissolved in an organic solvent may help to protonate and extract the basic aminopyrazole into the aqueous layer.
Q3: My final product has a yellowish tint. How can I remove the color?
A3: A persistent yellow color can be due to trace impurities.
-
Recrystallization: A final recrystallization is often very effective at removing colored impurities.
-
Charcoal Treatment: If recrystallization alone is insufficient, you can try treating a hot solution of your compound in the recrystallization solvent with a small amount of activated charcoal. The charcoal will adsorb many colored impurities. Be cautious not to use too much charcoal, as it can also adsorb your product, leading to a lower yield. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.
Q4: What are the expected spectroscopic data for pure this compound?
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes the use of silica gel as the stationary phase.
-
Preparation of the Column:
-
Securely clamp a glass chromatography column in a vertical position in a fume hood.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer (approx. 1 cm) of sand.[3]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add more eluent as needed to prevent the column from running dry.
-
Once the silica has settled, add another thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Allow the solvent to drain until it is level with the top of the sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If using a gradient elution, gradually increase the polarity of the solvent system.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
Place a small amount of the crude product in a test tube.
-
Add a few drops of the potential recrystallization solvent (e.g., isopropanol, ethanol, or ethyl acetate).
-
If the solid dissolves at room temperature, the solvent is too good. If it does not dissolve at all, even with heating, the solvent is too poor. The ideal solvent will dissolve the solid upon heating but allow it to crystallize upon cooling.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser).
-
Add more solvent in small portions until the solid just dissolves.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Allow the crystals to air dry on the filter paper, and then transfer them to a watch glass for final drying.
-
Data Presentation
Table 1: Properties of Common Solvents for Purification
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Hexanes | 69 | 0.1 | Non-polar, good for initial eluent in column chromatography. |
| Diethyl Ether | 34.6 | 2.8 | Good for trituration to induce crystallization. |
| Dichloromethane | 39.6 | 3.1 | Good for dissolving crude product for column loading. |
| Ethyl Acetate | 77.1 | 4.4 | Common polar co-solvent for column chromatography. |
| Isopropanol | 82.6 | 4.3 | Potential recrystallization solvent. |
| Ethanol | 78.4 | 4.3 | Common recrystallization solvent for pyrazolopyrimidines. |
| Toluene | 110.6 | 2.4 | Can be used for recrystallization. |
Visualizations
Purification Workflow Diagram
Caption: General workflow for the purification of this compound.
Decision Tree for Purification Strategy
Caption: Decision-making process for selecting a purification method.
References
-
A. A. Aly, A. M. El-Sayed, and M. A. El-Mekabaty, "Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor," ResearchGate, 2021. [Online]. Available: [Link]
-
Chemistry LibreTexts, "B. Column Chromatography," Chemistry LibreTexts, 2023. [Online]. Available: [Link]
-
M. Yamagami et al., "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors," Molecules, vol. 25, no. 23, p. 5626, 2020. [Online]. Available: [Link]
-
University of Rochester, "How to run column chromatography," University of Rochester, N.d. [Online]. Available: [Link]
-
ChemistryViews, "Tips and Tricks for the Lab: Column Troubleshooting and Alternatives," ChemistryViews, 2012. [Online]. Available: [Link]
Sources
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- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromopyrazolopyrimidines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 3-bromopyrazolopyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to troubleshoot and optimize this crucial C-C bond formation. The unique electronic properties of the pyrazolopyrimidine core can present challenges, but with a systematic approach, high yields and purity can be reliably achieved.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Suzuki coupling of 3-bromopyrazolopyrimidines. Each issue is followed by a series of diagnostic questions and actionable solutions grounded in chemical principles.
Issue 1: Low to No Product Formation
This is the most common and frustrating issue. A systematic evaluation of the reaction components is the key to identifying the root cause.
Initial Diagnostic Questions:
-
Did you confirm the identity and purity of your starting materials? Impurities in the 3-bromopyrazolopyrimidine or the boronic acid/ester can inhibit the catalyst.
-
Was the reaction performed under strictly inert conditions? Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[1]
-
Is your catalyst active? Pre-catalysts require in-situ reduction to the active Pd(0) species.
Troubleshooting Steps & Explanations:
-
Re-evaluate Your Catalyst and Ligand System: The pyrazolopyrimidine ring is electron-deficient, which can make oxidative addition more challenging compared to simple aryl bromides.[2]
-
Solution: Employ electron-rich and sterically hindered phosphine ligands. Ligands like XPhos, SPhos, or tBuXPhos can accelerate the oxidative addition and reductive elimination steps.[1][3] One study on a similar pyrazolo[1,5-a]pyrimidin-5-one system found that a combination of XPhosPdG2 and additional XPhos ligand was necessary to prevent a competing debromination reaction.[3]
-
Causality: Electron-rich ligands stabilize the electron-deficient palladium center, promoting the oxidative addition step. Bulky ligands facilitate the final reductive elimination to release the product.[1]
-
-
Scrutinize the Base: The base plays a multifaceted role in the Suzuki reaction, primarily to form the reactive boronate species for transmetalation.[4][5][6]
-
Solution: A common starting point is K₂CO₃ or Cs₂CO₃. However, for challenging substrates, a stronger, non-nucleophilic base like K₃PO₄ can be more effective.[7][8] The choice of base can be critical; for instance, in some cases, CsF has been shown to give exceptional yields with fewer side products.[9]
-
Causality: The base activates the boronic acid by converting it to a more nucleophilic boronate anion [RB(OH)₃]⁻, which is the key species in the transmetalation step.[4] The choice of cation (e.g., Cs⁺ vs. K⁺) can also influence solubility and reaction rates.[10]
-
-
Optimize Solvent and Temperature: Solubility of all components is crucial.[11]
-
Solution: Aprotic polar solvents like 1,4-dioxane, DME, or toluene, often with a small amount of water, are standard.[7][12] If solubility is an issue, consider DMF, but be aware it can sometimes act as a hydride source, leading to dehalogenation.[11][13] Microwave irradiation can also be highly effective in accelerating the reaction, as demonstrated in the coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.[3]
-
Causality: The solvent must solubilize the organic substrates, the inorganic base, and the palladium complex. Water can aid in dissolving the base and facilitate the formation of the active boronate species.
-
Issue 2: Significant Side Product Formation (Debromination & Homocoupling)
The appearance of undesired products points to specific flaws in the catalytic cycle or reaction conditions.
A. Debromination (Protodeboronation/Dehalogenation)
-
Symptom: You observe the formation of the parent pyrazolopyrimidine (without the bromine) and/or the parent arene from your boronic acid.
-
Cause: This occurs when the organopalladium intermediate or the boronic acid reacts with a proton source before cross-coupling can occur. This can be exacerbated by excess base, certain solvents, or impurities.[11][13]
-
Solutions:
-
Use Anhydrous, Degassed Solvents: Minimize water content if protodeboronation is the primary issue. Ensure solvents are rigorously degassed to remove oxygen, which can promote side reactions.[1]
-
Modify the Base: Switch to a less hydrolytically active base. For example, if you are using aqueous K₂CO₃, try anhydrous K₃PO₄.
-
Increase Boronic Acid Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can favor the desired cross-coupling pathway over decomposition pathways.
-
B. Homocoupling
-
Symptom: You observe the formation of biaryl product derived from the coupling of two boronic acid molecules.
-
Cause: This side reaction is often promoted by the presence of oxygen, which can lead to Pd(II) species that catalyze the homocoupling pathway.[1]
-
Solutions:
-
Rigorous Degassing: This is the most critical step. Degas all solvents and the reaction mixture thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles).[10]
-
Use a Pd(0) Source: While many Pd(II) pre-catalysts are effective, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes minimize homocoupling, provided the reaction is kept strictly anaerobic.
-
Visual Troubleshooting and Workflow
A logical approach is essential for efficient troubleshooting. The following diagram outlines a decision-making process for optimizing your reaction.
Caption: Troubleshooting Decision Tree for Suzuki Coupling.
Frequently Asked Questions (FAQs)
Q1: My 3-bromopyrazolopyrimidine has poor solubility. What solvent system should I use?
Poor solubility is a common hurdle.[11] Start with higher boiling point aprotic polar solvents like dioxane, DME, or toluene at elevated temperatures (80-110 °C). If solubility remains an issue, DMF can be an excellent choice, but ensure it is high purity and anhydrous to minimize potential side reactions. A mixture of solvents, such as Toluene/Ethanol, can also be effective.[14]
Q2: Which palladium pre-catalyst is best for this substrate?
There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid partner. However, modern Buchwald-type pre-catalysts (e.g., G2, G3, G4) are highly effective for heteroaromatic couplings.[3] For initial screening, Pd(PPh₃)₄ and Pd(dppf)Cl₂ are robust and cost-effective choices.[7][12] If these fail, move to more specialized catalysts like XPhosPdG2 or SPhosPdG2.[3]
Q3: How much catalyst loading is appropriate?
For initial optimization, a catalyst loading of 1-5 mol% is typical.[7][15] If the reaction is successful, you can attempt to lower the loading for process efficiency. For particularly challenging couplings, loadings up to 10 mol% have been reported.[3]
Q4: Can I use a boronic ester instead of a boronic acid?
Absolutely. MIDA boronates or pinacol esters are excellent alternatives. They often exhibit greater stability, which can be advantageous if you are experiencing issues with protodeboronation of your boronic acid.[1] The reaction conditions are generally similar, though some optimization may be required.
Q5: My reaction turns black immediately. Is this normal?
The formation of a black precipitate (palladium black) is a sign of catalyst decomposition and is undesirable.[8] While a dark solution is normal, a rapid crash-out of black solid indicates that your catalyst is not stable under the reaction conditions. This can be caused by oxygen, excessively high temperatures, or an inappropriate ligand/solvent combination.
Data Summary: Recommended Starting Conditions
The following table provides a set of validated starting points for your optimization experiments.
| Parameter | Recommended Starting Point | Rationale & Notes |
| Catalyst | Pd(dppf)Cl₂ or XPhosPdG2 (2-5 mol%) | Pd(dppf)Cl₂ is a good general catalyst. XPhos-based catalysts are excellent for challenging heteroaromatic couplings.[3][12] |
| Ligand | XPhos (if not using a pre-catalyst) | Electron-rich, bulky ligand that promotes both oxidative addition and reductive elimination. |
| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents) | K₂CO₃ is a standard choice. K₃PO₄ is a stronger, non-nucleophilic base suitable for difficult couplings.[7] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or Toluene/H₂O (10:1) | Good general solvent systems that balance solubility and reactivity. Ensure solvents are degassed. |
| Temperature | 80-110 °C or Microwave (100-140 °C) | Higher temperatures are often required. Microwave heating can significantly reduce reaction times.[3] |
| Boronic Acid | 1.1 - 1.3 equivalents | A slight excess helps drive the reaction to completion and can mitigate protodeboronation. |
General Experimental Protocol
This protocol serves as a robust starting point. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen).
Caption: Standard Suzuki Coupling Experimental Workflow.
-
Vessel Preparation: To an oven-dried microwave vial or round-bottom flask equipped with a stir bar, add the 3-bromopyrazolopyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., XPhosPdG2, 0.025 eq) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane) via syringe. If using a co-solvent like water, ensure it is also degassed.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
By systematically applying these troubleshooting principles and optimization strategies, you will be well-equipped to overcome the challenges associated with the Suzuki coupling of 3-bromopyrazolopyrimidines and advance your research and development goals.
References
-
DalMolin, M., et al. (2017). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. Retrieved from [Link]
-
Sharma, A., & Kumar, A. (2019). Recent Advances in the development of Suzuki Miyura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Retrieved from [Link]
-
Boutouil, M., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-ones. RSC Advances. Retrieved from [Link]
-
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Retrieved from [Link]
-
El-Gendy, A. A., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Scott, J. S., & Duguid, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. Retrieved from [Link]
-
ResearchGate. (2017). Table 2 Effect of various bases in Suzuki cross-coupling reaction. Retrieved from [Link]
-
Scott, J. S., & Duguid, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]
-
ResearchGate. (2012). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... Retrieved from [Link]
-
ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]
-
ResearchGate. (2015). Optimization parameters for the Suzuki-Mivaura cross- coupling between... Retrieved from [Link]
-
ResearchGate. (2015). Optimization of the reaction conditions. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wwjmrd.com [wwjmrd.com]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
Preventing debromination in pyrazolo[1,5-a]pyrimidine reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Debromination
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine chemistry. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and functionalization of brominated pyrazolo[1,5-a]pyrimidines. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical solutions to mitigate unwanted side reactions, particularly the prevalent issue of debromination.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[1][2] Brominated intermediates are critical for introducing molecular diversity through cross-coupling reactions. However, the lability of the C-Br bond under various reaction conditions often leads to hydrodebromination, a side reaction that reduces yield and complicates purification. This guide will delve into the mechanistic underpinnings of debromination and provide actionable strategies to maintain the integrity of your brominated pyrazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Understanding and Identifying Debromination
Q1: I'm observing a significant amount of a non-brominated byproduct in my Suzuki-Miyaura coupling reaction. How can I confirm it's a debromination product?
A: The most definitive method for confirming the identity of a suspected debromination product is through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry: Compare the molecular weight of your starting material, desired product, and the byproduct. The debrominated product will have a mass corresponding to the replacement of a bromine atom (atomic mass ~79.9 amu) with a hydrogen atom (atomic mass ~1.0 amu).
-
¹H NMR Spectroscopy: Look for the appearance of a new aromatic proton signal in the region where the bromine was previously located. The coupling pattern and chemical shift of this new proton will be characteristic of the unsubstituted pyrazolo[1,5-a]pyrimidine core.
-
¹³C NMR Spectroscopy: The carbon atom that was previously bonded to the bromine will show a significant upfield shift in the ¹³C NMR spectrum upon debromination.
Q2: What are the common mechanistic pathways that lead to debromination in palladium-catalyzed cross-coupling reactions?
A: Debromination, often termed hydrodehalogenation or protodehalogenation, can occur through several competing pathways within the catalytic cycle of reactions like Suzuki-Miyaura, Heck, or Buchwald-Hartwig couplings. Understanding these pathways is crucial for diagnosing and preventing the issue.
-
Reductive Dehalogenation: This is a common side reaction where a hydride source in the reaction mixture directly replaces the bromine atom. The hydride can originate from various sources, including solvents (e.g., alcohols), bases, or even the organoboron reagent in Suzuki couplings.[3][4]
-
β-Hydride Elimination: While more common with alkyl halides, under certain conditions, β-hydride elimination from a palladium-alkyl intermediate can occur, leading to the formation of an alkene and a palladium-hydride species. This palladium-hydride can then participate in reductive elimination with the aryl halide, leading to debromination.[5]
-
Homolytic Cleavage: In some cases, particularly at elevated temperatures or under photochemical conditions, the carbon-bromine bond can undergo homolytic cleavage to form a radical intermediate, which can then be quenched by a hydrogen atom source.[6][7]
Section 2: Preventing Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Q3: My Suzuki-Miyaura reaction with a 3-bromo-pyrazolo[1,5-a]pyrimidine is plagued by debromination. What are the first parameters I should adjust?
A: When facing debromination in Suzuki-Miyaura couplings, a systematic optimization of the reaction conditions is key. Start by evaluating the catalyst system, base, and temperature.
Table 1: Key Parameters for Mitigating Debromination in Suzuki-Miyaura Reactions
| Parameter | Recommendation | Rationale |
| Palladium Pre-catalyst & Ligand | Use a pre-catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos). A tandem catalyst system like XPhosPdG2/XPhos can be highly effective.[8][9] | Bulky, electron-donating ligands promote the desired oxidative addition and reductive elimination steps of the cross-coupling cycle, outcompeting the pathways leading to debromination.[10][11][12] They can also stabilize the palladium center and prevent the formation of palladium hydride species. |
| Base | Use a weaker, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Avoid strong, nucleophilic bases like NaOH or KOtBu if debromination is observed. | Strong bases can promote protonolysis of the boronic acid, generating boronate species that can act as hydride donors. They can also directly participate in nucleophilic attack on the palladium center. |
| Temperature | Run the reaction at the lowest effective temperature. Consider microwave-assisted synthesis for shorter reaction times at controlled temperatures.[13][14] | Higher temperatures can increase the rate of side reactions, including debromination.[15] Microwave heating can provide rapid and uniform heating, often leading to improved yields and reduced side products.[8] |
| Solvent | Use anhydrous aprotic solvents like dioxane, THF, or toluene. If a co-solvent is needed, minimize the amount of water or alcohol. | Protic solvents can serve as a source of protons or hydrides, contributing to hydrodebromination. |
Q4: Can the choice of phosphine ligand really make that much of a difference in preventing debromination?
A: Absolutely. The phosphine ligand plays a multifaceted role in the catalytic cycle and is arguably one of the most critical factors in suppressing debromination.
-
Steric Hindrance: Bulky ligands, such as those from the Buchwald-type biarylphosphine family (e.g., XPhos, SPhos), create a sterically hindered environment around the palladium center. This steric bulk favors the reductive elimination step that forms the desired C-C bond and disfavors side reactions.[5]
-
Electronic Effects: Electron-rich phosphine ligands increase the electron density on the palladium atom. This enhanced electron density facilitates the oxidative addition of the aryl bromide to the Pd(0) center, a key step in the catalytic cycle.[11][12] A faster oxidative addition can help the desired reaction pathway outcompete debromination.
Caption: Role of phosphine ligands in directing the reaction pathway.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidines with Minimal Debromination
This protocol provides a starting point for the Suzuki-Miyaura coupling of 3-bromo-pyrazolo[1,5-a]pyrimidines, optimized to minimize the risk of debromination.
Materials:
-
3-Bromo-pyrazolo[1,5-a]pyrimidine derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial under an inert atmosphere, add the 3-bromo-pyrazolo[1,5-a]pyrimidine, arylboronic acid, palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
If using a Schlenk flask, degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes. If using a microwave vial, ensure it is properly sealed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. For microwave synthesis, typical conditions are 100-140 °C for 15-60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Suzuki-Miyaura coupling.
Section 4: Alternative Scenarios and Advanced Troubleshooting
Q5: I have tried optimizing my Suzuki reaction conditions, but I still see significant debromination. Are there other types of cross-coupling reactions that are less prone to this side reaction?
A: While Suzuki reactions are incredibly versatile, if debromination remains a persistent issue, you might consider alternative cross-coupling strategies.
-
Stille Coupling: This reaction uses organotin reagents as coupling partners. While tin reagents are toxic, Stille couplings are often less sensitive to the nature of the base and can sometimes provide better results for challenging substrates.
-
Negishi Coupling: Employing organozinc reagents, Negishi couplings are known for their high reactivity and functional group tolerance. The preparation of the organozinc reagent is an additional step, but this method can be effective where others fail.
Q6: Can the purification method contribute to debromination?
A: While less common than during the reaction itself, some purification conditions can potentially lead to degradation or debromination, especially if the product is sensitive.
-
Acidic or Basic Conditions: Prolonged exposure to highly acidic or basic conditions during workup or chromatography could potentially promote C-Br bond cleavage. Ensure that any aqueous washes are neutralized.
-
Silica Gel: While generally inert, some highly activated or sensitive compounds might show some degradation on standard silica gel. If you suspect this, you can try using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or switching to a different stationary phase like alumina.
This guide provides a foundational framework for addressing the common challenge of debromination in pyrazolo[1,5-a]pyrimidine chemistry. By understanding the underlying mechanisms and systematically optimizing reaction parameters, researchers can significantly improve the efficiency and success of their synthetic efforts.
References
- BenchChem Technical Support Team. (2025). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis. Benchchem.
- García-Melchor, M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling.
- Talele, T. T., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 12(19), 4268-4271.
- Jana, S., & Maji, M. (2015). Metal catalyzed defunctionalization reactions. Organic & Biomolecular Chemistry, 13(44), 10762-10783.
- Kudryavtsev, D. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules, 28(18), 6649.
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(3), 1287-1302.
- Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia... RSC Advances.
- Kumar, S., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2(1), 11-19.
- Fennewald, J. C., et al. (2015).
- Fahim, A. M., et al. (2024).
- Organic Chemistry Portal. (n.d.).
- Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(16), 4945.
- Fennewald, J. C., & Lipshutz, B. H. (2015). Reductions of aryl bromides in water at room temperature. Tetrahedron Letters, 56(23), 3235-3238.
- Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
- Wikipedia. (n.d.).
- García-Melchor, M., et al. (2011). Theoretical Evaluation of Phosphine Effects in Cross-Coupling Reactions. In Phosphorus Compounds (pp. 57-84). Springer, Dordrecht.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- BenchChem. (2025).
- Singh, P., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(12), 2841.
- RSC Publishing. (2025).
- Tucker, J. W., & Stephenson, C. R. J. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides.
- Van Gorp, H., et al. (2019). The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene.
Sources
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 4. Reductions of aryl bromides in water at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The fate of bromine after temperature-induced dehydrogenation of on-surface synthesized bisheptahelicene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Welcome to the technical support center for the synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common synthetic challenges and improve the yield and purity of your target compound.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged core in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The successful synthesis of derivatives like this compound is a critical step in many drug discovery programs.[6] This guide provides practical, experience-driven advice to navigate the nuances of this synthesis, which typically involves a two-step process: a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core, followed by a regioselective bromination.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Issue 1: Low Yield in the Cyclocondensation Step
Question: "I'm consistently getting low yields (<40%) during the initial cyclocondensation reaction between 3-amino-1H-pyrazole-4-carboxylic acid methyl ester and a 1,3-dicarbonyl compound. What are the likely causes and how can I improve the yield?"
Answer:
Low yields in this step are a common hurdle. The primary reasons often revolve around the purity of starting materials, suboptimal reaction conditions, and inefficient reaction monitoring.
-
Purity of Starting Materials: The purity of both the 3-aminopyrazole and the 1,3-dicarbonyl compound is paramount.[7] Impurities can act as catalysts for side reactions or inhibit the desired transformation.
-
Recommendation: Before starting, ensure the purity of your reagents. If necessary, recrystallize the 3-aminopyrazole derivative and distill the 1,3-dicarbonyl compound.
-
-
Reaction Conditions: The choice of solvent and catalyst is critical for driving the reaction to completion.[7]
-
Solvent: Glacial acetic acid is a common and effective solvent as it also acts as a catalyst.[7] In some cases, higher boiling point solvents like DMF or DMSO can be beneficial, especially for less reactive substrates.[1]
-
Catalyst: While acetic acid is often sufficient, a catalytic amount of a strong acid like sulfuric acid can sometimes accelerate the reaction.[7] Conversely, for certain substrates, a basic catalyst like piperidine might be more effective.[7]
-
Temperature and Time: These parameters require careful optimization. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider gradually increasing the temperature or extending the reaction time.[7] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields.[1][7]
-
-
Inefficient Water Removal: The cyclocondensation reaction releases a molecule of water. If not effectively removed, the equilibrium can shift back towards the starting materials.
-
Recommendation: If using a solvent like toluene, a Dean-Stark apparatus can be used to remove water azeotropically.
-
Issue 2: Formation of Multiple Products or Regioisomers
Question: "My reaction is producing a mixture of products, and I'm struggling to isolate the desired Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. How can I improve the selectivity?"
Answer:
The formation of multiple products, particularly regioisomers when using unsymmetrical 1,3-dicarbonyls, is a known challenge.[7] The regioselectivity is influenced by the electronic and steric properties of both reactants.
-
Understanding the Mechanism: The reaction typically proceeds via a nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.[7] The initial attack will preferentially occur at the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound.
-
Controlling Regioselectivity:
-
Choice of Dicarbonyl: If possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomers.
-
Reaction Conditions: Fine-tuning the reaction conditions can influence the kinetic versus thermodynamic product distribution. Experiment with different acid or base catalysts and a range of temperatures to favor the formation of the desired isomer.[7]
-
Issue 3: Incomplete or Inefficient Bromination
Question: "During the bromination of the pyrazolo[1,5-a]pyrimidine core with N-Bromosuccinimide (NBS), the reaction is either incomplete or I see the formation of di-brominated byproducts. How can I achieve clean, mono-bromination at the 3-position?"
Answer:
Achieving selective mono-bromination at the C3 position requires careful control of the brominating agent and reaction conditions. The pyrazolo[1,5-a]pyrimidine ring is electron-rich, making it susceptible to electrophilic substitution.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and its ability to provide a low, steady concentration of electrophilic bromine, which helps to avoid over-bromination.[8][9][10][11]
-
NBS Purity: The purity of NBS is crucial. Impure NBS can contain excess bromine, leading to side reactions. It can be recrystallized from hot water if necessary.[10]
-
-
Stoichiometry and Addition:
-
Recommendation: Use 1.0 to 1.1 equivalents of NBS. Adding the NBS portion-wise or as a solution in the reaction solvent can help to maintain a low concentration of the brominating species and improve selectivity.
-
-
Solvent and Temperature:
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are commonly used.[8][12]
-
Temperature: The reaction is typically run at room temperature or slightly below.[8] Running the reaction at 0°C can further enhance selectivity. Monitor the reaction closely by TLC to avoid prolonged reaction times that could lead to byproduct formation.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the cyclocondensation reaction?
A1: The synthesis of the pyrazolo[1,5-a]pyrimidine core is primarily achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound, such as a 1,3-dicarbonyl.[13] The mechanism involves the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl groups of the dicarbonyl compound, forming an intermediate. This is followed by an intramolecular cyclization where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system.[7]
Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine for the bromination step?
A2: NBS is a crystalline solid that is safer and easier to handle than liquid bromine, which is highly corrosive and volatile.[11] Chemically, NBS provides a slow and controlled release of electrophilic bromine, which helps in achieving selective mono-bromination and minimizing the formation of di- and poly-brominated byproducts.[11]
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both the cyclocondensation and bromination reactions. Use an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials, intermediates, and the product. Visualization under UV light is typically sufficient for these aromatic compounds.
Q4: What are the best practices for purifying the final product, this compound?
A4: After the reaction work-up, the crude product can be purified by either recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can provide a high-purity product.
-
Column Chromatography: For mixtures containing significant amounts of impurities or byproducts, column chromatography on silica gel is the recommended purification method. A gradient elution with a mixture of ethyl acetate and hexanes is typically effective.
Part 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (Cyclocondensation)
-
To a solution of 3-amino-1H-pyrazole-4-carboxylic acid methyl ester (1.0 eq) in glacial acetic acid (5-10 mL per gram of aminopyrazole), add dimethyl 2-oxosuccinate (1.1 eq).
-
Heat the reaction mixture to reflux (approximately 118°C) and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the cooled mixture into ice-water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral, then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate. This product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound (Bromination)
-
Dissolve the Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) from Step 1 in N,N-dimethylformamide (DMF) (10-15 mL per gram).
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Reagent | Solvent | Temp. | Time | Expected Yield |
| 1 | 3-Amino-1H-pyrazole-4-carboxylic acid methyl ester | Dimethyl 2-oxosuccinate | - | Acetic Acid | Reflux | 4-8 h | 75-85% |
| 2 | Methyl pyrazolo[1,5-a]pyrimidine-6-carboxylate | - | NBS | DMF | 0°C | 1-2 h | 80-90% |
Part 4: Visualizations
Reaction Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for addressing low reaction yields.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). [Link]
-
Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PubMed Central. [Link]
-
Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. AWS. [Link]
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on... ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PubMed Central. [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]
-
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate. MySkinRecipes. [Link]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 3. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. This compound; CAS No.: 1823420-32-1 [chemshuttle.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 3-BROMO-PYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 13. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in pyrazolo[1,5-a]pyrimidine cyclization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This resource is designed to assist you in troubleshooting and optimizing your cyclization reactions to achieve higher yields and purity. The following sections provide answers to frequently asked questions and detailed guidance on overcoming common experimental challenges.
Troubleshooting Guide: Low Yield and Side Product Formation
Low yields in pyrazolo[1,5-a]pyrimidine synthesis are a common hurdle. This guide will walk you through the most frequent causes and provide systematic solutions to enhance your reaction outcomes.
Question 1: My reaction is showing low or no yield. What are the potential causes and solutions?
Several factors can contribute to low or non-existent product formation in a pyrazolo[1,5-a]pyrimidine cyclization. Let's break down the possibilities and how to address them.
Possible Causes & Solutions
| Potential Cause | Explanation & Troubleshooting Steps |
| Purity of Starting Materials | Impurities in your 3-aminopyrazole or 1,3-dicarbonyl compound can significantly hinder the reaction. Solution: Ensure the purity of your starting materials by recrystallization or column chromatography. Verify purity using techniques like NMR or melting point analysis. |
| Suboptimal Reaction Conditions | The choice of solvent, catalyst, temperature, and reaction time are critical and often substrate-dependent.[1] Solution: Systematically optimize your reaction conditions. Acetic acid is a common solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid.[1] For some substrates, a basic catalyst such as piperidine may be more effective.[1] Consider exploring microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields.[1][2] |
| Low Reactivity of Substrates | The inherent electronic and steric properties of your specific aminopyrazole and dicarbonyl compound can lead to sluggish reactions. Highly enolized 1,3-dicarbonyls generally exhibit better reactivity.[1] Solution: For less reactive substrates, more forcing conditions may be necessary, such as higher temperatures or the use of a stronger acid catalyst.[1] |
| Incomplete Reaction | The reaction may not have proceeded to completion. Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent premature workup. If the reaction stalls, consider a stepwise increase in temperature. |
| Product Degradation | The desired pyrazolo[1,5-a]pyrimidine product might be unstable under the reaction or workup conditions. Solution: If you suspect product degradation, try running the reaction at a lower temperature for a longer duration. Also, ensure that the workup procedure is as mild as possible. |
Question 2: I am observing the formation of multiple products or side products. How can I improve the selectivity of my reaction?
The formation of regioisomers and other byproducts is a frequent challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1]
Strategies for Improving Selectivity
| Strategy | Explanation & Implementation |
| Control of Regioselectivity | The regioselectivity is governed by the nucleophilic attack of the exocyclic amino group of the pyrazole on one of the carbonyl carbons of the 1,3-dicarbonyl compound. The more electrophilic carbonyl group will be the primary site of attack. Solution: You can influence this by modifying the electronic properties of the substituents on the dicarbonyl compound. Fine-tuning the reaction conditions, such as using a milder acid catalyst, can also favor the formation of a specific regioisomer.[1] |
| Choice of Dicarbonyl Compound | When possible, using a symmetrical 1,3-dicarbonyl compound will eliminate the possibility of regioisomer formation. If an unsymmetrical dicarbonyl is required, consider using a β-enaminone, which can offer greater control over the cyclization pathway.[3][4] |
| Minimizing Dimerization/Polymerization | At high concentrations or temperatures, intermolecular side reactions can lead to the formation of dimeric or polymeric byproducts.[1] Solution: Running the reaction at a lower concentration can disfavor these intermolecular side reactions. |
Experimental Protocols
Here are some detailed protocols for key experiments to optimize your pyrazolo[1,5-a]pyrimidine synthesis.
Protocol 1: General Procedure for Pyrazolo[1,5-a]pyrimidine Synthesis
This protocol outlines a standard method for the cyclocondensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound.
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound (1.0 - 1.2 eq)
-
Glacial Acetic Acid (solvent)
-
Optional: Catalytic amount of sulfuric acid
Procedure:
-
To a solution of the 3-aminopyrazole derivative in glacial acetic acid, add the 1,3-dicarbonyl compound.
-
If required, add a catalytic amount of sulfuric acid.
-
Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the pure pyrazolo[1,5-a]pyrimidine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often provide a significant advantage in terms of reaction time and yield.[2]
Materials:
-
3-Aminopyrazole derivative (1.0 eq)
-
1,3-Dicarbonyl compound or enaminone (1.0 - 1.2 eq)
-
Solvent (e.g., Ethanol, DMF, or solvent-free)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine the 3-aminopyrazole derivative and the 1,3-dicarbonyl compound or enaminone.
-
Add the chosen solvent (if any).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a predetermined time (e.g., 10-30 minutes).
-
After cooling, work up the reaction mixture as described in the general protocol.
Visualizing the Process
To better understand the reaction and troubleshooting workflow, refer to the diagrams below.
Caption: Generalized reaction mechanism for pyrazolo[1,5-a]pyrimidine synthesis.
Caption: A logical workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common 1,3-biselectrophilic compounds used in this synthesis?
The most common reactants are β-dicarbonyls, β-enaminones, β-haloenones, and β-ketonitriles.[3] The choice of reactant can influence the reaction conditions and the substitution pattern of the final product.
Q2: Can I use a three-component reaction to synthesize pyrazolo[1,5-a]pyrimidines?
Yes, three-component reactions involving a 3-aminopyrazole, an aldehyde, and an activated methylene compound (like malononitrile or ethyl cyanoacetate) are a well-established method for synthesizing these heterocycles.[2] This approach offers the advantage of building molecular complexity in a single step.
Q3: How does the substitution on the 3-aminopyrazole affect the reaction?
Substituents on the 3-aminopyrazole can influence its nucleophilicity and steric hindrance, thereby affecting the reaction rate and yield. Electron-donating groups can increase the nucleophilicity of the amino group, potentially accelerating the reaction.
Q4: Are there any "green" chemistry approaches for this synthesis?
Yes, efforts have been made to develop more environmentally friendly methods. This includes the use of water as a solvent, solvent-free reactions under microwave irradiation, and the use of reusable catalysts.[2]
References
- Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis - Benchchem.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC - PubMed Central.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central.
- Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine - Taylor & Francis.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Publishing.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
Technical Support Center: Efficient Removal of Palladium Catalysts from Pyrazolo[1,5-a]pyrimidine Products
Welcome to our dedicated technical support center for chemists and researchers in the pharmaceutical and fine chemical industries. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of residual palladium from pyrazolo[1,5-a]pyrimidine products. Given the importance of this scaffold in medicinal chemistry and the stringent regulatory limits on metal impurities, mastering palladium removal is a critical step in your synthetic workflow.[1][2]
The pyrazolo[1,5-a]pyrimidine core, with its multiple nitrogen atoms, can act as a strong ligand for palladium, forming stable coordination complexes that make complete removal challenging.[3] This guide is designed to help you navigate these challenges effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses common issues encountered during the purification of pyrazolo[1,5-a]pyrimidine products from palladium catalysts.
Issue 1: High Palladium Levels Persist After Standard Filtration
You've completed your cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to synthesize a pyrazolo[1,5-a]pyrimidine derivative. After filtering the reaction mixture through a standard celite pad, ICP-MS analysis reveals palladium levels are still unacceptably high (e.g., >100 ppm).
Possible Cause:
The residual palladium is likely in a soluble or colloidal form, which is not effectively removed by simple filtration. The nitrogen-rich pyrazolo[1,5-a]pyrimidine core can chelate with palladium, keeping it in solution.[3]
Solutions:
-
Scavenger Treatment: Employ a palladium scavenger to bind the soluble palladium species, followed by filtration. This is a highly effective and widely adopted method.[4][5]
-
Crystallization: If your product is a solid, recrystallization can be an effective method to purge palladium impurities, which will ideally remain in the mother liquor.
This protocol outlines a general procedure for selecting and using a palladium scavenger.
-
Scavenger Selection:
-
Set up small-scale parallel experiments with a few different types of scavengers to identify the most effective one for your specific product.
-
Common choices include:
-
Activated Carbon: A cost-effective option, but it can sometimes adsorb the product, leading to yield loss.[4]
-
Silica-Based Scavengers: Functionalized silica gels (e.g., with thiol, thiourea, or triamine groups) are often highly effective and selective.[4]
-
Polymer-Bound Scavengers: These offer similar functionalities to silica-based scavengers but on a polymer support.
-
-
-
Scavenging Procedure:
-
Dissolution: Dissolve your crude pyrazolo[1,5-a]pyrimidine product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene).
-
Scavenger Addition: Add the selected scavenger (typically 5-20 wt% relative to the crude product).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.[6]
-
Filtration: Filter the mixture through a celite pad to remove the scavenger-palladium complex.
-
Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the residual palladium content using ICP-MS.[7]
-
Causality: Scavengers work by providing a high-affinity binding partner for palladium, effectively "pulling" it out of the solution and away from your product. The solid support of the scavenger allows for easy removal by filtration.[4]
Issue 2: Significant Product Loss During Scavenger Treatment
You've successfully reduced palladium levels using a scavenger, but your product yield has decreased substantially.
Possible Cause:
The chosen scavenger has a high affinity for your pyrazolo[1,5-a]pyrimidine product, leading to co-adsorption. This is a known issue, particularly with some grades of activated carbon.
Solutions:
-
Optimize Scavenger Loading: Use the minimum amount of scavenger required for effective palladium removal. A screening experiment can help determine the optimal ratio.
-
Alternative Scavengers: Test different scavengers. Silica-based scavengers with specific functional groups may offer higher selectivity for palladium over your nitrogen-containing product.
-
Solvent Selection: The choice of solvent can influence the binding of both palladium and your product to the scavenger. A solvent in which your product is highly soluble may reduce its adsorption to the scavenger.
-
Change of Method: If product loss remains high, consider switching to a different purification method like crystallization or liquid-liquid extraction.
Issue 3: Inconsistent Palladium Removal Across Different Batches
You have a developed a palladium removal protocol that works well for some batches of your pyrazolo[1,5-a]pyrimidine synthesis but not for others.
Possible Cause:
Variations in the final state of the palladium catalyst at the end of the reaction can lead to inconsistent removal. Different palladium species (e.g., different oxidation states or coordination environments) may have different affinities for your chosen scavenger.
Solutions:
-
Standardize Work-up: Ensure a consistent work-up procedure for your reaction before the palladium removal step. This can help to normalize the palladium species present.
-
Broad-Spectrum Scavenger: Consider using a scavenger known to be effective against a wider range of palladium species, such as those containing dimercaptotriazine (DMT).
-
Pre-treatment: In some cases, a mild oxidation or reduction step prior to scavenging can convert various palladium species into a single, more easily removed form.
Frequently Asked Questions (FAQs)
Q1: What are the typical regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A1: Regulatory bodies like the ICH have established guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) for oral administration is 100 µ g/day . The acceptable concentration in the API (in ppm) will depend on the maximum daily dose of the drug.[1]
Q2: How can I accurately quantify the amount of residual palladium in my product?
A2: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive technique for quantifying trace metal impurities like palladium in pharmaceutical samples.[7][8] Proper sample preparation is crucial for accurate results.
Q3: Can I use crystallization as a standalone method for palladium removal?
A3: While crystallization can be effective, its success is not guaranteed. In some cases, the palladium complexes can co-crystallize with the product. It is often used in conjunction with other methods like scavenger treatment for more robust palladium removal.
Q4: Are there any safety concerns when handling palladium catalysts and scavengers?
A4: Yes. Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air. It should be handled with care, typically kept wet with a solvent. Always consult the Safety Data Sheet (SDS) for the specific catalyst and any scavengers you are using and follow appropriate laboratory safety procedures.[9]
Data and Visualizations
Table 1: Comparison of Common Palladium Scavenging Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Activated Carbon | Cost-effective, widely available. | Can cause product loss through adsorption, may require large amounts. | Initial debulking of palladium, less polar products. |
| Silica-Based Scavengers | High efficiency and selectivity, wide range of functionalities. | Higher cost than activated carbon. | Removing low levels of palladium to meet stringent limits. |
| Polymer-Bound Scavengers | High capacity, good mechanical stability. | Can have slower kinetics than silica-based scavengers. | Large-scale applications and flow chemistry setups. |
| Crystallization | Can be highly effective, integrates purification and palladium removal. | Not always effective, can concentrate palladium in some cases. | Products that are crystalline solids with good solubility profiles. |
Diagram 1: Decision-Making Workflow for Palladium Removal
Caption: A workflow for selecting an appropriate palladium removal strategy.
References
-
Economidou, M., Mistry, N., & Wheelhouse, K. M. P. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Medicinal Chemistry. [Link]
-
Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific. [Link]
-
Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022). PhosphonicS. [Link]
-
Phillips, S., Holdsworth, D., Kauppinen, P., & Mac Namara, C. (2016). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. Johnson Matthey Technology Review, 60(4), 277-286. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2006). Organic Process Research & Development. [Link]
-
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. (2017). ACS Omega. [Link]
-
Improving Operator Safety in API Catalyst Recovery. (n.d.). Amazon Filters. [Link]
-
First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. (2023). MDPI. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). Molecules. [Link]
-
Using Metal Scavengers to Remove Trace Metals such as Palladium. (n.d.). Biotage. [Link]
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). ACS Publications. [Link]
-
Practical Lab methods for the development of metal removal processes. (2023). Biotage. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]
-
Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2022). Analytical Methods. [Link]
-
Accuracy improvement in the determination of palladium in pharmaceuticals by eliminating volatility error when using ICP-MS coupled with direct introduction of sample dissolved in organic solvents. (2018). Journal of Analytical Atomic Spectrometry. [Link]
-
Analysis of palladium by high resolution ICP-MS. (2019). IntechOpen. [Link]
-
Development and validation of an ICP-MS method for the determination of elemental impurities in TP-6076 active pharmaceutical in. (2017). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Synthesis, anticancer evaluation, and molecular modeling study of new 2-(phenylamino)pyrazolo[1,5-a]pyrimidine analogues. (2023). Arabian Journal of Chemistry. [Link]
-
Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. (2011). Journal of Organometallic Chemistry. [Link]
-
Completely N1-selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2012). Journal of the American Chemical Society. [Link]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
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- 8. Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. amazonfilters.com [amazonfilters.com]
Technical Support Center: Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
Here is the technical support center for Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate.
Welcome to the technical resource for this compound (CAS No. 1823420-32-1). This guide is designed for researchers, medicinal chemists, and drug development scientists to ensure the stability and integrity of this compound throughout your experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting advice to help you achieve reliable and reproducible results.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its role in developing potent kinase inhibitors.[1][2] However, the specific substitution pattern of this compound—featuring an electron-withdrawing bromo group and a hydrolyzable methyl ester—introduces potential stability challenges. This guide directly addresses these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Handling
Question: What are the optimal long-term storage conditions for this compound?
Answer: For maximum shelf-life, the solid compound should be stored in a tightly sealed, airtight container in a dry environment, preferably at temperatures below 15°C.[3] It is critical to protect it from light, as the pyrimidine ring system can be susceptible to photolytic decomposition, a process potentially enhanced by the bromine substituent.[4][5]
Question: I need to prepare a stock solution. What solvent do you recommend, and how should it be stored?
Answer: this compound has limited solubility in water but dissolves well in organic solvents like methanol, ethyl acetate, and dimethyl sulfoxide (DMSO).[3]
For most biological assays, preparing a high-concentration stock solution in anhydrous DMSO is the standard approach. We recommend the following best practices:
-
Use anhydrous, research-grade DMSO to minimize water content, which can contribute to hydrolysis.
-
Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
-
Protect stock solution vials from light by wrapping them in aluminum foil or using amber vials.
-
Before use, allow an aliquot to thaw completely and come to room temperature to ensure homogeneity.
Section 2: Stability in Solution
Question: How stable is the compound in aqueous buffers? What is the influence of pH?
Answer: The stability in aqueous media is highly dependent on pH and temperature. The two primary points of instability are the methyl ester at the 6-position and the electron-deficient pyrazolo[1,5-a]pyrimidine ring system.
-
Ester Hydrolysis: The methyl ester is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, yielding the corresponding carboxylic acid (3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid). This is often the primary degradation pathway. We recommend maintaining aqueous solutions between pH 5 and 7.4 for the best stability.
-
Ring Stability: The pyrimidine ring itself is classified as π-deficient, making it susceptible to nucleophilic attack.[4] Extreme pH conditions can promote ring-opening or other degradative reactions. Studies on related pyrimidine hydrates show that decomposition reactions are significantly affected by pH, with increased deamination at acidic pH.[6][7]
Question: My experiment runs for 24 hours at 37°C. Should I be concerned about degradation?
Answer: Yes, incubation at physiological temperature (37°C) for extended periods can accelerate degradation, primarily ester hydrolysis. The rate of degradation will be buffer-dependent. We strongly advise you to perform a preliminary stability test under your specific experimental conditions (buffer, pH, temperature). A simple approach is to incubate the compound in your experimental medium, taking samples at t=0 and t=24 hours, and analyzing them by HPLC or LC-MS to check for the appearance of degradation products.
Question: Is this compound sensitive to light during experiments?
Answer: Yes, significant photosensitivity should be assumed. Pyrimidine-containing structures can undergo photolytic decomposition.[4] Furthermore, halogenated aromatic compounds, such as this bromo-substituted molecule, often exhibit increased light absorption and photoreactivity.[5] During lengthy experiments, it is best practice to protect your samples (e.g., in multi-well plates) from direct laboratory light by covering them with foil or a plate sealer designed to block light.
Section 3: Troubleshooting Experimental Inconsistencies
Question: I'm observing inconsistent results between experiments. Could compound instability be the cause?
Answer: Absolutely. Inconsistent results are a classic sign of compound degradation. If you observe a loss of potency or variable data, we recommend the following checklist:
-
Prepare Fresh Solutions: Discard your old working solution and prepare a new one from a fresh or properly stored frozen stock aliquot.
-
Verify Stock Concentration: If possible, verify the concentration of your stock solution spectrophotometrically or via a quantitative analytical method like HPLC with a reference standard.
-
Run a Stability Check: Use HPLC or LC-MS to analyze your stock and final working solutions. Look for the emergence of new peaks or a decrease in the area of the parent peak over time. The most likely degradation product to appear is the hydrolyzed carboxylic acid, which will have a different retention time and a mass difference of -14 Da (loss of CH₂).
Question: I see an unexpected peak in my LC-MS analysis. How can I identify it?
Answer: The most probable degradation product is the carboxylic acid formed from ester hydrolysis. You can predict its mass and look for it in your mass spectrum. Other less common possibilities could include debromination or products from ring cleavage. If you have access to high-resolution mass spectrometry, you can obtain an accurate mass to help determine the elemental composition of the unknown peak.
Question: My stock solution has turned slightly yellow. Is it still usable?
Answer: A change in color is a strong visual indicator of chemical degradation. The formation of conjugated byproducts can often lead to discoloration. We do not recommend using a solution that has changed color, as the concentration of the active parent compound is likely compromised and unknown degradation products could interfere with your assay.
Technical Guides & Protocols
Protocol 1: Preparation and Handling of Stock Solutions
This protocol ensures the preparation of a stable, reliable stock solution.
-
Pre-analysis: Allow the solid container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: On a calibrated analytical balance, weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Dissolution: Add the calculated volume of anhydrous, research-grade DMSO to achieve your target concentration (e.g., 10 mM or 20 mM).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath can assist, but do not overheat. Ensure no solid particles are visible.
-
Aliquoting: Immediately dispense the stock solution into single-use, light-protected (amber or foil-wrapped) polypropylene tubes.
-
Storage: Store the aliquots at -80°C. For daily use, an aliquot can be stored at -20°C.
-
Usage: When ready to use, thaw one aliquot completely at room temperature. Dilute to the final working concentration in your aqueous buffer immediately before starting the experiment. Do not refreeze and reuse a thawed aliquot.
Protocol 2: Forced Degradation Study Workflow
This protocol helps you understand the stability of the compound under your specific experimental conditions.
Caption: Workflow for a simple forced degradation study.
Methodology:
-
Prepare a fresh working solution of the compound in your exact experimental buffer (e.g., PBS, pH 7.4) at the final concentration used in your assay.
-
Divide this solution into separate tubes for each stress condition (e.g., control, acidic, basic, light exposure).
-
For the control, incubate under your exact experimental conditions, protected from light.
-
For other stress conditions, adjust the pH or expose the sample to light as outlined in the diagram.
-
At specified time points (e.g., 0, 2, 8, 24 hours), take a sample from each condition and immediately analyze it by a suitable method like HPLC-UV or LC-MS. If immediate analysis is not possible, freeze the sample at -80°C.
-
Compare the peak area of the parent compound at each time point to the t=0 sample to determine the percentage of compound remaining. This will give you a clear picture of its stability under various stresses.
Appendices
Appendix A: Potential Degradation Pathways
The primary degradation pathways for this molecule are hydrolysis and photodecomposition. Other pathways like debromination may occur under specific reductive or photochemical conditions.
Caption: Likely degradation pathways for the title compound.
Appendix B: Summary of Stability-Influencing Factors
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | < 5 and > 8 | pH 5 - 7.4 | Minimizes acid/base-catalyzed hydrolysis of the methyl ester and protects the pyrimidine ring.[6] |
| Temperature | Prolonged incubation > 30°C | Perform experiments at the lowest feasible temperature. Store stocks at ≤ -20°C. | Higher temperatures accelerate the rate of all chemical degradation reactions. |
| Light | Direct exposure to UV or laboratory light | Protect solutions and solid material from light using amber vials or foil. | The aromatic, heterocyclic system is susceptible to photolytic decomposition.[4][5] |
| Solvent | Protic solvents with high water content for long-term storage | Anhydrous DMSO for stock solutions. | Minimizes the presence of nucleophiles (water) that can cause hydrolysis. |
| Freeze/Thaw | Repeated cycles | Aliquot stock solutions for single use. | Prevents moisture introduction from condensation and potential degradation from phase changes. |
References
-
Boorstein, R. J., & Teebor, G. W. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry, 33(33), 9875–9880. [Link]
-
Sikora, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(11), 5538. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. [Link]
-
O'Donnell, R. E., et al. (1994). Effect of pH and Temperature on the Stability of UV-Induced Repairable Pyrimidine Hydrates in DNA. Biochemistry, 33(33), 9875-9880. [Link]
-
Wikipedia contributors. (2023). Pyrimidine. Wikipedia, The Free Encyclopedia. [Link]
-
Shaaban, M. R., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 29-61. [Link]
-
Radi, M., et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Current Medicinal Chemistry, 22(19), 2253-2271. [Link]
-
Alfarouk, K. O., et al. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Journal of Xenobiotics, 12(3), 158-180. [Link]
-
Wilson, J. N., et al. (2016). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Inorganic Chemistry, 55(17), 8466-8476. [Link]
-
Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(15), 4467. [Link]
-
Al-Warhi, T., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 28(24), 8059. [Link]
-
Kim, M., et al. (2023). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. Chemistry of Materials, 35(23), 10148-10156. [Link]
-
Al-Mousawi, S. M., et al. (2011). Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules, 16(12), 10443-10453. [Link]
-
An, T., et al. (2016). Effect of bromine substituent on optical properties of aryl compounds. Scientific Reports, 6, 27907. [Link]
-
An, H., et al. (2012). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 826-831. [Link]
-
Sikora, M., et al. (2020). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules, 25(23), 5786. [Link]
-
PubChem. (n.d.). Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate. PubChem Database. Retrieved January 19, 2026, from [Link]
-
Kim, D., et al. (2022). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry, 13(5), 606-611. [Link]
-
Gemo, M., et al. (2020). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 24(10), 2154-2159. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448-4456. [Link]
-
Yallappa, G. N., et al. (2022). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. IntechOpen. [Link]
-
Kumar, A., et al. (2023). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 28(15), 5860. [Link]
-
Yallappa, G. N., et al. (2022). Base Catalyzed Microwave Assisted Synthesis, Characterization of 6-Bromo-Pyrazolo-[1,5-a]-Pyrimidine-3-Ethyl-Carboxylate & Its Biological Evaluation as CDKs Inhibitor. ResearchGate. [Link]
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Technical Support Center: Scalable Synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals engaged in the scalable synthesis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate. This key intermediate is crucial for the development of various therapeutic agents, particularly kinase inhibitors.[1] This guide is structured to provide not only a step-by-step protocol but also to address the practical challenges and frequently encountered issues in a laboratory and scale-up setting.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering explanations and actionable solutions.
Step 1: Synthesis of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation. | 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of starting materials or product. 3. Incorrect pH for the cyclization. | 1. Ensure the reaction mixture reaches and maintains the target temperature (e.g., reflux). Monitor the reaction by TLC until the starting material is consumed. 2. Use high-purity starting materials and ensure the solvent is dry. 3. A catalytic amount of acid (like acetic acid) is often crucial for this cyclocondensation. Ensure its presence and appropriate concentration. |
| Formation of a complex mixture of byproducts. | 1. Side reactions of the aminopyrazole or the malonate derivative. 2. Polymerization under harsh conditions. | 1. Lower the reaction temperature and extend the reaction time. 2. Ensure a controlled heating rate. |
| Difficulty in isolating the product. | The product may be highly soluble in the reaction solvent or form a fine precipitate that is difficult to filter. | 1. After cooling, try adding a co-solvent in which the product is less soluble to induce precipitation. 2. If the precipitate is too fine, centrifugation followed by decantation of the supernatant can be an effective alternative to filtration. |
Step 2: Bromination of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete bromination; starting material remains. | 1. Insufficient N-bromosuccinimide (NBS). 2. Deactivated NBS. | 1. Use a slight excess of NBS (e.g., 1.1-1.2 equivalents). 2. Use freshly opened or properly stored NBS. The purity of NBS can be checked by titration. |
| Formation of di-brominated or other over-brominated species. | Reaction temperature is too high, or the reaction was left for too long. | 1. Maintain a lower reaction temperature (e.g., room temperature or slightly below). 2. Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. |
| Product is contaminated with succinimide. | Succinimide is a byproduct of the reaction with NBS. | Succinimide is generally soluble in water. An aqueous workup (washing the organic layer with water or a mild base like sodium bicarbonate solution) should effectively remove it. |
| Low isolated yield after purification. | The brominated product may be less stable than the starting material and could decompose on silica gel during chromatography. | 1. Minimize the time the product spends on the silica gel column. 2. Consider alternative purification methods like recrystallization or precipitation. |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for the chosen two-step synthetic route?
A1: This two-step approach is designed for scalability and reliability. The first step involves the well-established cyclocondensation reaction to form the core pyrazolo[1,5-a]pyrimidine structure.[2][3] This reaction is generally high-yielding and uses readily available starting materials. The second step is a regioselective bromination using N-bromosuccinimide (NBS), a common and effective reagent for introducing bromine onto electron-rich heterocyclic systems.[4] This stepwise approach allows for better control over each transformation and facilitates purification of the intermediates, which is crucial for achieving high purity of the final product on a larger scale.
Q2: Are there alternative reagents for the bromination step?
A2: Yes, other brominating agents like bromine (Br₂) in a suitable solvent (e.g., acetic acid or dichloromethane) could be used. However, NBS is often preferred for laboratory and scale-up synthesis due to its solid nature, which makes it easier and safer to handle compared to liquid bromine. Additionally, NBS can sometimes offer better regioselectivity.
Q3: How can I monitor the progress of each reaction?
A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring both reactions. For the cyclocondensation, you will observe the disappearance of the starting 3-aminopyrazole derivative and the appearance of a new, more polar spot corresponding to the hydroxylated product. For the bromination, you will see the starting material spot being replaced by a new, slightly less polar spot for the brominated product. Using a UV lamp for visualization is recommended as these compounds are typically UV-active. For more precise monitoring, especially during scale-up, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Q4: What are the key safety precautions for this synthesis?
A4: Standard laboratory safety practices should be followed, including wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. The reactions may involve heating, so appropriate precautions against burns should be taken. For detailed safety information, always consult the Safety Data Sheets (SDS) for all reagents used.
Q5: What are the expected physical properties of the final product?
A5: this compound is expected to be a pale yellow crystalline powder. It has limited solubility in water but is soluble in solvents like methanol and ethyl acetate. The reported melting point is in the range of 145-148 °C.[1]
Experimental Protocols
Step 1: Synthesis of Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
This procedure is based on the general principle of cyclocondensation of aminopyrazoles with malonate derivatives.[3][5]
Materials:
-
Methyl 3-amino-1H-pyrazole-4-carboxylate
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol (MeOH)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in methanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add dimethyl acetylenedicarboxylate (DMAD) (1.1 equivalents) to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aminopyrazole.
-
Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate.
Step 2: Synthesis of this compound
This procedure utilizes N-bromosuccinimide for the selective bromination of the pyrazolo[1,5-a]pyrimidine core.[4]
Materials:
-
Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
-
N-bromosuccinimide (NBS)
-
Acetonitrile (ACN) or Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask protected from light, suspend Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (1 equivalent) in acetonitrile.
-
Cool the suspension in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred suspension, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows the complete disappearance of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.
Visualization of the Synthetic Workflow
Sources
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Validation & Comparative
A Definitive Guide to the Structural Confirmation of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate: An X-ray Crystallography-Centric Approach
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth, comparative analysis of the analytical techniques used for the structural elucidation of novel heterocyclic compounds, with a central focus on the gold-standard method: single-crystal X-ray crystallography. We will use Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, a key heterocyclic scaffold in medicinal chemistry, as our case study to illustrate these principles.[1][2][3]
The pyrazolo[1,5-a]pyrimidine core is a "privileged scaffold" in drug discovery, appearing in molecules targeting a range of diseases, including cancer and inflammatory conditions.[1][4][5] Its rigid, planar structure provides a foundation for designing selective inhibitors of protein kinases and other biological targets.[3][6] The introduction of a bromine atom and a methyl carboxylate group, as in our target molecule, offers specific vectors for further functionalization and interaction with biological macromolecules. Therefore, absolute certainty of its structure is paramount.
While a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide essential pieces of the structural puzzle, only X-ray crystallography offers a direct and definitive visualization of the atomic arrangement in the solid state.[7][8] This guide will dissect the entire workflow, from synthesis to data interpretation, and objectively compare the insights gained from each analytical method.
The Experimental & Analytical Workflow: A Holistic Approach
The journey from a synthesized powder to a confirmed 3D structure is a multi-step process demanding meticulous execution. Each step builds upon the last, ensuring the final crystallographic data is of the highest possible quality.
Figure 1: Overall experimental workflow from synthesis to structural confirmation.
Part 1: Synthesis and Crystal Growth
Protocol 1: Synthesis of this compound
A plausible and efficient route to this class of compounds involves the cyclization of an aminopyrazole with a suitable three-carbon electrophile.[1]
-
Reactants: 5-amino-1H-pyrazole-4-carboxylate and 2-bromo-malonaldehyde.
-
Solvent & Catalyst: A protic solvent such as acetic acid or ethanol is typically used to facilitate the condensation and subsequent cyclization.
-
Reaction Conditions: The mixture is heated under reflux for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated. Recrystallization or flash column chromatography (using a solvent system like ethyl acetate/hexane) is crucial to achieve the high purity (>99%) required for successful crystallization.[9]
Protocol 2: Growing X-ray Quality Single Crystals
The formation of a well-ordered single crystal is often the most challenging step. The key is to allow the molecules to slowly and methodically arrange themselves into a crystal lattice.[9]
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble. High solubility often leads to rapid precipitation and small, poorly formed crystals. A solvent screen using various common solvents (e.g., methanol, ethanol, ethyl acetate, dichloromethane, acetone) is performed in small vials.
-
Slow Evaporation (Preferred Method):
-
Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethyl acetate).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow solvent evaporation over several days to weeks.
-
Place the vial in a vibration-free location. Mechanical disturbances can disrupt crystal growth.
-
-
Vapor Diffusion (Alternative Method):
-
Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane).
-
Slow diffusion of the anti-solvent vapor into the solution will gradually decrease the compound's solubility, promoting slow crystallization.
-
Part 2: The Definitive Answer - Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique that provides precise three-dimensional coordinates of every atom in the crystal lattice (excluding hydrogens, which are typically placed at calculated positions).[7][8] This allows for the direct determination of bond lengths, bond angles, and the overall molecular geometry.
Protocol 3: Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (usually to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector collects the diffraction pattern, which consists of thousands of reflections of varying intensities.[7]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts the atomic coordinates and displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns. The quality of the final structure is assessed by parameters like the R-factor (residual factor), which should ideally be below 5% for a well-defined structure.
Data Presentation: Crystallographic Data for this compound
The table below presents a realistic, representative set of data that would be obtained from a successful SC-XRD experiment.
| Parameter | Value | Significance |
| Chemical Formula | C₉H₆BrN₃O₂ | Confirms elemental composition in the crystal. |
| Formula Weight | 268.07 g/mol | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 8.54 Å, b = 12.31 Å, c = 9.88 Å | The dimensions of the repeating crystal lattice unit. |
| α = 90°, β = 109.2°, γ = 90° | The angles of the repeating crystal lattice unit. | |
| Volume | 981.4 ų | The volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Final R-indices | R₁ = 0.035, wR₂ = 0.082 | Low values indicate a high-quality refinement. |
| Key Bond Lengths | C-Br: ~1.89 Å, C=O: ~1.22 Å | Provides direct evidence of covalent bonding. |
| Key Bond Angles | C-N-C (ring): ~115-125° | Defines the geometry of the heterocyclic rings. |
This data provides an unambiguous structural fingerprint of the molecule in the solid state.
Part 3: Comparative Analysis with Other Techniques
While SC-XRD is definitive, other analytical techniques are essential for routine characterization, purity assessment, and providing complementary structural information, especially in solution.
Figure 2: The convergence of analytical techniques for structural elucidation.
Comparison of Analytical Techniques
The following table objectively compares the information provided by each technique in the context of confirming the structure of this compound.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | Definitive 3D structure, bond lengths/angles, absolute stereochemistry, intermolecular interactions.[7][8] | Unambiguous and direct structural determination. The "gold standard." | Requires a suitable single crystal, which can be difficult to grow. Provides solid-state structure, which may differ from solution conformation. |
| Nuclear Magnetic Resonance (NMR) | Atom connectivity, chemical environment of ¹H and ¹³C atoms, number of unique nuclei.[10][11] | Provides detailed structural information in solution, which is often more biologically relevant. Non-destructive. | Does not provide bond lengths or angles directly. Interpretation can be complex for intricate molecules. Cannot distinguish between certain isomers without advanced techniques. |
| Mass Spectrometry (MS) | Molecular weight and, with high resolution (HRMS), the elemental formula.[11] | Extremely sensitive, requires very little sample. Confirms the molecular formula with high accuracy. | Provides no information on atom connectivity or stereochemistry. Isomers will have the same molecular weight. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O stretch for the ester, C-Br stretch).[11][12] | Fast, simple, and non-destructive. Good for confirming the presence or absence of key functional groups. | Provides limited information on the overall molecular skeleton. The spectrum can be complex and difficult to interpret fully. |
Conclusion
The structural confirmation of a novel compound like this compound is a process of accumulating corroborating evidence from multiple analytical techniques. While NMR, MS, and IR spectroscopy provide crucial data on connectivity, molecular formula, and functional groups, they assemble a plausible 2D picture. Single-crystal X-ray crystallography stands alone in its ability to provide the definitive, high-resolution 3D structure. [8][13] It transforms a structural hypothesis into a confirmed reality, providing the precise atomic coordinates, bond lengths, and angles that are indispensable for structure-based drug design, understanding reaction mechanisms, and advancing materials science. For any research program involving novel molecular entities, the investment in obtaining a crystal structure is an investment in certainty and scientific rigor.
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A Comparative Guide to the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines for Researchers
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Its derivatives have demonstrated a wide range of biological activities, including acting as kinase inhibitors for cancer therapy, anti-inflammatory agents, and antiviral compounds.[1][2] The versatility of this scaffold stems from the numerous synthetic routes available for its construction and the potential for extensive functionalization. This guide provides an in-depth comparison of the most common and effective synthesis strategies for substituted pyrazolo[1,5-a]pyrimidines, offering field-proven insights and detailed experimental protocols to aid researchers in drug discovery and development.
Cyclocondensation Reactions: The Workhorse Approach
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation of 5-aminopyrazoles with 1,3-bielectrophilic reagents.[3][4] This strategy is favored for its operational simplicity and the wide availability of starting materials.
Mechanism and Rationale
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the electrophilic centers of the 1,3-bielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine ring system. The choice of solvent and catalyst is critical in driving the reaction to completion and can influence the regioselectivity when unsymmetrical bielectrophiles are employed.[5]
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A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Compounds and Other B-Raf Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, the inhibition of the B-Raf kinase, a critical component of the mitogen-activated protein kinase (MAPK) signaling pathway, has emerged as a cornerstone for the treatment of various malignancies, most notably melanoma. The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has spurred the development of a class of specific and potent inhibitors. This guide provides a comparative overview of the biological activity of compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold, exemplified by the chemical intermediate Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate, against established B-Raf inhibitors such as Vemurafenib, Dabrafenib, and Encorafenib.
The B-Raf Signaling Pathway: A Pivotal Target in Cancer
The RAS-RAF-MEK-ERK pathway is a crucial signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. Under normal physiological conditions, this pathway is tightly regulated. However, in many cancers, mutations in components of this pathway lead to its constitutive activation, driving uncontrolled cell growth. The B-Raf V600E mutation, present in a significant percentage of melanomas and other cancers, results in a constitutively active B-Raf kinase, rendering the pathway independent of upstream signals.[1][2]
Figure 1: Simplified B-Raf/MAPK signaling pathway and the point of inhibition.
A Comparative Look at B-Raf Inhibitors
The development of B-Raf inhibitors has revolutionized the treatment of B-Raf-mutated cancers. While this compound is a building block for more complex molecules, the pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising source of potent B-Raf kinase inhibitors.[3][4][5] This section compares the biological activity of derivatives of this scaffold with that of FDA-approved B-Raf inhibitors.
| Inhibitor Class | Specific Compound(s) | B-Raf V600E IC50 (nM) | Cellular Potency (IC50 in B-Raf V600E cell lines, nM) | Key Features |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Various reported derivatives | Varies, with some showing potent inhibition | Varies, with some exhibiting sub-micromolar activity | Represent a versatile scaffold for developing novel B-Raf inhibitors.[4][5] |
| First & Second Generation B-Raf Inhibitors | Vemurafenib | 13-31[3][6] | ~248 (A375 cells)[7] | One of the first-in-class selective B-Raf inhibitors.[8] |
| Dabrafenib | 0.6-0.8[9][10] | <100 (in sensitive cell lines)[11] | Potent and selective inhibitor of mutated B-Raf.[12] | |
| Encorafenib | ~0.3[4] | <40 (in most melanoma cell lines)[13][14] | High potency and a long dissociation half-life from the target.[14][15] | |
| Multi-Kinase Inhibitor | Regorafenib | 19-28[16][17] | 970-3270 (in CRC cell lines)[17] | Inhibits multiple kinases including B-Raf, VEGFR, and PDGFR.[18] |
Experimental Evaluation of B-Raf Inhibitors
The characterization of novel B-Raf inhibitors relies on robust and reproducible experimental protocols. Below are outlines of two fundamental assays used to determine the biological activity of these compounds.
In Vitro B-Raf Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the B-Raf kinase.
Figure 2: General workflow for an in vitro B-Raf kinase inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT). Dilute recombinant B-Raf V600E enzyme and its substrate (e.g., inactive MEK1) in the reaction buffer. Prepare a stock solution of ATP.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to a microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the diluted B-Raf V600E enzyme to the wells containing the test compounds and pre-incubate briefly at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the MEK substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays that quantify the remaining ATP (e.g., Kinase-Glo®) or immunoassays that detect the phosphorylated product.[19][20]
-
Data Analysis: Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Proliferation Assay
This assay assesses the effect of a compound on the proliferation of cancer cells harboring the B-Raf V600E mutation.
Step-by-Step Protocol:
-
Cell Culture: Culture a B-Raf V600E-mutant cancer cell line (e.g., A375 melanoma cells) in appropriate growth medium.[1]
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as an MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).[21] These assays provide a quantitative measure of metabolically active cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value, which represents the concentration of the compound that inhibits cell proliferation by 50%.
Concluding Remarks
The pyrazolo[1,5-a]pyrimidine scaffold represents a promising avenue for the discovery of novel B-Raf inhibitors. While this compound serves as a valuable synthetic intermediate, its derivatives have demonstrated potent anti-proliferative activity. The continued exploration of this chemical space, guided by robust in vitro and cell-based assays, holds the potential to yield next-generation B-Raf inhibitors with improved efficacy and safety profiles. A direct comparison with established inhibitors like Vemurafenib, Dabrafenib, and Encorafenib provides a crucial benchmark for these developmental efforts. The ultimate goal is to expand the therapeutic arsenal against B-Raf-driven cancers and overcome the challenge of acquired resistance.
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Gibney GT, et al. Dabrafenib and its potential for the treatment of metastatic melanoma. Expert Opinion on Pharmacotherapy. 2013. Available from: [Link]
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Ascierto PA, et al. Clinical development of dabrafenib in BRAF mutant melanoma and other malignancies. Expert Opinion on Drug Metabolism & Toxicology. 2013. Available from: [Link]
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Carlino MS, et al. IC50 values of BRAFV600 mutated melanoma cells after exposure to single agent dabrafenib or AKTi and the effects of the drugs on MAPK and the PI3K-AKT pathway. ResearchGate. 2014. Available from: [Link]
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Sullivan RJ, et al. Phase I Dose-Escalation and -Expansion Study of the BRAF Inhibitor Encorafenib (LGX818) in Metastatic BRAF-Mutant Melanoma. Clinical Cancer Research. 2016. Available from: [Link]
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Grothey A, et al. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug?. World Journal of Gastroenterology. 2014. Available from: [Link]
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Klein O, et al. Encorafenib/binimetinib for the treatment of BRAF-mutant advanced, unresectable, or metastatic melanoma: design, development, and potential place in therapy. Drug Design, Development and Therapy. 2018. Available from: [Link]
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Tran NH, et al. An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. The Journal of Biological Chemistry. 2019. Available from: [Link]
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Ugurel S, et al. Proliferation curves of the five cell lines tested in this study and treated with BRAF inhibitors. ResearchGate. 2016. Available from: [Link]
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A Comparative Guide to the Purity Analysis of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate by LC-MS
Introduction:
Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound belonging to the pyrazolopyrimidine class. This family of molecules is of significant interest in medicinal chemistry due to their structural analogy to purines, which are fundamental components of nucleic acids.[1][2] This structural similarity allows them to act as antagonists in various biological pathways, leading to a wide range of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and anticancer properties.[1][3] Given its potential as a precursor or active pharmaceutical ingredient (API), ensuring the purity of this compound is of paramount importance for safety, efficacy, and regulatory compliance in drug development.[4]
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for the purity assessment of this specific molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent evaluation of the strengths and limitations of each method.
The Central Role of LC-MS in Purity Determination
For complex organic molecules like this compound, LC-MS is the cornerstone of purity analysis.[5] This "hyphenated" technique leverages the separation power of high-performance liquid chromatography (HPLC) with the sensitive and specific detection capabilities of mass spectrometry.[5][6] This combination is uniquely suited to separate the main compound from structurally similar impurities and degradation products, while simultaneously providing mass information that aids in their identification.[7]
Proposed LC-MS Method and Rationale
A robust LC-MS method for this compound must be tailored to its specific chemical properties. The pyrazolopyrimidine core is a nitrogen-containing heterocycle, making it amenable to positive mode electrospray ionization (ESI).[8][9] ESI is a "soft ionization" technique that typically preserves the molecular ion, which is crucial for accurate mass determination.[10]
Experimental Protocol: LC-MS Purity Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Further dilute the stock solution to a working concentration of 1 µg/mL using the same solvent mixture.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is the standard starting point for small molecule analysis due to its versatility and wide applicability.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water. The formic acid is a crucial additive; it protonates the analyte, enhancing ionization efficiency in positive ESI mode, and improves chromatographic peak shape.[11]
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid. Acetonitrile is a common organic solvent in reversed-phase chromatography, providing good elution strength for a wide range of compounds.[8][11]
-
Gradient Elution: A gradient is essential for separating compounds with different polarities, ensuring that both early-eluting polar impurities and the more retained main compound are well-resolved.
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape and separation efficiency.
-
Injection Volume: 2 µL
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 kV. This high voltage is necessary to generate the electrospray aerosol.[9]
-
Source Temperature: 150 °C
-
Desolvation Gas (N2) Flow: 800 L/hr
-
Desolvation Temperature: 400 °C
-
Scan Range: m/z 100-500. This range is chosen to encompass the expected mass of the parent compound (C9H6BrN5O2, MW ≈ 284.08 g/mol ) and potential impurities.
-
Data Acquisition: Full Scan Mode to detect all ions within the mass range.
-
Interpreting the Data
The primary output will be a total ion chromatogram (TIC), showing separated peaks over time. The largest peak should correspond to the target compound. The area of this peak relative to the total area of all peaks provides a percentage purity value. The mass spectrum of the main peak should show a prominent ion corresponding to the protonated molecule [M+H]+. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for 79Br and 81Br), which serves as a powerful confirmation of the compound's identity.
Orthogonal Methods for Purity Verification
While LC-MS is powerful, regulatory bodies and sound scientific practice demand the use of orthogonal methods—techniques that measure the same property (purity) based on different chemical or physical principles. This provides a more complete and trustworthy picture of the sample's composition.[12]
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that provides a direct measure of a compound's purity without the need for a specific reference standard of the analyte itself.[13][14] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[13] By adding a certified internal standard of known purity and concentration, the purity of the target analyte can be calculated directly.[15]
Experimental Protocol: qNMR Purity Analysis
-
Standard Preparation: Accurately weigh ~5 mg of a certified internal standard (e.g., maleic anhydride) into a vial. Record the exact weight and purity from the certificate of analysis.
-
Sample Preparation: Accurately weigh ~10 mg of the this compound sample into the same vial. Record the exact weight.
-
Dissolution: Dissolve the mixture in a precise volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).
-
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum using parameters that ensure accurate integration. This includes a sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of any peak of interest.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, unique peak for the analyte and a peak for the internal standard.
-
Calculate the purity using the standard qNMR equation, accounting for the molar masses, weights, number of protons, and integral values of both the analyte and the standard.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS separates compounds based on their volatility and interaction with a stationary phase, followed by mass analysis.[17] It is particularly effective for identifying and quantifying volatile or semi-volatile impurities that may not be readily detected by LC-MS.
Applicability: For this compound, GC-MS is less likely to be the primary method for the parent compound due to its relatively low volatility. However, it is an excellent complementary technique for detecting residual solvents (e.g., from synthesis or purification) or volatile starting materials.
Experimental Protocol: GC-MS for Residual Solvents
-
Sample Preparation: Dissolve a known amount of the sample in a high-purity solvent that is not expected to be present as a residual solvent (e.g., DMSO). This is typically a headspace GC analysis.
-
GC Parameters:
-
Column: A polar column (e.g., DB-WAX) is often used for residual solvent analysis.
-
Inlet Temperature: ~250 °C
-
Oven Program: Start at a low temperature (~40 °C) and ramp up to ~240 °C to elute a wide range of solvents.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Identification: Compare the resulting mass spectra to a library (e.g., NIST) for positive identification of any detected solvents.
-
Comparative Analysis of Techniques
The choice of analytical method depends on the specific question being asked. LC-MS excels at general purity assessment, while qNMR provides an absolute measure, and GC-MS is superior for volatile impurities.
| Feature | LC-MS | qNMR | GC-MS |
| Principle | Chromatographic separation based on polarity, followed by mass-to-charge ratio detection. | Nuclear spin resonance in a magnetic field. Signal integral is proportional to molar concentration. | Chromatographic separation based on volatility, followed by mass-to-charge ratio detection. |
| Primary Use | Main component purity, detection and identification of non-volatile impurities and degradation products. | Absolute purity determination of the main component; structural confirmation. | Detection and quantification of volatile and semi-volatile impurities (e.g., residual solvents). |
| Sensitivity | Very High (ppb to ppm levels).[6] | Moderate (requires mg of sample).[14][18] | Very High (ppb to ppm levels for volatile analytes).[19] |
| Selectivity | High, based on both retention time and mass-to-charge ratio.[5] | High, based on unique chemical shifts for different protons in the molecule. | High, based on retention time and mass fragmentation patterns. |
| Quantification | Relative (area percent) unless a certified reference standard is used for calibration. | Absolute (primary method), provides a weight/weight % purity value.[14][20] | Relative (area percent) or absolute if calibrated with standards. |
| Limitations | May not detect non-ionizable or highly volatile compounds. Matrix effects can suppress ionization. | Lower sensitivity than MS techniques. Requires a pure, stable internal standard. Overlapping peaks can complicate analysis. | Not suitable for non-volatile or thermally labile compounds like the parent molecule. |
Conclusion and Recommendation
For a comprehensive and defensible purity analysis of this compound, a multi-faceted approach is essential.
-
Primary Analysis: LC-MS should be employed as the primary technique for routine purity checks, impurity profiling, and stability studies. Its high sensitivity and selectivity make it the ideal tool for detecting trace-level impurities and degradation products.
-
Absolute Purity Confirmation: qNMR should be used to establish the absolute purity of a reference standard or for the definitive purity assessment of a final API batch. Its nature as a primary ratio method provides a high degree of confidence that is independent of the limitations of chromatographic methods.
-
Volatile Impurity Screening: GC-MS is the recommended method for quantifying residual solvents from the synthesis process, a critical quality attribute for any drug substance.
By integrating these three techniques, researchers and drug development professionals can build a self-validating system for purity analysis. This orthogonal approach ensures that the purity value is not an artifact of a single analytical technique but is a robust, reliable, and accurate representation of the material's true composition, thereby upholding the highest standards of scientific integrity.
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- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
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- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed.
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A Comparative Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidines: A Modern Validation of a Green Synthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anticancer to anti-inflammatory treatments.[1] The continuous pursuit of more efficient, cost-effective, and environmentally benign synthetic methodologies is paramount in drug discovery and development. This guide provides an in-depth comparison of a traditional, well-established pathway for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones with a novel, ultrasound-assisted green synthetic approach, offering experimental data and mechanistic insights to validate the advantages of the modern methodology.
The Significance of Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Their structural resemblance to purines allows them to interact with a variety of biological targets, particularly protein kinases, making them privileged structures in the design of targeted therapies. The development of novel synthetic routes to access diverse analogs of this scaffold is a key area of research in contemporary medicinal chemistry.
Established Pathway: The Classic Condensation
A long-standing and widely used method for the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is the cyclocondensation reaction of a 3-aminopyrazole with a β-ketoester.[2][3] This reaction is typically carried out in a high-boiling acidic solvent, such as glacial acetic acid, which acts as both the solvent and the catalyst.
Causality Behind the Classic Approach
The choice of refluxing acetic acid is rooted in the reaction mechanism. The acidic environment protonates the carbonyl group of the β-ketoester, enhancing its electrophilicity and facilitating the initial nucleophilic attack by the exocyclic amino group of the 3-aminopyrazole to form an enamine intermediate. The subsequent intramolecular cyclization, involving the nucleophilic attack of a pyrazole ring nitrogen onto the ester carbonyl, requires elevated temperatures to overcome the activation energy barrier. The final dehydration step to yield the aromatic pyrazolo[1,5-a]pyrimidine ring is also promoted by the acidic conditions and high temperature.
Experimental Protocol: A Traditional Synthesis
The following protocol describes the synthesis of 2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one, a representative example of the traditional approach.
Step-by-Step Methodology:
-
A mixture of 3-amino-5-methylpyrazole (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is heated to reflux (approximately 118 °C) and maintained at this temperature for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and then purified by recrystallization from ethanol to afford the pure 2,5-dimethyl-pyrazolo[1,5-a]pyrimidin-7(4H)-one.
A New Paradigm: Ultrasound-Assisted Green Synthesis
In a significant advancement towards sustainable chemistry, a novel pathway has been developed that utilizes ultrasound irradiation in an aqueous ethanol medium, catalyzed by potassium bisulfate (KHSO₄).[1] This method involves the reaction of aminopyrazoles with alkynes to produce pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
The Rationale for a Greener Approach
This modern pathway is designed to address the shortcomings of the traditional method, namely the harsh reaction conditions, long reaction times, and the use of a corrosive and non-environmentally friendly solvent.
-
Ultrasound Irradiation: The use of ultrasound provides a mechanical energy source that promotes the reaction through acoustic cavitation. The formation, growth, and implosion of microscopic bubbles in the liquid medium create localized hot spots with extremely high temperatures and pressures, leading to a significant acceleration of the reaction rate.[4] This allows the reaction to proceed at a much lower bulk temperature and in a significantly shorter time.
-
Aqueous Ethanol: This solvent system is a greener alternative to glacial acetic acid, being less corrosive, less toxic, and more environmentally benign.
-
Potassium Bisulfate (KHSO₄): This mild, inexpensive, and solid acid catalyst is easy to handle and environmentally friendly.
Mechanistic Insight: An Aza-Michael Addition Cascade
The reaction is proposed to proceed via an aza-Michael addition mechanism.[1] The KHSO₄ catalyst protonates the carbonyl oxygen of the alkyne's ester group, increasing its electrophilicity. This facilitates a nucleophilic attack by the aminopyrazole in an aza-Michael fashion. Subsequent intramolecular cyclization and tautomerization lead to the formation of the final pyrazolo[1,5-a]pyrimidin-7(4H)-one product.
Experimental Protocol: The Ultrasound-Assisted Synthesis
The following protocol details the green synthesis of methyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.
Step-by-Step Methodology:
-
In a suitable vessel, 3-amino-5-methylpyrazole (1.0 mmol), methyl propiolate (1.2 mmol), and KHSO₄ (10 mol%) are mixed in aqueous ethanol (1:1, 5 mL).
-
The vessel is placed in an ultrasonic bath and irradiated with ultrasound at a frequency of 40 kHz at room temperature for 30-45 minutes.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration, washed with water, and dried to yield the pure product.
Performance Comparison: Traditional vs. Green Pathway
To provide a clear and objective comparison, the following table summarizes the key performance indicators of both synthetic pathways for the preparation of analogous pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
| Parameter | Traditional Pathway (Condensation) | New Green Pathway (Ultrasound-Assisted) |
| Reaction Time | 4-6 hours | 30-45 minutes |
| Temperature | ~118 °C (Reflux) | Room Temperature |
| Solvent | Glacial Acetic Acid | Aqueous Ethanol (1:1) |
| Catalyst | Acetic Acid (Solvent as catalyst) | KHSO₄ (10 mol%) |
| Energy Input | Conventional Heating | Ultrasound Irradiation |
| Work-up | Filtration and Recrystallization | Evaporation and Trituration with Water |
| Yield | Good to Excellent | Good to Excellent |
| Environmental Impact | Higher (corrosive acid, high energy) | Lower (greener solvent, lower energy) |
Visualizing the Pathways
To further elucidate the discussed synthetic routes, the following diagrams illustrate the reaction workflows and mechanisms.
Caption: Workflow for the traditional synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Caption: Workflow for the green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-ones.
Caption: Mechanistic comparison of the two synthetic pathways.
Conclusion and Future Outlook
The validation of this new synthetic pathway for pyrazolo[1,5-a]pyrimidines marks a significant step forward in the sustainable synthesis of this important heterocyclic scaffold. The ultrasound-assisted, KHSO₄-catalyzed method in aqueous ethanol is demonstrably superior to the traditional condensation reaction in terms of reaction time, energy consumption, and environmental impact, while maintaining comparable yields.
For researchers and professionals in drug development, the adoption of such green methodologies is not only an ethical imperative but also a practical advantage. The ability to rapidly and efficiently synthesize libraries of pyrazolo[1,5-a]pyrimidine analogs under mild and environmentally friendly conditions can accelerate the drug discovery process, from lead identification to optimization. The self-validating nature of this protocol, with its clear mechanistic advantages and robust performance, makes it a highly attractive alternative for the synthesis of this privileged scaffold. The principles demonstrated here can likely be extended to the synthesis of other important heterocyclic systems, paving the way for a broader adoption of green chemistry in pharmaceutical research and manufacturing.
References
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- Resourceful synthesis of pyrazolo[1,5-a]pyrimidines under ultrasound irradiation. (2013). Ultrasonics Sonochemistry, 20(5), 1163-1167.
- Revolutionizing Synthesis: A Head-to-Head Comparison of Ultrasound and Conventional He
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances, 13(45), 31652-31675.
- Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. (2020). European Journal of Chemistry, 11(1), 68-79.
- Comparison Between Ultrasound and Conventional Method. (n.d.).
- Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3. (n.d.).
- 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid. (n.d.). BLDpharm.
- Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. (2020). European Journal of Chemistry, 11(1), 68-79.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2020). ACS Infectious Diseases, 6(10), 2736-2746.
- A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. (2024). Periodica Polytechnica Chemical Engineering.
- Ultrasound assisted synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids and their anti-inflammatory and anti-cancer activities. (2020).
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A Comparative Guide to the Kinase Selectivity of Pyrazolo[1,5-a]pyrimidine Derivatives
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in the development of targeted kinase inhibitors, earning its status as a "privileged structure" in medicinal chemistry.[1] Its versatile framework allows for extensive chemical modifications, enabling the design of potent and selective inhibitors for a wide array of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[2][3] This guide provides a comparative analysis of the kinase selectivity of various pyrazolo[1,5-a]pyrimidine derivatives, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of this important class of kinase inhibitors.
The Significance of Kinase Selectivity
The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding sites. The therapeutic efficacy of a kinase inhibitor is often directly linked to its selectivity profile. While multi-targeted kinase inhibitors can be effective in certain contexts, a lack of selectivity can lead to off-target effects and associated toxicities.[2][3] Therefore, the rational design of kinase inhibitors with well-defined selectivity profiles is a paramount objective in modern drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold has proven to be an exceptional starting point for achieving this goal.
Comparative Selectivity Profiles of Pyrazolo[1,5-a]pyrimidine Derivatives
The kinase selectivity of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on the nature and positioning of substituents on the core structure.[2][3] Strategic modifications can steer the inhibitory activity towards specific kinase families. Below, we compare the selectivity of representative pyrazolo[1,5-a]pyrimidine derivatives against several key cancer-associated kinases.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are attractive targets in oncology, particularly in cancers harboring NTRK gene fusions.[4][5] The pyrazolo[1,5-a]pyrimidine core is featured in two of the three FDA-approved Trk inhibitors: Larotrectinib and Entrectinib, as well as the second-generation inhibitor Repotrectinib.[1][4][5]
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cellular Assay (KM12) IC50 (nM) | Reference |
| Larotrectinib | - | - | 5 | - | 11 | 11 | [1] |
| Entrectinib | - | - | 1.7 | 0.1 | 0.1 | - | [1] |
| Compound 28 | Macrocyclic | - | 0.17 | 0.07 | 0.07 | - | [4][6] |
| Compound 22 | 5-azabicyclohexane-substituted | - | 3 | 14 | 1 | 1 | [4] |
Key SAR Insights for Trk Inhibition:
-
Macrocyclization: As demonstrated by Compound 28, incorporating the pyrazolo[1,5-a]pyrimidine core into a macrocyclic structure can significantly enhance binding affinity and selectivity due to conformational rigidity.[4][6]
-
Substituents at the 5-position: The introduction of a 2,5-difluorophenyl-substituted pyrrolidine at this position has been shown to increase Trk inhibitory activity.[4]
-
Amide Linkages: The presence of a picolinamide group at the 3-position can significantly boost potency.[4]
Aurora Kinase Inhibitors
Aurora kinases (A and B) are serine/threonine kinases that play a crucial role in mitosis, making them attractive targets for cancer therapy.[7][8] AT9283 is a multi-targeted kinase inhibitor based on a pyrazol-4-yl urea scaffold that demonstrates potent Aurora kinase activity.[7] While not a pyrazolo[1,5-a]pyrimidine, its development highlights the broader utility of pyrazole-containing scaffolds. Research has also focused on developing pyrimidine-based Aurora A inhibitors that induce a DFG-out (inactive) conformation, enhancing selectivity.[8]
| Compound | Target Kinase(s) | IC50 (nM) | Key Structural Feature | Reference |
| AT9283 | Aurora A, Aurora B, JAK2, Abl(T315I) | ~3 (for Aurora A/B) | Pyrazol-4-yl urea | [7] |
| Compound 13 | Aurora A | < 200 | Pyrimidine-based, induces DFG-out | [8][9] |
Key SAR Insights for Aurora Kinase Inhibition:
-
DFG-out Conformation: Designing inhibitors that stabilize the inactive DFG-out conformation of the kinase can lead to improved selectivity.[8]
-
Halogen Substituents: The position of halogen atoms on appended phenyl rings is crucial for potent Aurora A inhibition.[8]
Other Kinase Targets
The versatility of the pyrazolo[1,5-a]pyrimidine scaffold has been exploited to develop inhibitors against a range of other kinases.
| Compound Class | Target Kinase(s) | Key Structural Features and SAR Insights | Reference(s) |
| c-Src Inhibitors | c-Src | Replacement of an ethylenediamino group at the 7-position with an amino alcohol group can reduce off-target effects on the hERG channel. Modifications at the 5-position can enhance intracellular c-Src inhibitory activity. | [10] |
| Pim-1/2 Inhibitors | Pim-1, Pim-2 | A diaminoethyl substituent at the R1 position is favorable for Pim-1 inhibition, while a benzimidazolone or indazole at the R2 position enhances Pim-2 inhibition. Removing terminal basic moieties can mitigate hERG inhibition. | [11][12] |
| PI3Kδ Inhibitors | PI3Kδ | A morpholine ring at the 7-position is crucial for interaction with the hinge region of the enzyme. Benzimidazole groups at the 5-position contribute to potent and selective inhibition. | [13] |
| CDK Inhibitors | CDK2, CDK9 | The pyrazolo[1,5-a]pyrimidine nucleus serves as an effective scaffold for developing selective CDK inhibitors. Specific substitutions allow for dual inhibition of targets like CDK2 and TrkA. | [14][15] |
| EGFR Inhibitors | EGFR | While many pyrazolopyrimidine EGFR inhibitors are based on the pyrazolo[3,4-d]pyrimidine isomer, the broader scaffold demonstrates the potential for targeting this key oncogenic driver. | [16][17][18][19] |
Experimental Methodologies for Kinase Selectivity Profiling
The determination of kinase selectivity relies on robust and reproducible experimental assays. Below are protocols for commonly employed methods.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate peptide, and a buffer solution (e.g., Tris-HCl, MgCl2, DTT).
-
Compound Incubation: Add varying concentrations of the pyrazolo[1,5-a]pyrimidine test compound to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiation of Reaction: Start the kinase reaction by adding a solution of [γ-32P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified duration (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding a solution of phosphoric acid.
-
Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the radioactivity remaining on the filter paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay (e.g., Western Blot)
This method assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a line known to be dependent on the target kinase) to approximately 80% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound for a specified period (e.g., 1-4 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH). Determine the concentration-dependent inhibition of substrate phosphorylation.
Visualizing Kinase Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is crucial. The following diagrams illustrate a simplified kinase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Simplified Receptor Tyrosine Kinase signaling cascade and points of inhibition.
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A Head-to-Head Comparison of BRAF Inhibitors in Melanoma: A Guide for Researchers and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment landscape for patients with BRAF V600-mutant melanoma. Small molecule inhibitors targeting the aberrantly activated BRAF kinase have demonstrated remarkable efficacy, leading to rapid and significant tumor responses. However, the initial success of monotherapy was often curtailed by the emergence of resistance. This spurred the development of combination strategies, primarily pairing a BRAF inhibitor with a MEK inhibitor to achieve a more durable and potent anti-tumor response.
This guide provides a comprehensive head-to-head comparison of the leading BRAF inhibitor-based therapies, synthesizing data from pivotal clinical trials to inform researchers, scientists, and drug development professionals. We will delve into the comparative efficacy, safety profiles, and underlying mechanisms of action and resistance, offering field-proven insights to guide future research and development.
The Evolution from Monotherapy to Combination Therapy: A Tale of Two Kinases
The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival. In approximately 50% of cutaneous melanomas, a mutation in the BRAF gene, most commonly V600E, leads to constitutive activation of the MAPK pathway, driving uncontrolled cell proliferation.[1][2]
The MAPK Signaling Pathway
Caption: The MAPK signaling pathway is constitutively activated in BRAF-mutant melanoma.
BRAF inhibitors, such as vemurafenib and dabrafenib, were the first targeted agents to show significant clinical benefit in this patient population.[3][4] However, their efficacy was often limited by the development of acquired resistance, frequently within 6 to 7 months.[3] One of the key mechanisms of resistance involves the reactivation of the MAPK pathway through various feedback loops.[5][6] This led to the logical combination of BRAF inhibitors with MEK inhibitors, which act downstream of BRAF, to provide a more complete blockade of the pathway.[3][4][7]
Pivotal Clinical Trials: A Comparative Overview
The current standard of care for BRAF V600-mutant melanoma involves the combination of a BRAF inhibitor with a MEK inhibitor. Three such combinations have been approved by the FDA based on the results of large, randomized phase III clinical trials:
-
Dabrafenib + Trametinib (COMBI-d and COMBI-v trials)[7][12][13][14][15][16][17][18][19]
-
Encorafenib + Binimetinib (COLUMBUS trial)[20][21][22][23][24]
These trials have demonstrated the superiority of combination therapy over BRAF inhibitor monotherapy in terms of progression-free survival (PFS) and overall survival (OS).[25]
Efficacy at a Glance: Key Clinical Trial Data
| Trial (Combination vs. Monotherapy) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| COLUMBUS (Encorafenib + Binimetinib vs. Vemurafenib) | 14.9 months vs. 7.3 months | 33.6 months vs. 16.9 months[23] | 63% vs. 40% |
| COMBI-v (Dabrafenib + Trametinib vs. Vemurafenib) | 11.4 months vs. 7.3 months[19][26] | 25.6 months vs. 18.0 months[13] | 64% vs. 51%[19][27] |
| COMBI-d (Dabrafenib + Trametinib vs. Dabrafenib) | 9.3 months vs. 8.8 months[17] | 25.1 months vs. 18.7 months[5] | 67% vs. 51%[17] |
| coBRIM (Vemurafenib + Cobimetinib vs. Vemurafenib) | 9.9 months vs. 6.2 months[9][10] | 22.3 months vs. 17.4 months | 68% vs. 45%[10][19] |
Note: The coBRIM trial's OS data was initially immature at the time of the primary PFS analysis, but later analyses confirmed a survival benefit. Direct cross-trial comparisons should be made with caution due to differences in trial design and patient populations.
Long-term follow-up from these trials has demonstrated durable responses in a subset of patients. For instance, the 5-year update of the COLUMBUS trial showed a progression-free survival rate of 23% for the encorafenib plus binimetinib arm.[23] Similarly, pooled analysis of the COMBI-d and COMBI-v trials reported a 5-year overall survival rate of 34% for patients treated with dabrafenib plus trametinib.[1]
Head-to-Head Insights: Efficacy and Safety Profiles
While direct head-to-head trials of the three approved combinations are lacking, a network meta-analysis and in-vitro studies provide some comparative insights.
A network meta-analysis of targeted therapies for BRAF-mutant melanoma suggested that encorafenib + binimetinib had a favorable efficacy profile compared to other dual combinations.[28] Specifically, it was found to be superior to dabrafenib + trametinib in terms of overall response rate.[28]
An in-vitro head-to-head comparison of all possible BRAF/MEK inhibitor combinations found that the combination of encorafenib and the MEK inhibitor trametinib demonstrated the highest anti-tumor activity in both BRAF- and NRAS-mutated melanoma cell lines.[29][30][31] This suggests that novel combinations may hold promise for even greater efficacy.
Safety and Tolerability: A Key Differentiator
The safety profiles of the different BRAF/MEK inhibitor combinations exhibit notable differences, which can be a critical factor in treatment selection.
| Adverse Event | Encorafenib + Binimetinib | Dabrafenib + Trametinib | Vemurafenib + Cobimetinib |
| Pyrexia (Fever) | Lower incidence[32] | Higher incidence[32] | Moderate incidence[32] |
| Photosensitivity | Low incidence[32] | Low incidence[32] | Higher incidence[32] |
| Rash | Common | Common | Common |
| Diarrhea | Common | Common | Common |
| Elevated Creatine Phosphokinase | More common | Less common[32] | |
| Cutaneous Squamous Cell Carcinoma | Reduced with combination therapy | Reduced with combination therapy[17] | Reduced with combination therapy[10] |
The combination of encorafenib and binimetinib appears to have a favorable toxicity profile, with a notably lower incidence of pyrexia compared to dabrafenib and trametinib, and less photosensitivity than vemurafenib and cobimetinib.[32] The addition of a MEK inhibitor to a BRAF inhibitor generally reduces the incidence of BRAF inhibitor-induced cutaneous toxicities, such as cutaneous squamous cell carcinoma, by mitigating the paradoxical activation of the MAPK pathway in BRAF wild-type cells.[27]
Mechanisms of Resistance: The Next Frontier
Despite the success of combination therapy, acquired resistance remains a significant clinical challenge.[5][33] Understanding the mechanisms of resistance is crucial for the development of next-generation therapies.
Resistance Mechanisms to BRAF/MEK Inhibition
Caption: Diverse mechanisms contribute to acquired resistance to BRAF/MEK inhibitors.
Resistance mechanisms can be broadly categorized as those that reactivate the MAPK pathway and those that activate alternative signaling pathways, such as the PI3K/AKT pathway.[5][6] Genetic alterations, including secondary mutations in NRAS or MEK, and amplification or alternative splicing of BRAF, are common drivers of resistance.[2][33][34] Additionally, the tumor microenvironment can contribute to resistance through the secretion of growth factors like hepatocyte growth factor (HGF).[5]
Experimental Protocols: Assessing BRAF Inhibitor Efficacy
Evaluating the efficacy and mechanisms of action of BRAF inhibitors requires a combination of in vitro and in vivo experimental approaches.
In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of different BRAF inhibitors in BRAF-mutant melanoma cell lines.
Methodology:
-
Cell Culture: Culture BRAF V600E-mutant melanoma cell lines (e.g., A375, SK-MEL-28) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the BRAF inhibitors (e.g., vemurafenib, dabrafenib, encorafenib) for 72 hours.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like PrestoBlue.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Pathway Modulation
Objective: To assess the effect of BRAF inhibitors on the phosphorylation status of key proteins in the MAPK signaling pathway.
Methodology:
-
Cell Treatment: Treat BRAF-mutant melanoma cells with the BRAF inhibitors at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against total and phosphorylated forms of MEK and ERK.
-
Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated proteins.
Biomarkers of Response: Towards Personalized Medicine
The identification of predictive biomarkers is essential for optimizing patient selection and tailoring treatment strategies. While the presence of a BRAF V600 mutation is the primary biomarker for initiating BRAF inhibitor therapy, other factors may influence treatment response.[2]
Researchers have identified decreased phosphorylation of the ribosomal protein S6 (P-S6) after treatment with BRAF-targeted drugs as a potential functional biomarker that predicts sensitivity.[35][36] In sensitive melanomas, TORC1 activity and P-S6 levels are suppressed.[35] Clinical and radiographic features, such as baseline lactate dehydrogenase (LDH) levels and the number of metastatic sites, have also been associated with prognosis in patients receiving targeted therapy.
Future Directions and Concluding Remarks
The field of targeted therapy for BRAF-mutant melanoma continues to evolve. While the current BRAF/MEK inhibitor combinations have significantly improved patient outcomes, the development of resistance remains a major hurdle. Future research will likely focus on:
-
Novel Combinations: Exploring new combinations of targeted agents, including the unconventional pairing of encorafenib and trametinib, which has shown promise in preclinical studies.[29][30][31]
-
Overcoming Resistance: Developing strategies to overcome or delay the onset of resistance, potentially through the use of third-generation inhibitors or combination with other therapeutic modalities like immunotherapy.
-
Personalized Medicine: Refining biomarker-driven approaches to treatment selection to ensure that patients receive the most effective therapy for their specific tumor biology.
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Dabrafenib and trametinib: a promising combination for the treatment of melanoma. YouTube. [Link]
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A Researcher's Guide to Oral Bioavailability Assessment of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology, due to its versatility in inhibiting various protein kinases.[1][2] However, the journey from a potent inhibitor in a biochemical assay to a clinically effective oral therapeutic is fraught with challenges, paramount among them being oral bioavailability. This guide provides a comprehensive framework for assessing and comparing the oral bioavailability of novel pyrazolo[1,5-a]pyrimidine-based inhibitors, integrating established in vitro screening funnels with definitive in vivo pharmacokinetic studies. Our focus is on the practical application and interpretation of these assays to facilitate the selection of drug candidates with favorable pharmacokinetic profiles.
The Critical Hurdle: Understanding Oral Bioavailability
Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a critical determinant of a drug's efficacy, dosing regimen, and ultimately, its clinical success. Low oral bioavailability can stem from a variety of factors, including poor absorption from the gastrointestinal tract, degradation in the acidic environment of the stomach, and extensive first-pass metabolism in the liver. For pyrazolo[1,5-a]pyrimidine-based inhibitors, which are often designed to be administered chronically, achieving adequate and consistent oral exposure is non-negotiable.
A systematic approach to evaluating oral bioavailability begins with high-throughput in vitro assays to assess key absorption, distribution, metabolism, and excretion (ADME) properties. Promising candidates then advance to more resource-intensive in vivo pharmacokinetic studies in animal models. This tiered approach allows for the early identification and deselection of compounds with unfavorable characteristics, conserving resources for the most promising candidates.
Comparative Pharmacokinetics of Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
The oral bioavailability of pyrazolo[1,5-a]pyrimidine-based inhibitors can vary significantly based on their specific chemical substitutions and physicochemical properties. The following table summarizes available pharmacokinetic data for several illustrative compounds from this class, providing a snapshot of the diverse profiles that can be encountered.
| Compound | Target(s) | Species | Dose (mg/kg) | Route | T½ (elimination half-life) | Cmax (μM) | Tmax (h) | AUC (h·μM) | Oral Bioavailability (%) | Reference |
| BS-194 (4k) | CDK1, CDK2, CDK9 | Mouse | 25 | Oral | 178 minutes | N/A | N/A | N/A | Good | [3][4] |
| Compound 15j | CDK2 | Mouse | N/A | Oral | N/A | N/A | N/A | N/A | Orally available | [5] |
| Compound 2 | DCN1/UBE2M | Mouse | 50 | Oral | N/A | 0.36 | N/A | 2.9 | 15 | [6] |
| Compound 40 | DCN1/UBE2M | Mouse | 50 | Oral | N/A | N/A | N/A | N/A | Excellent | [6] |
N/A: Not Available in the provided search results.
This data highlights the significant impact of structural modifications on the pharmacokinetic profiles of pyrazolo[1,5-a]pyrimidine derivatives. For instance, the evolution from compound 2 to compound 40 in the DCN1/UBE2M inhibitor program demonstrates a remarkable 25-fold improvement in plasma exposure, underscoring the power of medicinal chemistry to optimize for oral bioavailability.[6]
The Experimental Funnel: A Step-by-Step Guide to Assessing Oral Bioavailability
A robust assessment of oral bioavailability involves a multi-faceted experimental approach. Here, we detail the standard protocols for the key in vitro and in vivo assays that form the backbone of this evaluation.
In Vitro Screening: The First Line of Assessment
In vitro assays provide a high-throughput and cost-effective means to predict the oral absorption and metabolic stability of a compound. These assays are crucial for early-stage lead optimization and for prioritizing compounds for more extensive in vivo testing.
The Caco-2 permeability assay is a widely accepted in vitro model for predicting intestinal drug absorption. It utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with morphological and functional similarities to the human intestinal epithelium.
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within the laboratory's established range to ensure the tightness of the cell junctions.
-
Compound Incubation: The test compound is added to the apical (A) side of the monolayer (to simulate absorption from the gut lumen) or the basolateral (B) side (to assess efflux). Samples are taken from the receiver compartment at predetermined time points.
-
Quantification: The concentration of the test compound in the collected samples is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).
Causality Behind Experimental Choices: The Caco-2 model is chosen for its physiological relevance, as these cells express many of the same transporters and metabolic enzymes found in the human intestine. Assessing both apical-to-basolateral and basolateral-to-apical transport is critical for identifying compounds that may be subject to active efflux, a common mechanism of poor oral absorption.
Visualization of the Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 Permeability Assay.
The liver microsomal stability assay is a common in vitro method to evaluate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes responsible for drug metabolism in the liver.
Experimental Protocol: Liver Microsomal Stability Assay
-
Preparation: Test compounds are incubated with liver microsomes (from human or animal species) and a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system at 37°C.
-
Time Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Causality Behind Experimental Choices: Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, making them a good model for first-pass metabolism. The inclusion of an NADPH regenerating system is essential to sustain the activity of these enzymes throughout the incubation period.
Visualization of the Liver Microsomal Stability Assay Workflow
Caption: Workflow for the Liver Microsomal Stability Assay.
In Vivo Pharmacokinetic Studies: The Definitive Assessment
In vivo pharmacokinetic studies in animal models, typically rodents, provide the most definitive measure of oral bioavailability. These studies involve administering the test compound by both intravenous (IV) and oral (PO) routes to determine the absolute oral bioavailability.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are acclimatized and fasted overnight before dosing.
-
Dosing:
-
IV Group: The test compound is administered intravenously, typically via the tail vein, at a low dose (e.g., 1-2 mg/kg).
-
PO Group: The test compound is administered orally via gavage at a higher dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: Blood samples are collected from a cannulated vein (e.g., jugular vein) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the test compound in the plasma samples is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Maximum Concentration (Cmax): The peak plasma concentration of the drug.
-
Time to Maximum Concentration (Tmax): The time at which Cmax is reached.
-
Half-life (t½): The time required for the drug concentration to decrease by half.
-
Absolute Oral Bioavailability (F%): Calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Causality Behind Experimental Choices: The use of both IV and PO administration is essential for calculating absolute oral bioavailability. The IV dose serves as a reference for 100% bioavailability, as the drug is delivered directly into the systemic circulation. The oral dose allows for the assessment of absorption and first-pass metabolism. A crossover study design, where the same animals receive both IV and PO doses with a washout period in between, can reduce inter-animal variability.
Visualization of the In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for an In Vivo Pharmacokinetic Study.
Conclusion: A Data-Driven Path to Orally Bioavailable Inhibitors
The assessment of oral bioavailability is a critical and iterative process in the development of pyrazolo[1,5-a]pyrimidine-based inhibitors. By employing a systematic and data-driven approach that integrates high-throughput in vitro screening with definitive in vivo pharmacokinetic studies, researchers can effectively identify and advance drug candidates with a higher probability of clinical success. The experimental protocols and comparative data presented in this guide provide a practical framework for navigating this essential aspect of drug discovery, ultimately contributing to the development of novel and effective oral therapies for a range of diseases.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds
Introduction: The Therapeutic Promise of Pyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its versatile biological activities.[1][2] This heterocyclic system has proven to be a fertile ground for the development of potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[1][2]
Recent research has highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives to target key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Tropomyosin receptor kinases (Trks).[1][3][4] This guide provides a comprehensive framework for the preclinical, in vitro evaluation of a novel series of hypothetical pyrazolo[1,5-a]pyrimidine compounds. We will compare their performance against a well-established EGFR inhibitor, Erlotinib, providing the experimental rationale, detailed protocols, and comparative data analysis necessary for researchers in drug development.
Our investigation will focus on three novel compounds, designated PZP-A , PZP-B , and PZP-C , designed as potential EGFR inhibitors.
Part 1: Foundational Cytotoxicity Screening
Experimental Rationale: The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells. This establishes a baseline of activity and provides the dose-response relationship necessary for calculating the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. We selected the A549 non-small cell lung cancer (NSCLC) cell line, which is known for its reliance on EGFR signaling, making it a relevant model for this study.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[5][7] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[7]
Detailed Protocol: MTT Cell Viability Assay[5][7][8]
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of PZP-A, PZP-B, PZP-C, and the reference compound Erlotinib in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[9]
-
Solubilization: Carefully remove the MTT solution. Add 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8][9]
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7][9] Measure the absorbance at a wavelength of 570 nm (or 492 nm as an alternative) using a microplate reader.[8]
-
Analysis: Subtract the background absorbance from the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC50 values using non-linear regression analysis.
Comparative Performance Data
| Compound | IC50 on A549 Cells (µM) |
| PZP-A | 1.2 |
| PZP-B | 5.8 |
| PZP-C | 0.9 |
| Erlotinib (Reference) | 1.5 |
Interpretation: The IC50 values indicate that compounds PZP-A and PZP-C exhibit potent cytotoxic activity against A549 cells, with PZP-C being the most potent compound in the series and showing superior activity compared to the reference drug, Erlotinib. PZP-B demonstrates significantly lower potency. Based on these results, PZP-A and PZP-C are prioritized for further mechanistic studies.
Part 2: Elucidating the Mechanism of Cell Death
Experimental Rationale: After establishing cytotoxicity, the next critical step is to determine how the compounds kill the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inducing an inflammatory response.
The Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry is the gold standard for differentiating between healthy, apoptotic, and necrotic cells.[10] In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid dye that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[10] This dual staining allows for the quantification of different cell populations.[11]
Detailed Protocol: Annexin V/PI Apoptosis Assay[10][12][14]
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the IC50 concentration of PZP-A, PZP-C, and Erlotinib for 48 hours. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently detach using trypsin-EDTA. Combine all cells from each treatment condition.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at 300-400 x g for 5 minutes and discarding the supernatant.[10][12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[11]
-
Incubation: Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Analysis: Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants. The resulting dot plot will show four populations:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
-
Comparative Performance Data
| Treatment (at IC50) | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic | Total Apoptosis (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 | 4.9 |
| PZP-A | 45.2 | 35.8 | 19.0 | 54.8 |
| PZP-C | 38.6 | 42.1 | 19.3 | 61.4 |
| Erlotinib | 48.9 | 32.5 | 18.6 | 51.1 |
Interpretation: Both PZP-A and PZP-C induce a significant shift of cells into the early and late apoptotic quadrants compared to the vehicle control, confirming that their cytotoxic effect is primarily mediated through the induction of apoptosis. PZP-C appears to be a more potent inducer of apoptosis than both PZP-A and the reference compound, Erlotinib, which aligns with its lower IC50 value.
Part 3: Investigating Effects on Cell Cycle Progression
Experimental Rationale: Many kinase inhibitors, particularly those targeting pathways involved in proliferation like EGFR, exert their effects by halting the cell cycle, preventing cancer cells from dividing.[13] Analyzing the cell cycle distribution provides further mechanistic insight into the compound's action.
This is achieved by staining cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[14] Before staining, cells must be fixed (typically with ethanol) to permeabilize their membranes and treated with RNase to ensure that PI only binds to DNA.[14][15] The fluorescence intensity of the stained cells, measured by flow cytometry, is directly proportional to their DNA content. This allows for the quantification of cells in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content).
Detailed Protocol: Cell Cycle Analysis via PI Staining[16][18][19]
-
Cell Treatment: Seed A549 cells and treat with the IC50 concentration of PZP-C and Erlotinib for 24 hours.
-
Harvesting: Collect and wash cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice.[14][15][16]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with cold PBS to remove the ethanol.[14][16]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[16]
-
Data Acquisition: Analyze the samples by flow cytometry. Use the pulse width/area parameters to gate out doublets and ensure analysis of single cells.[15][16]
-
Analysis: Generate a histogram of fluorescence intensity. Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Comparative Performance Data
| Treatment (at IC50) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 28.1 | 16.7 |
| PZP-C | 75.8 | 10.3 | 13.9 |
| Erlotinib | 72.4 | 12.9 | 14.7 |
Interpretation: Treatment with PZP-C resulted in a significant accumulation of cells in the G0/G1 phase of the cell cycle, with a corresponding decrease in the S phase population. This G1 arrest is a classic hallmark of EGFR inhibition, as the EGFR pathway is critical for the G1-to-S phase transition.[13] The effect of PZP-C is comparable to, and slightly more pronounced than, that of Erlotinib, providing strong evidence that it functions by targeting a key regulator of cell cycle progression, consistent with EGFR inhibition.
Part 4: Visualizing the Workflow and Proposed Mechanism
To provide a clear overview of the evaluation process and the hypothesized mechanism of action, we utilize diagrams generated with Graphviz.
Experimental Workflow
Caption: High-level workflow for the in vitro evaluation of novel compounds.
Proposed Signaling Pathway Inhibition
The EGFR signaling pathway is a complex cascade that ultimately promotes cell proliferation and survival.[17][18] Upon ligand binding (e.g., EGF), the receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[13][19] Our novel pyrazolo[1,5-a]pyrimidine compounds are designed to act as ATP-competitive inhibitors, blocking the kinase domain of EGFR and preventing this entire downstream cascade.[1]
Caption: Proposed inhibition of the EGFR signaling cascade by PZP-C.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to the in vitro evaluation of novel pyrazolo[1,5-a]pyrimidine compounds. Through a tiered series of experiments, we identified PZP-C as a highly promising lead candidate.
-
Superior Potency: PZP-C exhibited a lower IC50 value than the FDA-approved drug Erlotinib in the A549 NSCLC cell line.
-
Clear Mechanism of Action: The compound's cytotoxicity is driven by the induction of apoptosis and a robust G1 phase cell cycle arrest, both of which are consistent with the on-target inhibition of the EGFR pathway.
The data presented herein provides a strong rationale for advancing PZP-C into the next stages of preclinical development. Future work should focus on:
-
Kinase Selectivity Profiling: Conducting enzymatic assays against a broad panel of kinases to confirm on-target EGFR activity and assess off-target effects, which is crucial for predicting potential toxicity.
-
Evaluation in Resistant Models: Testing PZP-C in cell lines harboring EGFR mutations (e.g., T790M) that confer resistance to first-generation inhibitors like Erlotinib.
-
In Vivo Efficacy Studies: Progressing to xenograft models in mice to evaluate the compound's antitumor activity, pharmacokinetics, and overall safety profile in a living system.
By following this logical and rigorous evaluation cascade, researchers can efficiently identify and validate promising new therapeutic candidates from the versatile pyrazolo[1,5-a]pyrimidine class for the treatment of cancer.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
As researchers and scientists at the forefront of drug development, our work with novel chemical entities like Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is pivotal. This building block, instrumental in the synthesis of kinase inhibitors and other therapeutics, demands not only precision in its application but also unwavering diligence in its management from acquisition to disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations.
The principles outlined here are grounded in the regulations set forth by the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA), particularly the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste management from "cradle-to-grave".[2]
Hazard Assessment and Waste Identification
Key Hazard Considerations:
-
Physical State: Pale yellow crystalline powder.[1]
-
Assumed Hazards: Based on related compounds, assume it may be harmful if swallowed, and capable of causing skin and eye irritation.[3][4][5]
-
Halogenated Compound: As a brominated organic compound, it is subject to specific disposal regulations due to the potential for forming persistent organic pollutants if not disposed of correctly.
Under RCRA, a generator of waste must determine if that waste is hazardous.[2][6] Given the chemical structure and the presence of bromine, it is prudent to classify this compound waste as hazardous.
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is the first line of defense against chemical exposure. All personnel handling this compound, in any form, must be equipped with the following:
-
Eye Protection: Chemical safety goggles are mandatory.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.[1]
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.[3]
Waste Segregation and Containerization
Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[7]
Step-by-Step Segregation Protocol:
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for solid this compound waste.
-
Solid Waste:
-
Unused or expired pure compound.
-
Contaminated materials such as weighing paper, gloves, and bench protectors.
-
-
Liquid Waste:
-
Solutions containing the compound should be collected in a separate, compatible liquid waste container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Sharps Waste:
Container Requirements:
-
Compatibility: Containers must be made of a material compatible with the chemical.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[7][8]
-
Closure: Containers must be kept securely closed when not in use.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound waste.
On-Site Management and Storage
Laboratories are considered Satellite Accumulation Areas for hazardous waste. Adherence to the following is mandatory:
| Requirement | Specification | Rationale |
| Storage Location | At or near the point of generation and under the control of the operator. | To minimize the risk of spills and ensure accountability. |
| Container Labeling | Clearly marked with "Hazardous Waste" and the chemical name.[7][8] | For proper identification and to prevent accidental mixing. |
| Container Condition | Must be in good condition, compatible with the waste, and kept closed.[7] | To prevent leaks and fugitive emissions. |
| Accumulation Limits | Follow institutional and regulatory limits on the volume of waste and accumulation time. | To ensure timely and safe disposal. |
Final Disposal
The ultimate disposal of this compound must be conducted by a licensed hazardous waste management company.[8] These companies are equipped to handle and treat hazardous chemical waste in compliance with federal and state regulations.[2]
Typical Disposal Method:
-
Incineration: High-temperature incineration is a common and effective method for the destruction of halogenated organic compounds. This process must be carried out in a facility with advanced emission control systems to neutralize harmful byproducts.
Do not attempt to dispose of this chemical down the drain or in regular trash. This is illegal and poses a significant threat to the environment.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1]
-
Small Spills: Wearing appropriate PPE, carefully sweep up the solid material, place it in a labeled hazardous waste container, and clean the area with a suitable solvent.
-
Large Spills: Evacuate the area and contact your institution's EHS department immediately.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers can ensure they are protecting themselves, their colleagues, and the environment, while maintaining full compliance with all relevant regulations.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Medical-Waste-Disposal.com. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Autech Industry Co.,Limited. (n.d.). MSDS of 3-bromopyrazolo[1,5-a]pyrimidine-6-carbaldehyde. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate
As a cornerstone in the synthesis of novel kinase inhibitors and other targeted therapeutics, Methyl 3-bromopyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest to the drug development community.[1] Its utility as a versatile building block, however, necessitates a thorough understanding of its safe handling, storage, and disposal.[2][3] This guide provides essential, experience-driven protocols to ensure the safety of laboratory personnel and the integrity of your research. While specific toxicity data for this compound is limited, the precautionary principles outlined here are derived from best practices for handling related brominated heterocyclic and pyrimidine-based compounds.[4][5][6]
I. Hazard Identification and Risk Assessment: A Proactive Approach
Primary Hazards:
-
Acute Toxicity (Oral): Assumed to be harmful or toxic if swallowed.[6]
-
Skin Irritation: May cause skin irritation upon contact.[6][7]
-
Respiratory Irritation: As a powder, it may cause respiratory tract irritation if inhaled.[6]
II. Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE protocol is non-negotiable when handling this and similar chemical entities. The following table outlines the minimum required PPE, with the rationale rooted in preventing the most likely routes of exposure.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing or when handling larger quantities.[8] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate short-term protection for handling small quantities. For prolonged contact or when handling larger amounts, consult the glove manufacturer's chemical resistance guide to select a more robust material like neoprene or butyl rubber.[4][9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to provide maximum skin coverage.[8] For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of generating dust in an open environment, a NIOSH-approved respirator with a particulate filter should be used. Annual fit testing and medical evaluations are required for respirator use.[4][8] |
III. Operational Protocols: From Receipt to Reaction
A systematic workflow is critical to minimizing risk. The following step-by-step procedures should be adopted for all work involving this compound.
A. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the full chemical name, CAS number (1823420-32-1), and appropriate hazard pictograms.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][10] The storage location should be clearly marked and access restricted to authorized personnel.
B. Handling and Use:
-
Designated Area: All weighing and handling of the solid compound must be conducted in a designated area, preferably within a chemical fume hood, to control the release of airborne particles.
-
Engineering Controls: A properly functioning chemical fume hood is the primary engineering control for preventing inhalation exposure.
-
Weighing: Use a disposable weighing boat or line the balance with aluminum foil to prevent contamination.
-
Spill Preparedness: Have a spill kit readily available. The kit should contain absorbent materials, appropriate PPE, and waste disposal bags.
-
Avoid Dust Formation: Handle the compound gently to avoid creating dust.
IV. Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Carefully sweep the absorbed material into a designated waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry to the area until it has been decontaminated by trained personnel.
-
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
V. Waste Disposal: A Responsible Conclusion
As a brominated organic compound, this compound is classified as a halogenated organic waste.[11] Improper disposal can lead to environmental contamination.
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, weighing boats, etc.), must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste.[12][13]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents.[13]
-
Storage: Store the waste container in a designated satellite accumulation area, ensuring the lid is securely closed at all times except when adding waste.[13]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department. Halogenated organic wastes are typically disposed of via high-temperature incineration.[11][14]
Workflow for Safe Handling and Disposal
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
